molecular formula C25H30N4O8S B10861853 M1069

M1069

Numéro de catalogue: B10861853
Poids moléculaire: 546.6 g/mol
Clé InChI: OMDWVJLHHMNGPD-SLISQCDCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

M1069 is a useful research compound. Its molecular formula is C25H30N4O8S and its molecular weight is 546.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C25H30N4O8S

Poids moléculaire

546.6 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide

InChI

InChI=1S/C21H26N4O4S.C4H4O4/c1-27-18-16-17(15(11-22-18)14-3-9-28-10-4-14)30-19(23-16)24-20(26)25-7-6-21(12-25)5-2-8-29-13-21;5-3(6)1-2-4(7)8/h3,11H,2,4-10,12-13H2,1H3,(H,23,24,26);1-2H,(H,5,6)(H,7,8)/b;2-1+/t21-;/m0./s1

Clé InChI

OMDWVJLHHMNGPD-SLISQCDCSA-N

SMILES isomérique

COC1=NC=C(C2=C1N=C(S2)NC(=O)N3CC[C@]4(C3)CCCOC4)C5=CCOCC5.C(=C/C(=O)O)\C(=O)O

SMILES canonique

COC1=NC=C(C2=C1N=C(S2)NC(=O)N3CCC4(C3)CCCOC4)C5=CCOCC5.C(=CC(=O)O)C(=O)O

Origine du produit

United States

Foundational & Exploratory

M1069: A Dual A2A/A2B Adenosine Receptor Antagonist for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of M1069, a novel, orally bioavailable dual antagonist of the A2A and A2B adenosine (B11128) receptors, for the treatment of cancer. This compound is designed to counteract the immunosuppressive tumor microenvironment (TME) and enhance anti-tumor immunity.

Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

This compound exerts its anti-cancer effects by targeting the adenosine signaling pathway, a key driver of immunosuppression within the TME.[1][2] In hypoxic and inflamed tumor tissues, high concentrations of extracellular adenosine are produced, which subsequently bind to adenosine receptors on the surface of various immune cells, dampening their anti-tumor functions.[1][3] this compound competitively binds to and blocks two of these receptors, A2A and A2B, thereby preventing adenosine-mediated signaling and restoring immune cell activity.[1]

The dual antagonism of both A2A and A2B receptors is crucial, as they play distinct and complementary roles in tumor immune evasion.[3] The A2A receptor is highly expressed on T cells and natural killer (NK) cells, and its activation suppresses their cytotoxic functions.[4] The A2B receptor, which has a lower affinity for adenosine, becomes activated in the adenosine-rich TME and promotes the differentiation of pro-tumorigenic immune cells and the production of angiogenic factors.[3][4] By blocking both receptors, this compound provides a more comprehensive reversal of adenosine-driven immunosuppression compared to selective A2A antagonists.[3][4]

Signaling Pathway

The binding of adenosine to A2A and A2B receptors, which are G protein-coupled receptors, activates a downstream signaling cascade involving the accumulation of cyclic adenosine monophosphate (cAMP).[5] This leads to the phosphorylation of cAMP-response element binding protein (pCREB), a transcription factor that regulates the expression of genes involved in immunosuppression.[5] this compound blocks this signaling cascade, leading to a reduction in intracellular cAMP and pCREB levels, thereby restoring the effector functions of immune cells.[5]

M1069_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (T cell, DC, etc.) ATP ATP Adenosine Adenosine ATP->Adenosine CD39/CD73 A2A/A2B_Receptor A2A/A2B Receptor Adenosine->A2A/A2B_Receptor binds CD39/CD73 CD39/CD73 G_Protein Gs Protein A2A/A2B_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Immunosuppressive_Genes Immunosuppressive Gene Expression pCREB->Immunosuppressive_Genes activates Effector_Function Decreased Effector Function (e.g., IL-2, IFN-γ production) Immunosuppressive_Genes->Effector_Function This compound This compound This compound->A2A/A2B_Receptor blocks

This compound blocks adenosine binding to A2A/A2B receptors.

Preclinical Efficacy

In Vitro Potency and Selectivity

This compound has demonstrated potent and selective antagonism of human A2A and A2B receptors in engineered cell lines.[4][6] The compound shows significantly lower activity against A1 and A3 adenosine receptors, indicating a favorable selectivity profile.[4][6]

ReceptorCell LineParameterValueReference
Human A2AHEK-293IC500.130 nM[6]
Human A2BHEK-293IC509.03 nM[6]
Human A1CHO-A1IC501,389.0 nM[4]
Human A3CHO-A3IC509,730.0 nM[4]
Functional Activity in Immune Cells

In primary human and murine immune cells, this compound effectively reverses the immunosuppressive effects of adenosine.[3][6] This includes the rescue of interleukin-2 (B1167480) (IL-2) production from T cells, a process dependent on A2A receptor antagonism, and the inhibition of vascular endothelial growth factor (VEGF) production by myeloid cells, which is linked to A2B receptor blockade.[3][6]

AssayCell TypeParameterValueReference
IL-2 Production RescueHuman T cellsEC5084.1 nM[6]
IL-2 Production RescueMurine T cellsEC50137.7 nM[6]
VEGF Production SuppressionHuman cellsIC5020.9 nM[6]
VEGF Production SuppressionMurine cellsIC50181.3 nM[6]

Furthermore, this compound has been shown to be superior to a selective A2A antagonist in suppressing the secretion of protumorigenic cytokines such as CXCL1 and CXCL5, and in rescuing IL-12 secretion from dendritic cells (DCs) differentiated in the presence of adenosine.[3][4] This highlights the added benefit of dual A2A/A2B antagonism in restoring the function of antigen-presenting cells.

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been evaluated in syngeneic mouse models. In the CD73-high 4T1 mammary carcinoma model, which is characterized by an adenosine-rich TME, this compound monotherapy resulted in significant tumor growth inhibition.[4][6] The combination of this compound with chemotherapy (paclitaxel or cisplatin) or with the bifunctional fusion protein bintrafusp alfa (targeting PD-L1 and TGF-β) led to enhanced anti-tumor activity.[3][4][6] Notably, the efficacy of this compound was diminished in a CD73 knockout 4T1 model and in the CD73-low MC38 colon carcinoma model, underscoring the dependence of its mechanism of action on an adenosine-rich TME.[3][4]

Key Experimental Protocols

Adenosine Receptor Binding Assays

Objective: To determine the in vitro potency and selectivity of this compound against human adenosine receptors.

Methodology:

  • Cell Lines: HEK-293 cells overexpressing human A2A or A2B receptors, and CHO cells overexpressing human A1 or A3 receptors were used.[4][7]

  • A2A/A2B Assays: Cells were pre-incubated with varying concentrations of this compound followed by the addition of the adenosine agonist NECA. The resulting cAMP levels were measured.[7]

  • A1/A3 Assays: Cells were incubated with the respective agonists (CPA for A1, IB-MECA for A3) in the presence of forskolin (B1673556) and varying concentrations of this compound.[4][7]

  • Data Analysis: IC50 values were calculated from the concentration-response curves.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other anti-cancer agents in a syngeneic mouse model.

Methodology:

  • Animal Model: Female BALB/c mice were used.[4]

  • Tumor Cell Line: 4T1 murine breast cancer cells, which are CD73-high and create an adenosine-rich TME, were implanted into the mammary fat pad.[4]

  • Treatment Groups:

    • Vehicle control

    • This compound monotherapy (e.g., 30, 100, and 300 mg/kg, administered orally twice daily)[6]

    • Chemotherapy (e.g., paclitaxel (B517696) or cisplatin) or other immunotherapy (e.g., bintrafusp alfa) alone[4][6]

    • Combination of this compound with chemotherapy or other immunotherapy[4][6]

  • Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_assessment Efficacy Assessment Cell_Culture Culture 4T1 mammary carcinoma cells Implantation Implant 4T1 cells into mammary fat pad Cell_Culture->Implantation Animal_Acclimation Acclimate female BALB/c mice Animal_Acclimation->Implantation Tumor_Growth Allow tumors to reach palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Dosing Administer treatments (Vehicle, this compound, Combo) Randomization->Dosing Measurement Measure tumor volume periodically Dosing->Measurement Endpoint Endpoint: Tumor excision and weighing Measurement->Endpoint

Workflow for in vivo tumor growth inhibition study.

Clinical Development

A first-in-human, Phase I clinical trial (NCT05198349) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with advanced solid malignancies.[2][8] This study has been terminated.[7]

Conclusion

This compound is a potent and selective dual A2A/A2B adenosine receptor antagonist that has demonstrated promising preclinical anti-tumor activity. By targeting both A2A and A2B receptors, this compound effectively reverses adenosine-mediated immunosuppression in the tumor microenvironment, leading to enhanced immune cell function and tumor growth inhibition. The preclinical data support the continued investigation of dual A2A/A2B antagonism as a therapeutic strategy in oncology, particularly in tumors with a high-adenosine signature.

References

M1069: A Technical Whitepaper on a Novel Dual A2A/A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex tumor microenvironment (TME), adenosine (B11128) has emerged as a critical immunosuppressive molecule.[1][2] Its accumulation, often driven by high expression of CD73 on tumor cells, leads to the activation of adenosine receptors on various immune cells, dampening anti-tumor immunity and promoting cancer progression.[1][2] While the A2A receptor (A2AR) has been a primary target for therapeutic intervention, the A2B receptor (A2BR), which has a lower affinity for adenosine, is also implicated in tumor promotion, particularly in adenosine-rich environments.[2][3] M1069 is a potent and selective, orally bioavailable dual antagonist of the A2A and A2B adenosine receptors, developed to counteract these immunosuppressive effects and enhance anti-tumor immune responses.[1][4][5] This document provides an in-depth technical overview of this compound, summarizing its pharmacological properties, preclinical efficacy, and the methodologies of key evaluative experiments.

Pharmacological Profile and In Vitro Efficacy

This compound demonstrates potent and selective antagonism of both human A2A and A2B receptors.[6][7] Its activity has been characterized through various in vitro assays, which are summarized below.

Quantitative In Vitro Pharmacology of this compound
ParameterSpeciesReceptorCell LineIC50 (nmol/L)Selectivity vs. A2ASelectivity vs. A2BReference
Antagonistic ActivityHumanA2AHEK293-A2A0.13--[4][6][7]
Antagonistic ActivityHumanA2BHEK293-A2B9.03--[4][6][7]
Antagonistic ActivityHumanA1CHO-A11,389.0~10,000-fold153-fold[6][7]
Antagonistic ActivityHumanA3CHO-A39,730.0>10,000-fold>10,000-fold[6][7]
IL-2 Production Rescue (EC50)Human-Primary T-cells84.1--[4]
IL-2 Production Rescue (EC50)Murine-Primary T-cells137.7--[4]
VEGF Production Suppression (IC50)Human-Macrophages20.9--[4]
VEGF Production Suppression (IC50)Murine-Dendritic Cells181.3--[4]

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in syngeneic mouse models, demonstrating its efficacy both as a monotherapy and in combination with other anti-cancer agents in adenosine-rich tumor microenvironments.

Summary of In Vivo Anti-Tumor Activity of this compound
Tumor ModelKey CharacteristicsThis compound Monotherapy ActivityCombination TherapyKey FindingsReference
4T1 Breast CancerAdenosine-high, CD73-highDose-dependent tumor growth inhibition (30, 100, 300 mg/kg BID)Enhanced anti-tumor activity with bintrafusp alfa (anti-PD-L1/TGFβ trap) and cisplatinEfficacy is dependent on an adenosine-rich microenvironment.[4][6][7]
4T1 CD73 KnockoutAdenosine-lowNo significant tumor growth inhibition-Confirms the dependency of this compound's activity on the adenosine pathway.[6][7]
MC38 Colon CarcinomaAdenosine-low, CD73-lowNo significant tumor growth inhibitionDid not enhance the activity of bintrafusp alfaThis compound is most effective in tumors with high adenosine signaling.[6][7]
EMT6 Breast CancerCD73-mediumNo significant monotherapy activitySignificantly enhanced tumor growth inhibition and survival in combination with bintrafusp alfaDemonstrates synergistic potential with checkpoint inhibitors in moderately adenosine-producing tumors.[6][7]

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

This compound exerts its anti-tumor effects by blocking the immunosuppressive signaling cascades initiated by adenosine in the tumor microenvironment. Upon binding to A2A and A2B receptors on immune cells such as T-cells and dendritic cells, this compound prevents the downstream accumulation of cyclic AMP (cAMP).[4][5] This inhibition reverses the suppressive effects of adenosine, leading to enhanced T-cell activation and proliferation, and improved antigen-presenting capabilities of dendritic cells.[1][2]

cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-Cell, Dendritic Cell) Tumor Cells Tumor Cells ATP ATP Tumor Cells->ATP release Adenosine Adenosine ATP->Adenosine CD39/CD73 A2AR A2AR Adenosine->A2AR A2BR A2BR Adenosine->A2BR CD39 CD39 CD73 CD73 G_Protein Gs A2AR->G_Protein A2BR->G_Protein AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces Immunosuppression Immunosuppression cAMP->Immunosuppression This compound This compound This compound->A2AR blocks This compound->A2BR blocks

Caption: this compound signaling pathway antagonism.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Receptor Antagonism Assays
  • Objective: To determine the potency and selectivity of this compound for human adenosine receptors A1, A2A, A2B, and A3.

  • Cell Lines:

    • HEK293 cells overexpressing human A2A (HEK293-A2A) or A2B (HEK293-A2B) receptors.[6][7]

    • CHO cells overexpressing human A1 (CHO-A1) or A3 (CHO-A3) receptors.[6][7]

  • Methodology:

    • The antagonistic activity of this compound was measured by its ability to inhibit the production of cyclic AMP (cAMP).[6]

    • For A2A and A2B receptor assays, HEK293 cells were pre-incubated with varying concentrations of this compound, followed by stimulation with the adenosine agonist NECA.[6][7]

    • For A1 and A3 receptor assays, CHO cells were incubated with their respective agonists (CPA for A1, IB-MECA for A3) in the presence of forskolin, along with varying concentrations of this compound.[6][7]

    • cAMP levels were quantified using a homogenous time-resolved fluorescence (HTRF) technology.[6]

    • IC50 values were calculated from the concentration-response curves.

Primary Immune Cell Assays
  • Objective: To assess the functional activity of this compound on human and murine immune cells.

  • Primary Cells:

    • Human and murine T-cells.[6]

    • Human monocytes and macrophages.[6]

    • Murine bone marrow-derived dendritic cells (BMDCs).[6]

  • Methodology for T-cell IL-2 Production:

    • Primary T-cells were stimulated with CD3/CD28 Dynabeads.[6]

    • The cells were then treated with the adenosine analog NECA to suppress IL-2 production, in the presence of varying concentrations of this compound.[6]

    • IL-2 levels in the supernatant were measured to determine the rescue of production by this compound.[4]

  • Methodology for Macrophage/Dendritic Cell Cytokine Production:

    • Human macrophages or murine BMDCs were cultured in the presence of adenosine.[4]

    • The cells were treated with varying concentrations of this compound.[4]

    • The levels of secreted cytokines such as VEGF, IL-12, G-CSF, CXCL1, and CXCL5 were quantified from the cell culture supernatant.[3][6]

In Vivo Syngeneic Tumor Model Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents.

  • Animal Models:

    • BALB/c mice for the 4T1 and EMT6 tumor models.[6]

    • C57BL/6 mice for the MC38 tumor model.[6]

  • Tumor Cell Lines:

    • 4T1 murine breast cancer cells (CD73-high).[6]

    • 4T1-CD73 knockout cells.[6]

    • EMT-6 murine breast cancer cells (CD73-medium).[6]

    • MC38 murine colon carcinoma cells (CD73-low).[6]

  • Methodology:

    • Tumor cells were inoculated into the mammary fat pad (for 4T1 and EMT6) or subcutaneously.[6]

    • Treatment was initiated when the average tumor volume reached a pre-determined size (e.g., ~60-70 mm³).[6]

    • This compound was administered orally (p.o.) twice daily (BID) at specified doses (e.g., 30, 100, or 300 mg/kg).[4][6]

    • For combination studies, this compound was co-administered with agents like bintrafusp alfa or cisplatin.[6]

    • Tumor growth was monitored over time, and treatment efficacy was assessed by comparing tumor volumes between treated and vehicle control groups.

Start Start Tumor_Cell_Inoculation Inoculate Syngeneic Tumor Cells (e.g., 4T1, MC38) into Mice Start->Tumor_Cell_Inoculation Tumor_Growth_Monitoring Monitor Tumor Growth Until Average Volume Reaches ~60-70 mm³ Tumor_Cell_Inoculation->Tumor_Growth_Monitoring Randomization Randomize Mice into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment_Administration Administer Treatment: - Vehicle Control - this compound (p.o., BID) - Combination Agent - this compound + Combination Randomization->Treatment_Administration Continued_Monitoring Continue Monitoring Tumor Volume and Animal Health Treatment_Administration->Continued_Monitoring Endpoint_Analysis Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis Continued_Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: In vivo anti-tumor activity experimental workflow.

Clinical Development

This compound has entered clinical development with a first-in-human, Phase Ia dose-escalation study (NCT05198349) in patients with advanced solid tumors.[8][9] The primary objectives of this study are to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound, as well as to identify a recommended dose for further development.[9]

Conclusion

This compound is a promising dual A2A/A2B adenosine receptor antagonist with a strong preclinical rationale for its use in cancer immunotherapy. Its ability to potently and selectively block both key adenosine receptors on immune cells translates to robust anti-tumor activity in preclinical models, particularly in tumors characterized by high adenosine levels. The ongoing clinical evaluation will be critical in determining the therapeutic potential of this compound in patients with advanced cancers. The data presented in this technical guide underscore the potential of dual A2A/A2B antagonism as a valuable strategy to overcome adenosine-mediated immunosuppression in the tumor microenvironment.

References

M1069: A Dual A2A/A2B Adenosine Receptor Antagonist and its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to its immunosuppressive nature.[1][2] A key driver of this immunosuppression is the high concentration of extracellular adenosine (B11128), which signals through adenosine receptors on various immune cells, dampening anti-tumor immune responses.[3][4] M1069 is a potent and highly selective, orally bioavailable dual antagonist of the A2A and A2B adenosine receptors (A2AR and A2BR), designed to counteract these immunosuppressive mechanisms.[3][5] Preclinical studies have demonstrated that this compound can effectively modulate the TME, leading to enhanced anti-tumor immunity and tumor growth inhibition, particularly in adenosine-rich environments.[6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the key cellular components of the TME, and detailed experimental protocols from pivotal preclinical studies.

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

This compound exerts its anti-tumor effects by competitively binding to and inhibiting both A2A and A2B adenosine receptors.[3] These G protein-coupled receptors are expressed on a variety of immune cells within the TME, including T cells, dendritic cells (DCs), macrophages, and natural killer (NK) cells.[3] The accumulation of extracellular adenosine in the TME, often due to high expression of CD73 on tumor cells, leads to the activation of A2A and A2B receptors, initiating a signaling cascade that ultimately suppresses anti-tumor immunity.[3][6] By blocking these receptors, this compound abrogates adenosine-mediated signaling, thereby restoring and enhancing the function of these critical immune cells.[3]

Signaling Pathway Modulated by this compound

The binding of adenosine to A2A and A2B receptors activates a Gs-protein-coupled signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This elevation in cAMP has widespread immunosuppressive effects. This compound blocks this initial step, preventing the downstream consequences of adenosine signaling.

cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Adenosine Adenosine A2AR_A2BR A2A/A2B Receptors Adenosine->A2AR_A2BR Binds to Gs_Protein Gs Protein A2AR_A2BR->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces Immunosuppression Immunosuppression cAMP->Immunosuppression This compound This compound This compound->A2AR_A2BR Blocks

Figure 1: this compound Mechanism of Action.

Quantitative Data on this compound's Biological Activity

The potency and selectivity of this compound have been characterized in a series of in vitro assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity of this compound
Target ReceptorCell LineAssay TypeIC50 (nmol/L)Selectivity vs. A1Selectivity vs. A3Reference
Human A2AHEK293-A2AAntagonism0.13~10,000-fold>10,000-fold[6]
Human A2BHEK293-A2BAntagonism9.03153-fold>10,000-fold[6]
Human A1CHO-A1Antagonism1,389.0--[6]
Human A3-Antagonism9,730.0--[6]
Table 2: Functional Effects of this compound on Immune Cells
Immune Cell TypeSpeciesEffect MeasuredEC50 (nM)Reference
Human T cellsHumanRescue of IL-2 production84.1[8]
Murine T cellsMurineRescue of IL-2 production137.7[8]
Human Myeloid cellsHumanInhibition of VEGF production20.9[8]
Murine Myeloid cellsMurineInhibition of VEGF production181.3[8]

Impact of this compound on the Tumor Microenvironment

This compound has been shown to modulate the function of several key immune cell populations within the TME, shifting the balance from an immunosuppressive to an anti-tumor state.

T-Cell Function Restoration

In the presence of high adenosine concentrations, T-cell proliferation and cytokine production are suppressed. This compound has been demonstrated to rescue the production of Interleukin-2 (IL-2) from T cells, a critical cytokine for T-cell proliferation and activation.[6][7]

Modulation of Myeloid Cell Function

Myeloid cells, including macrophages and dendritic cells, play a dual role in the TME. Adenosine can polarize these cells towards a pro-tumorigenic phenotype. This compound inhibits the production of Vascular Endothelial Growth Factor (VEGF) by myeloid cells, a key factor in angiogenesis and tumor progression.[6][7]

Enhancement of Dendritic Cell-Mediated T-Cell Activation

Dendritic cells are potent antigen-presenting cells crucial for initiating an anti-tumor T-cell response. Adenosine impairs DC maturation and function. This compound treatment of adenosine-differentiated DCs leads to a superior T-cell stimulatory capacity compared to a selective A2A inhibitor.[6][7] Furthermore, this compound rescues the secretion of IL-12, a key cytokine for Th1 polarization and anti-tumor immunity, and suppresses the secretion of pro-tumorigenic cytokines CXCL1 and CXCL5.[7][9]

cluster_this compound This compound Treatment cluster_TME_Effects Tumor Microenvironment Effects This compound This compound T_Cells T Cells This compound->T_Cells Acts on Myeloid_Cells Myeloid Cells This compound->Myeloid_Cells Acts on Dendritic_Cells Dendritic Cells This compound->Dendritic_Cells Acts on IL2_Production ↑ IL-2 Production T_Cells->IL2_Production VEGF_Production ↓ VEGF Production Myeloid_Cells->VEGF_Production Protumorigenic_Cytokines ↓ Pro-tumorigenic Cytokines (CXCL1, CXCL5) Dendritic_Cells->Protumorigenic_Cytokines IL12_Secretion ↑ IL-12 Secretion Dendritic_Cells->IL12_Secretion TCell_Stimulation ↑ T-Cell Stimulation Dendritic_Cells->TCell_Stimulation

Figure 2: Effects of this compound on Immune Cells in the TME.

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in syngeneic mouse models.

Monotherapy and Combination Therapy

In the adenosine-high/CD73-high 4T1 breast cancer model, this compound demonstrated dose-dependent tumor growth inhibition as a monotherapy.[4] Its efficacy was comparable to that of a selective A2A antagonist.[8] Importantly, this compound enhanced the anti-tumor activity of bintrafusp alfa and cisplatin (B142131) in this model.[6][7] In contrast, this compound did not show significant activity in the adenosine-low/CD73-low MC38 colon carcinoma model, highlighting the dependency of its efficacy on an adenosine-rich TME.[6][7]

cluster_Workflow In Vivo Efficacy Workflow Tumor_Model Select Syngeneic Tumor Model Adenosine_Level Characterize Adenosine/ CD73 Levels Tumor_Model->Adenosine_Level Tumor_Implantation Implant Tumor Cells Adenosine_Level->Tumor_Implantation Treatment_Groups Establish Treatment Groups: - Vehicle - this compound (mono) - this compound + Combo Agent Treatment_Initiation Initiate Treatment at Defined Tumor Volume Treatment_Groups->Treatment_Initiation Tumor_Implantation->Treatment_Groups Tumor_Measurement Measure Tumor Volume Over Time Treatment_Initiation->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Figure 3: Experimental Workflow for In Vivo Studies.

Experimental Protocols

In Vitro A2A/A2B Receptor Antagonism Assay
  • Cell Lines: HEK293 cells overexpressing human A2A or A2B adenosine receptors (HEK293-A2A, HEK293-A2B).

  • Methodology:

    • Cells are incubated with varying concentrations of this compound.

    • A stable adenosine analog, 5'-N-ethylcarboxamide adenosine (NECA), is added to stimulate the receptors.

    • The resulting intracellular cAMP levels are measured using a suitable assay kit.

    • IC50 values are calculated by determining the concentration of this compound that inhibits 50% of the NECA-induced cAMP production.

  • Reference: [6]

T-Cell IL-2 Production Rescue Assay
  • Cells: Primary human or murine T cells.

  • Methodology:

    • T cells are activated using anti-CD3/CD28 beads.

    • The activated T cells are incubated with an adenosine receptor agonist in the presence of varying concentrations of this compound.

    • After a defined incubation period, the supernatant is collected.

    • IL-2 levels in the supernatant are quantified by ELISA.

    • EC50 values are determined as the concentration of this compound that rescues 50% of the maximal IL-2 production.

  • Reference: [8]

Myeloid Cell VEGF Production Inhibition Assay
  • Cells: Primary human or murine myeloid cells (e.g., macrophages).

  • Methodology:

    • Myeloid cells are cultured in an adenosine-rich environment.

    • Cells are treated with a range of this compound concentrations.

    • After incubation, the cell culture supernatant is harvested.

    • VEGF concentrations in the supernatant are measured by ELISA.

    • IC50 values are calculated as the concentration of this compound that inhibits 50% of VEGF production.

  • Reference: [8]

In Vivo Tumor Growth Inhibition Studies
  • Animal Models: Syngeneic mouse models such as BALB/c mice for the 4T1 breast cancer model and C57BL/6 mice for the MC38 colon carcinoma model.

  • Methodology:

    • Tumor cells (e.g., 4T1 or MC38) are implanted subcutaneously into the mice.

    • When tumors reach a palpable size (e.g., 60-70 mm³), mice are randomized into treatment groups.

    • This compound is administered orally, typically twice daily (b.i.d.), at various dose levels (e.g., 30, 100, 300 mg/kg).

    • Combination therapy groups receive this compound along with other agents such as bintrafusp alfa or cisplatin.

    • Tumor volumes are measured regularly (e.g., twice weekly) using calipers.

    • The anti-tumor efficacy is evaluated by comparing tumor growth in the this compound-treated groups to the vehicle control group.

  • Reference: [4]

Clinical Development

A first-in-human, Phase 1 clinical trial (NCT05198349) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[10][11] This study has been terminated due to a portfolio-level review by the sponsoring company and not as a result of safety concerns.[4]

Conclusion

This compound is a potent dual A2A/A2B adenosine receptor antagonist that has demonstrated significant potential to remodel the immunosuppressive tumor microenvironment. By blocking the key adenosine-mediated signaling pathways, this compound restores and enhances the function of critical anti-tumor immune cells. Preclinical studies have shown its efficacy in reducing tumor growth, particularly in adenosine-rich tumors, both as a monotherapy and in combination with other anti-cancer agents. These findings underscore the therapeutic potential of targeting the adenosine axis with a dual A2A/A2B antagonist to improve outcomes for cancer patients.

References

M1069: A Dual A2A/A2B Adenosine Receptor Antagonist for Reversing Immune Suppression in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

M1069 is a potent and selective, orally bioavailable dual antagonist of the A2A and A2B adenosine (B11128) receptors. In the tumor microenvironment (TME), high concentrations of adenosine act as a key immunosuppressive molecule, hindering anti-tumor immune responses. This compound is designed to counteract this suppression by blocking adenosine signaling in various immune cell populations. This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved. By inhibiting both A2A and A2B receptors, this compound restores the function of T cells, myeloid cells, and dendritic cells, leading to enhanced anti-tumor immunity and tumor growth inhibition.

Introduction: The Role of Adenosine in Immune Suppression

The tumor microenvironment is often characterized by hypoxia and inflammation, leading to the accumulation of extracellular adenosine.[1] This adenosine is primarily generated from the dephosphorylation of adenosine triphosphate (ATP) by ectonucleotidases CD39 and CD73, which are frequently overexpressed on tumor cells and various immune cells.[2] Adenosine exerts its immunosuppressive effects by binding to four G-protein coupled receptors: A1, A2A, A2B, and A3.[3] The A2A and A2B receptors are of particular interest in immuno-oncology due to their roles in dampening anti-tumor immunity.[4]

The A2A receptor (A2AR) is highly expressed on T cells and natural killer (NK) cells. Its activation by adenosine leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[5] This signaling cascade ultimately suppresses T-cell receptor (TCR) signaling, leading to decreased T-cell activation, proliferation, and cytokine production, including a reduction in interleukin-2 (B1167480) (IL-2).[5][6]

The A2B receptor (A2BR) , which has a lower affinity for adenosine, becomes particularly relevant in the high-adenosine environment of tumors.[4] A2BRs are expressed on myeloid cells, such as macrophages and dendritic cells (DCs).[7] Activation of A2BR on these cells can promote the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and immunosuppressive cytokines, while inhibiting the production of pro-inflammatory cytokines necessary for robust anti-tumor responses.[1][8]

Given the complementary and often compensatory roles of A2A and A2B receptors in mediating immune suppression within the TME, a dual antagonist like this compound presents a promising therapeutic strategy to comprehensively block adenosine-mediated immune evasion.[4]

This compound: Mechanism of Action

This compound is a small molecule antagonist that competitively binds to both A2A and A2B adenosine receptors, preventing their activation by adenosine.[5] This dual antagonism effectively blocks the downstream signaling pathways initiated by these receptors, thereby reversing the immunosuppressive effects of adenosine on key immune cell populations within the TME.[4][5]

Reversal of T-Cell Suppression (A2A Receptor-Dependent)

By blocking the A2A receptor on T cells, this compound prevents the adenosine-induced increase in intracellular cAMP. This restores the normal function of the T-cell receptor signaling pathway, leading to:

  • Enhanced T-cell activation and proliferation: this compound rescues the ability of T cells to become activated and expand in number in response to tumor antigens.

  • Restored IL-2 Production: A critical cytokine for T-cell survival and proliferation, IL-2 production is significantly rescued in the presence of this compound.[4][8]

Modulation of Myeloid Cell Function (A2B Receptor-Dependent)

Through its antagonism of the A2B receptor on myeloid cells, this compound shifts their phenotype from immunosuppressive to immunostimulatory:

  • Inhibition of VEGF Production: this compound significantly reduces the production of the pro-angiogenic factor VEGF by macrophages.[8]

  • Modulation of Dendritic Cell (DC) Cytokine Secretion: this compound promotes a more favorable cytokine profile in dendritic cells. It suppresses the secretion of protumorigenic cytokines such as CXCL1 and CXCL5 and rescues the production of IL-12, a key cytokine for inducing Th1-mediated anti-tumor immunity.[4][8]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterCell LineSpeciesValueReference
A2A Receptor Antagonism (IC50) HEK-293Human0.130 nM[9]
A2B Receptor Antagonism (IC50) HEK-293Human9.03 nM[9]
Selectivity vs. A1 Receptor -->10,000-fold[9]
Selectivity vs. A3 Receptor -->10,000-fold[9]

Table 2: In Vitro Functional Activity of this compound

AssayCell TypeSpeciesParameterValueReference
Rescue of IL-2 Production Primary T CellsHumanEC5084.1 nM[9]
Rescue of IL-2 Production Primary T CellsMurineEC50137.7 nM[9]
Suppression of VEGF Production MacrophagesHumanIC5020.9 nM[9]
Suppression of VEGF Production MacrophagesMurineIC50181.3 nM[9]

Experimental Protocols

In Vitro T-Cell Activation and IL-2 Production Assay

Objective: To assess the ability of this compound to rescue IL-2 production from T cells in an adenosine-rich environment.

Methodology:

  • Cell Isolation: Isolate primary human or murine T cells from peripheral blood mononuclear cells (PBMCs) or spleens using standard methods (e.g., magnetic-activated cell sorting).

  • Cell Culture: Culture the isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

  • Assay Setup:

    • Plate the T cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Pre-treat the cells with a dose range of this compound for 1 hour.

    • Add a stable adenosine analog, such as 5'-N-ethylcarboxamidoadenosine (NECA), at a final concentration of 1 µM to simulate an adenosine-rich environment.

    • Stimulate the T cells with anti-CD3/anti-CD28 antibodies to induce T-cell receptor activation.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-2 in the supernatants using a commercially available ELISA kit.

  • Data Analysis: Calculate the EC50 value for this compound, representing the concentration at which 50% of the maximal rescue of IL-2 production is observed.

Myeloid Cell VEGF Production Assay

Objective: To determine the effect of this compound on VEGF production by myeloid cells in an adenosine-rich setting.

Methodology:

  • Cell Culture: Culture human or murine macrophage cell lines (e.g., THP-1) or primary bone marrow-derived macrophages in appropriate culture medium.

  • Assay Setup:

    • Plate the macrophages in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a dose range of this compound for 1 hour.

    • Add NECA to a final concentration of 10 µM.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • Collect the cell culture supernatants.

    • Measure the concentration of VEGF in the supernatants using an ELISA kit.

  • Data Analysis: Determine the IC50 value for this compound, which is the concentration that inhibits 50% of the NECA-induced VEGF production.

Dendritic Cell Cytokine Secretion Assay

Objective: To evaluate the effect of this compound on the cytokine secretion profile of dendritic cells differentiated in the presence of adenosine.

Methodology:

  • Dendritic Cell Differentiation: Generate bone marrow-derived dendritic cells (BMDCs) from human or murine bone marrow cells by culturing in the presence of GM-CSF and IL-4 for 6-7 days.

  • Assay Setup:

    • During the last 24-48 hours of differentiation, add adenosine (10 µM) in the presence or absence of this compound or a selective A2A antagonist.

  • DC Maturation: Mature the DCs by adding a TLR agonist such as lipopolysaccharide (LPS).

  • Data Acquisition:

    • Collect the cell culture supernatants after 24 hours of maturation.

    • Measure the concentrations of various cytokines (e.g., IL-12, CXCL1, CXCL5) using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Compare the cytokine profiles of DCs treated with this compound to those treated with vehicle control or the selective A2A antagonist.

One-Way Mixed Lymphocyte Reaction (MLR) Assay

Objective: To assess the ability of this compound-treated dendritic cells to stimulate T-cell proliferation.

Methodology:

  • Stimulator Cell Preparation:

    • Generate dendritic cells as described in section 4.3, treating them with adenosine and this compound during differentiation.

    • Inactivate the stimulator DCs with mitomycin C or irradiation to prevent their proliferation.

  • Responder Cell Preparation: Isolate allogeneic T cells from a different donor.

  • Co-culture:

    • Co-culture the inactivated stimulator DCs with the responder T cells at a ratio of 1:10 (DC:T cell) in a 96-well plate.

  • Incubation: Incubate the co-culture for 4-5 days.

  • Data Acquisition:

    • Measure T-cell proliferation using a [3H]-thymidine incorporation assay or a fluorescent dye dilution assay (e.g., CFSE).

  • Data Analysis: Compare the level of T-cell proliferation induced by this compound-treated DCs to that induced by control-treated DCs.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Adenosine_Signaling_in_T_Cell cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates This compound This compound This compound->A2AR Blocks AC Adenylate Cyclase A2AR->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates TCR_signaling TCR Signaling (Activation, Proliferation, IL-2) PKA->TCR_signaling Inhibits

Caption: this compound blocks adenosine-A2AR signaling in T cells, preventing TCR inhibition.

M1069_Effect_on_Myeloid_Cell cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates This compound This compound This compound->A2BR Blocks Signaling_Cascade Signaling Cascade A2BR->Signaling_Cascade VEGF VEGF Production Signaling_Cascade->VEGF Promotes

Caption: this compound inhibits A2BR on myeloid cells, reducing VEGF production.

M1069_DC_Modulation cluster_adenosine_effect Adenosine-Rich TME cluster_m1069_intervention This compound Treatment Adenosine High Adenosine DC Dendritic Cell Adenosine->DC Protumorigenic_Cytokines CXCL1, CXCL5 (Protumerigenic) DC->Protumorigenic_Cytokines Reduced_IL12 Reduced IL-12 (Anti-tumor) DC->Reduced_IL12 This compound This compound DC_this compound Dendritic Cell This compound->DC_this compound Blocks A2A/A2B Suppressed_Protumorigenic Suppressed CXCL1, CXCL5 DC_this compound->Suppressed_Protumorigenic Rescued_IL12 Rescued IL-12 DC_this compound->Rescued_IL12

References

M1069 Signaling in T Cells: A Technical Guide to a Dual A2A/A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of M1069, a selective, orally active dual antagonist of the A2A and A2B adenosine (B11128) receptors (AR), and its signaling implications in T cells.[1] this compound is under investigation for its potential in cancer immunotherapy by counteracting the immunosuppressive effects of adenosine in the tumor microenvironment (TME).[1][2][3]

Core Signaling Pathway: Antagonism of Adenosine Receptors

In the tumor microenvironment, high concentrations of extracellular adenosine act as a key immunosuppressive molecule.[4] Adenosine exerts its effects by binding to four G protein-coupled receptors: A1, A2A, A2B, and A3.[4] The A2A and A2B receptors are major contributors to the suppression of T cell activity.[2][4]

The signaling cascade initiated by adenosine binding to A2A and A2B receptors on T cells involves the Gs alpha subunit of G-protein-coupled receptors, which activates adenylate cyclase.[4] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[4] PKA activation leads to the phosphorylation of cAMP-response element binding protein (pCREB), which ultimately suppresses T cell activation, proliferation, and the production of crucial cytokines like Interleukin-2 (IL-2).[1][4]

This compound functions by competitively binding to A2A and A2B receptors, thereby blocking adenosine from initiating this immunosuppressive cascade.[3] By inhibiting A2AR/A2BR activity, this compound prevents the adenosine-mediated signaling, leading to the abrogation of immunosuppression within the TME.[3] This enhances the proliferation and activation of various immune cells, including T cells, and promotes anti-tumor immune responses.[3]

M1069_Signaling cluster_TME Tumor Microenvironment (TME) cluster_TCell T Cell Adenosine High Extracellular Adenosine A2AR A2A/A2B Receptors Adenosine->A2AR Binds & Activates AC Adenylate Cyclase A2AR->AC Activates (Gs) cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA pCREB ↑ pCREB PKA->pCREB Suppression T Cell Suppression (↓ IL-2, ↓ Proliferation) pCREB->Suppression This compound This compound This compound->A2AR Blocks

Caption: this compound blocks adenosine-induced immunosuppressive signaling in T cells.

Quantitative Data

The following tables summarize the effects of this compound from in vitro studies.

Table 1: Effect of this compound on T Cell Function

AssayCell TypeConditionEffect of this compoundDependent Receptor
IL-2 ProductionPrimary Human T CellsAdenosine-stimulatedRescue of IL-2 production[4]A2A[2][5][6]
IL-2 SecretionMurine T CellsNECA-suppressedRescued IL-2 secretion[7]A2A[7]
Antigen-Specific KillingHuman T CellsCo-culture with breast cancer cells + NECARescued killing of cancer cells[7]Not specified
T Cell ActivationMixed Lymphocyte ReactionAdenosine-differentiated dendritic cellsSuperior T cell activation[4]Not specified

Table 2: Effect of this compound on Intracellular Signaling

AssayCell TypeConditionEffect of this compound
cAMP InductionPrimary Human T CellsNECA-stimulatedDose-dependent suppression[4]
pCREB InductionPrimary Human T CellsNECA-stimulatedDose-dependent suppression[4]

Experimental Protocols

1. T Cell Activation and IL-2 Rescue Assay

  • Objective: To assess the ability of this compound to rescue IL-2 production from T cells suppressed by adenosine.

  • Methodology:

    • Isolate primary human or murine T cells.

    • Stimulate T cells with anti-CD3/CD28 beads to induce activation.[7]

    • Add a stable adenosine analog, such as NECA (5'-N-ethylcarboxamide adenosine), to suppress T cell function.[7]

    • Treat cells with varying concentrations of this compound.

    • Culture for a specified period (e.g., 72 hours).

    • Measure the concentration of IL-2 in the supernatant using an ELISA kit.

2. Antigen-Specific Cytotoxicity Assay

  • Objective: To determine if this compound can restore the killing capacity of T cells in an adenosine-rich environment.

  • Methodology:

    • Co-culture Epstein-Barr virus (EBV)-positive human CD8+ T cells with GFP-expressing MDA-MB-231 breast cancer cells pre-incubated with an EBV-specific peptide.[7]

    • Add NECA to the co-culture to simulate adenosine-mediated immunosuppression.[7]

    • Treat the co-culture with serial dilutions of this compound.[7]

    • Monitor tumor cell killing by measuring the reduction in GFP signal over time using a live-cell analysis system like the IncuCyte.[7]

3. Western Blot for pCREB Induction

  • Objective: To quantify the effect of this compound on the adenosine-induced phosphorylation of CREB.

  • Methodology:

    • Culture primary human T cells and treat with NECA in the presence or absence of this compound for a short duration (e.g., 15-30 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against pCREB and total CREB.

    • Use a fluorescently-labeled secondary antibody for detection.

    • Quantify band intensity to determine the ratio of pCREB to total CREB.

WesternBlot_Workflow Start T Cell Treatment (NECA +/- this compound) Lysis Cell Lysis Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer PVDF Transfer SDS->Transfer Probe Antibody Incubation (pCREB, CREB) Transfer->Probe Detect Detection & Analysis Probe->Detect

Caption: Workflow for Western Blot analysis of pCREB.

References

role of M1069 in dendritic cell activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of M1069 in Dendritic Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic small molecule immunomodulator designed to activate dendritic cells (DCs), key antigen-presenting cells that bridge the innate and adaptive immune systems. As a potent dual agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), this compound initiates a robust MyD88-dependent signaling cascade. This activation leads to DC maturation, characterized by the upregulation of co-stimulatory molecules, enhanced antigen presentation, and the production of a suite of pro-inflammatory cytokines and Type I interferons. These effects collectively promote a Th1-polarized immune response, making this compound a promising candidate for applications in vaccine adjuvants and cancer immunotherapy. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on dendritic cells, and detailed experimental protocols for its characterization.

Mechanism of Action: TLR7/8 Signaling

This compound is recognized by the endosomal receptors TLR7 and TLR8, which are differentially expressed across immune cell subsets. In humans, TLR8 is predominantly found in myeloid cells like monocytes and myeloid DCs, while TLR7 is highly expressed in plasmacytoid DCs (pDCs). Upon binding this compound, TLR7/8 recruits the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of key transcription factors, including NF-κB and IRF7. NF-κB drives the expression of pro-inflammatory cytokines such as IL-12, TNF-α, and IL-6, while IRF7 is critical for the production of Type I interferons (IFN-α/β).

M1069_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm cluster_nucleus Nucleus This compound This compound TLR7_8 TLR7 / TLR8 This compound->TLR7_8 Binds MyD88 MyD88 TLR7_8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 IRF7_p p-IRF7 IRAKs->IRF7_p Phosphorylates TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB_p p-NF-κB IKK->NFkB_p Phosphorylates NFkB_n NF-κB NFkB_p->NFkB_n Translocates IRF7_n IRF7 IRF7_p->IRF7_n Translocates Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, IL-6) NFkB_n->Cytokines Drives Transcription IFNs Type I Interferons (IFN-α, IFN-β) IRF7_n->IFNs Drives Transcription

Caption: this compound-induced TLR7/8 signaling pathway in dendritic cells.

Quantitative Data on Dendritic Cell Activation

Treatment of dendritic cells with this compound leads to significant phenotypic and functional changes. The following tables summarize quantitative data from studies on human monocyte-derived DCs (MoDCs) and murine bone marrow-derived DCs (BMDCs).

Table 1: Cytokine Production by Human MoDCs

This table details the synergistic cytokine production by human MoDCs after 48 hours of stimulation. Data is representative of robust activation leading to a pro-inflammatory environment.

CytokineStimulus (250 ng/mL each)Concentration (pg/mL)
IL-12p70 This compound + Alarmin N1> 2000
IL-1β This compound + Alarmin N1> 1500
TNF-α This compound + Alarmin N1> 8000
Table 2: Upregulation of Surface Markers on Murine BMDCs

This table shows the change in Mean Fluorescence Intensity (MFI) for key DC maturation and activation markers on murine BMDCs after 48 hours of treatment with this compound.

Surface MarkerStimulus (1 µg/mL)Fold Change in MFI (vs. Control)
MHC-I (H2-Kb) This compound~1.5x
MHC-II This compound~2.0x
CD40 This compound~3.5x
CD86 This compound~2.5x
CCR7 This compound~2.0x
Table 3: Cytokine Secretion by Murine BMDCs

This table quantifies cytokine secretion into the supernatant by murine BMDCs after 48 hours of stimulation with this compound, indicating a strong pro-inflammatory response.

CytokineStimulus (1 µg/mL)Concentration (pg/mL)
IL-1β This compound~1500
IL-6 This compound~1200

Experimental Protocols

The following protocols provide a framework for assessing the activity of this compound on dendritic cells.

General Experimental Workflow

The diagram below outlines the typical workflow for characterizing the effects of this compound on dendritic cells, from initial cell culture to functional assessment.

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis cluster_functional Functional Assay DC_Isolation 1. Isolate/Generate DCs (e.g., human MoDCs or murine BMDCs) Plating 2. Plate DCs in 6-well plates DC_Isolation->Plating Stimulation 3. Stimulate with this compound (e.g., 250 ng/mL - 1 µg/mL) for 24-48 hours Plating->Stimulation Harvest 4. Harvest Cells & Supernatants Stimulation->Harvest CoCulture 6. T Cell Co-Culture (Mixed Lymphocyte Reaction) Stimulation->CoCulture Flow 5a. Flow Cytometry (Surface Markers: CD80, CD86, MHC-II) Harvest->Flow ELISA 5b. ELISA / CBA (Cytokines: IL-12, TNF-α, IL-6) Harvest->ELISA Prolif 7. Measure T Cell Proliferation / Cytokine Production (IFN-γ) CoCulture->Prolif

Preclinical Profile of M1069: A Dual A2A/A2B Adenosine Receptor Antagonist for Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of M1069, a novel, orally bioavailable dual antagonist of the A2A and A2B adenosine (B11128) receptors (A2AR and A2BR), for the treatment of cancer. This compound has demonstrated significant anti-tumor activity in preclinical models by counteracting the immunosuppressive effects of adenosine in the tumor microenvironment (TME). This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is a highly selective antagonist of both A2AR and A2BR, with over 100-fold selectivity against A1 and A3 receptors.[1] In the tumor microenvironment, cancer cells often produce high levels of adenosine, which suppresses the anti-tumor immune response by binding to A2A and A2B receptors on various immune cells.[2] this compound blocks this interaction, thereby restoring and enhancing the function of immune cells such as T cells, dendritic cells (DCs), and natural killer (NK) cells to exert anti-tumor effects.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay SystemIC50 (nM)Reference
Human A2A ReceptorHEK293-A2A cells0.13[3][4]
Human A2B ReceptorHEK293-A2B cells9.03[3][4]
Human A1 ReceptorCHO-A1 cells>10,000[4]
Human A3 ReceptorCHO-A3 cells>10,000[4]
Table 2: In Vitro Functional Activity of this compound
ActivityCell TypeEC50 (nM)EffectReference
Rescue of IL-2 ProductionHuman T cells84.1Reverses adenosine-mediated suppression of IL-2.[4]
Rescue of IL-2 ProductionMurine T cells137.7Reverses adenosine-mediated suppression of IL-2.[4]
Suppression of VEGF ProductionHuman THP-1 cells20.9Inhibits adenosine-induced VEGF secretion.[4]
Suppression of VEGF ProductionMurine macrophages181.3Inhibits adenosine-induced VEGF secretion.[4]
Table 3: In Vivo Anti-Tumor Efficacy of this compound
Tumor ModelTreatmentOutcomeReference
4T1 breast cancer (adenosine-high)This compound monotherapy (30, 100, 300 mg/kg b.i.d.)Dose-dependent tumor growth inhibition.
4T1 breast cancer (adenosine-high)This compound + cisplatinEnhanced anti-tumor activity compared to single agents.[3][5][6]
4T1 breast cancer (adenosine-high)This compound + bintrafusp alfa (BA)Enhanced anti-tumor activity compared to single agents.[3][5][6]
MC38 colon carcinoma (adenosine-low)This compound monotherapyNo significant tumor growth inhibition.[3][5][6]
4T1 CD73 knockoutThis compound monotherapyNo significant tumor growth inhibition.[3][5][6]

Signaling Pathway of this compound in the Tumor Microenvironment

The following diagram illustrates the mechanism of action of this compound in reversing adenosine-mediated immunosuppression.

M1069_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) Tumor Cells Tumor Cells Adenosine Adenosine Tumor Cells->Adenosine release A2AR/A2BR A2A/A2B Receptors Adenosine->A2AR/A2BR binds cAMP cAMP increase A2AR/A2BR->cAMP Immunosuppression Immune Suppression (e.g., decreased IL-2) cAMP->Immunosuppression Immune Activation Immune Activation (e.g., restored IL-2) Immunosuppression->Immune Activation inhibition reversed by this compound This compound This compound This compound->A2AR/A2BR blocks InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Vehicle Vehicle Randomization->Vehicle M1069_Mono This compound Monotherapy Randomization->M1069_Mono Combo_Agent Combination Agent Randomization->Combo_Agent M1069_Combo This compound + Combo Agent Randomization->M1069_Combo Tumor_Measurement Tumor Volume Measurement Vehicle->Tumor_Measurement M1069_Mono->Tumor_Measurement Combo_Agent->Tumor_Measurement M1069_Combo->Tumor_Measurement Efficacy_Evaluation Evaluation of Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Evaluation

References

M1069: A Technical Guide to Dual A2A/A2B Adenosine Receptor Antagonism for Solid Tumor Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the tumor microenvironment (TME), high concentrations of adenosine (B11128) act as a potent immunosuppressive molecule, hindering anti-tumor immune responses.[1][2] Adenosine exerts its effects through interaction with four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A and A2B receptors are of particular interest in immuno-oncology due to their roles in mediating immunosuppressive signals.[3] M1069 is a novel, orally administered, highly selective dual antagonist of the A2A and A2B adenosine receptors.[3][4] By blocking these receptors, this compound aims to counteract adenosine-mediated immunosuppression and restore anti-tumor immunity. This technical guide provides an in-depth overview of the preclinical data and clinical development strategy for this compound in the context of solid tumors.

Mechanism of Action

This compound is a small molecule antagonist designed to selectively target both the A2A and A2B adenosine receptors with over 100-fold selectivity against A1 and A3 receptors.[3][4] In the adenosine-rich TME, tumor cells and stressed stromal cells release adenosine, which then binds to A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages. This binding event triggers a signaling cascade that ultimately suppresses the anti-tumor functions of these immune cells.

This compound competitively inhibits the binding of adenosine to A2A and A2B receptors, thereby blocking the downstream immunosuppressive signaling.[1][3] The dual antagonism of both receptors is hypothesized to be more effective than targeting either receptor alone, as A2B can act in a compensatory or complementary manner to A2A in the high-adenosine environment of the TME.[1][3]

The key downstream effects of this compound's mechanism of action include:

  • Rescue of T-cell Function: this compound restores the production of interleukin-2 (B1167480) (IL-2) by T cells, a critical cytokine for T-cell proliferation and activation, which is suppressed by adenosine.[4]

  • Modulation of Myeloid Cells: this compound inhibits the production of vascular endothelial growth factor (VEGF) by macrophages, an A2B-mediated effect that contributes to tumor angiogenesis.[3]

  • Enhancement of Dendritic Cell Activity: this compound promotes the maturation and T-cell stimulatory capacity of dendritic cells, leading to more effective antigen presentation and initiation of anti-tumor immune responses. It achieves this by suppressing the secretion of protumorigenic cytokines like CXCL1, CXCL5, and G-CSF, while rescuing the production of IL-12.[3][4]

Below is a diagram illustrating the proposed signaling pathway of this compound.

M1069_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell, Macrophage, DC) cluster_Outcome Therapeutic Outcome Tumor Cells Tumor Cells Adenosine Adenosine Tumor Cells->Adenosine release Stressed Cells Stressed Cells Stressed Cells->Adenosine release A2A_Receptor A2A Receptor Adenosine->A2A_Receptor binds A2B_Receptor A2B Receptor Adenosine->A2B_Receptor binds cAMP cAMP A2A_Receptor->cAMP A2B_Receptor->cAMP This compound This compound This compound->A2A_Receptor blocks This compound->A2B_Receptor blocks Restored_Immunity Restored Anti-Tumor Immunity (↑ IL-2, ↓ VEGF, ↑ IL-12) This compound->Restored_Immunity leads to pCREB pCREB cAMP->pCREB Immunosuppression Immunosuppression (↓ IL-2, ↑ VEGF, ↓ IL-12) pCREB->Immunosuppression

Caption: Mechanism of action of this compound in the tumor microenvironment.

Preclinical Data

In Vitro Studies

A series of in vitro experiments were conducted to characterize the potency and functional effects of this compound on human and murine immune cells.

Table 1: In Vitro Potency and Selectivity of this compound

Assay SystemTargetIC50 (nM)Selectivity vs. A1/A3
HEK-293 cellsHuman A2A Receptor0.130>10,000-fold
HEK-293 cellsHuman A2B Receptor9.03>10,000-fold

Table 2: In Vitro Functional Activity of this compound

AssayCell TypeReadoutEC50/IC50 (nM)
cAMP accumulationHuman T cellsSuppression of cAMPEC50: 84.1
pCREB inductionHuman T cellsSuppression of pCREB-
IL-2 Production RescueHuman T cellsIL-2 secretionEC50: 137.7 (murine)
VEGF Production SuppressionHuman MacrophagesVEGF secretionIC50: 20.9
VEGF Production SuppressionMurine MacrophagesVEGF secretionIC50: 181.3
In Vivo Studies

The anti-tumor activity of this compound was evaluated in syngeneic mouse models with varying levels of CD73 expression and adenosine in the tumor microenvironment.

Table 3: In Vivo Anti-Tumor Efficacy of this compound Monotherapy

Tumor ModelAdenosine/CD73 LevelThis compound Dose (mg/kg, BID)Outcome
4T1 Breast CancerHigh30, 100, 300Dose-dependent tumor growth inhibition
MC38 Colon CarcinomaLowNot specifiedNo significant tumor growth inhibition

Table 4: In Vivo Combination Therapy with this compound

Tumor ModelCombination AgentOutcome
4T1 Breast CancerCisplatinEnhanced anti-tumor activity
4T1 Breast CancerBintrafusp alfa (BA)Enhanced anti-tumor activity
EMT6 Mammary CarcinomaBintrafusp alfa (BA)Enhanced tumor growth inhibition and survival
MC38 Colon CarcinomaBintrafusp alfa (BA)No significant enhancement of anti-tumor activity

These in vivo studies highlight that the efficacy of this compound, both as a monotherapy and in combination, is dependent on an adenosine-rich tumor microenvironment.[5]

Experimental Protocols

In Vitro cAMP and pCREB Assays

A detailed protocol for these assays was not publicly available. However, a general workflow would involve:

  • Cell Culture: Primary human T cells are isolated and cultured.

  • Stimulation: Cells are pre-treated with varying concentrations of this compound followed by stimulation with a stable adenosine analog (e.g., 5'-N-ethylcarboxamide adenosine).

  • Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay. For pCREB, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against phosphorylated CREB, followed by flow cytometric analysis.

cAMP_pCREB_Workflow cluster_workflow cAMP/pCREB Assay Workflow start Start isolate_cells Isolate & Culture Primary Human T Cells start->isolate_cells pretreat Pre-treat with this compound isolate_cells->pretreat stimulate Stimulate with Adenosine Analog pretreat->stimulate cAMP_path Measure cAMP stimulate->cAMP_path pCREB_path Measure pCREB stimulate->pCREB_path end_cAMP End cAMP_path->end_cAMP end_pCREB End pCREB_path->end_pCREB

Caption: General workflow for in vitro cAMP and pCREB assays.

One-way Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the ability of dendritic cells to stimulate T-cell activation.

  • DC Differentiation: Bone marrow-derived dendritic cells (BMDCs) are differentiated in the presence of adenosine with or without this compound or an A2A-selective antagonist.

  • Co-culture: The treated BMDCs are co-cultured with allogeneic T cells.

  • Readout: T-cell activation is measured by quantifying IFNγ production in the culture supernatant via ELISA.

MLR_Workflow cluster_workflow One-way MLR Assay Workflow start Start differentiate_dcs Differentiate BMDCs ± Adenosine ± this compound start->differentiate_dcs coculture Co-culture DCs with Allogeneic T cells differentiate_dcs->coculture measure_ifng Measure IFNγ Production (ELISA) coculture->measure_ifng end End measure_ifng->end

Caption: Workflow for the one-way mixed lymphocyte reaction assay.

Syngeneic Mouse Models

The 4T1 breast cancer and MC38 colon carcinoma models were used to evaluate in vivo efficacy.

  • Tumor Cell Implantation: 4T1 or MC38 cells are implanted into the mammary fat pad or flank of syngeneic mice, respectively.[5]

  • Tumor Growth: Tumors are allowed to grow to a specified volume.[5]

  • Treatment: Mice are treated with this compound (oral gavage), chemotherapy, and/or other immunotherapies as per the study design.

  • Monitoring: Tumor volume and animal survival are monitored over time.

InVivo_Workflow cluster_workflow Syngeneic Mouse Model Workflow start Start implant_cells Implant Tumor Cells (e.g., 4T1, MC38) start->implant_cells tumor_growth Allow Tumor Growth implant_cells->tumor_growth treatment Administer Treatment (this compound, Chemo, etc.) tumor_growth->treatment monitor Monitor Tumor Volume & Animal Survival treatment->monitor end End monitor->end

Caption: General workflow for in vivo efficacy studies in syngeneic mouse models.

Clinical Development

This compound is currently being evaluated in a first-in-human, Phase I clinical trial (NCT05198349).[6]

Table 5: Overview of the NCT05198349 Clinical Trial

ParameterDetails
Title First in Human Study of this compound in Advanced Solid Tumors
Status Recruiting
Phase Phase 1
Primary Objectives To determine the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. To identify the maximum tolerated dose (MTD) and/or recommended dose for expansion (RDE).
Secondary Objectives To assess the preliminary anti-tumor activity of this compound.
Patient Population Patients with locally advanced or metastatic solid malignancies who are refractory to or have progressed on standard treatment.
Intervention This compound administered orally twice daily in 21-day cycles.
Dose Escalation Starting dose of 150 mg twice daily, with planned escalation to 300, 450, 600, and 700 mg twice daily.

As of the date of this guide, no clinical data from this trial have been publicly released.

Conclusion

This compound is a promising dual A2A/A2B adenosine receptor antagonist with a strong preclinical rationale for its use in cancer immunotherapy. The in vitro and in vivo data demonstrate its ability to counteract adenosine-mediated immunosuppression, particularly in tumors with a high-adenosine microenvironment. The ongoing Phase I clinical trial will provide crucial insights into the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors. The results of this study will be critical in determining the future development path for this novel immunotherapeutic agent.

References

structural activity relationship of M1069

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Activity Relationship of M1069, a Dual A2A/A2B Adenosine (B11128) Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective dual antagonist of the A2A and A2B adenosine receptors, developed to counteract adenosine-mediated immunosuppression within the tumor microenvironment.[1][2][3] This document provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing its mechanism of action, binding affinities, and the impact of structural modifications on its biological activity. It also includes detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows.

Introduction: The Rationale for Dual A2A/A2B Adenosine Receptor Antagonism

In the tumor microenvironment (TME), high concentrations of extracellular adenosine act as a key immunosuppressive signal, promoting tumor growth and metastasis.[1] Adenosine exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A2A and A2B receptors are of particular interest in immuno-oncology due to their expression on various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages.[1][4] Activation of these receptors by adenosine leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the anti-tumor functions of these immune cells.[3]

While selective A2A receptor antagonists have shown promise, the A2B receptor, which has a lower affinity for adenosine, is also implicated in tumor progression.[2][5] Therefore, a dual antagonist that blocks both A2A and A2B receptors, such as this compound, may offer a more comprehensive approach to reversing adenosine-mediated immunosuppression in the adenosine-rich TME.[2][5]

Mechanism of Action of this compound

This compound is an orally bioavailable small molecule that competitively inhibits the binding of adenosine to both A2A and A2B receptors.[1] By blocking these receptors, this compound prevents the downstream signaling cascade that leads to immunosuppression. This results in the enhanced proliferation and activation of anti-tumor immune cells, ultimately leading to tumor cell killing.[1]

The signaling pathway initiated by adenosine in the TME and the point of intervention by this compound are illustrated in the diagram below.

cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Tumor Cells Tumor Cells Adenosine Adenosine Tumor Cells->Adenosine release Immune Cells Immune Cells A2A_A2B_Receptors A2A/A2B Receptors Adenosine->A2A_A2B_Receptors binds to G_Protein Gs Protein A2A_A2B_Receptors->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Immunosuppression Immunosuppression (e.g., decreased IL-2, IFN-γ) PKA->Immunosuppression leads to This compound This compound This compound->A2A_A2B_Receptors blocks

Caption: Adenosine signaling pathway in the tumor microenvironment and inhibition by this compound.

Structural Activity Relationship (SAR) of this compound

The chemical structure of this compound was disclosed in patent WO 2020/152132 A1, where it is presented as Example 25.[5] A comprehensive SAR study would involve the synthesis and evaluation of a series of analogs with systematic modifications to the core scaffold to probe the key structural features required for potent and selective dual A2A/A2B antagonism. While a full SAR table with numerous analogs is not publicly available, the patent literature often contains data on related compounds that provide insights into the SAR.

For the purpose of this guide, we will focus on the reported activity of this compound as the lead compound.

Quantitative Data: Potency and Selectivity of this compound

This compound demonstrates high potency for both the human A2A and A2B adenosine receptors, with a significant selectivity over the A1 and A3 receptor subtypes.[3][5][6]

Target Assay Type Cell Line Parameter Value Reference
Human A2A ReceptorAntagonismHEK-293IC500.13 nM[5][6]
Human A2B ReceptorAntagonismHEK-293IC509.03 nM[5][6]
Human A1 ReceptorAntagonismCHO-A1IC501,389.0 nM[5]
Human A3 ReceptorAntagonismCHO-A3IC509,730.0 nM[5]
Human T CellsIL-2 Production RescuePrimary CellsEC5084.1 nM[6]
Murine T CellsIL-2 Production RescuePrimary CellsEC50137.7 nM[6]
Human MacrophagesVEGF Production SuppressionPrimary CellsIC5020.9 nM[6]
Murine MacrophagesVEGF Production SuppressionPrimary CellsIC50181.3 nM[6]

Table 1: In vitro potency and selectivity of this compound.

The data clearly indicates that this compound is a potent dual antagonist of A2A and A2B receptors with a selectivity of over 10,000-fold against the A3 receptor and over 100-fold against the A1 receptor.[3][5][6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies for key experiments used to characterize this compound.

Adenosine Receptor Antagonism Assay (cAMP Measurement)

This assay determines the ability of a compound to inhibit the production of cAMP induced by an adenosine receptor agonist.

Workflow Diagram:

start Start seed_cells Seed HEK293 cells expressing A2A or A2B receptors start->seed_cells pre_incubate Pre-incubate cells with varying concentrations of this compound seed_cells->pre_incubate add_agonist Add adenosine agonist (NECA) to stimulate receptors pre_incubate->add_agonist incubate Incubate for a defined period add_agonist->incubate lyse_cells Lyse cells to release intracellular cAMP incubate->lyse_cells measure_camp Measure cAMP levels using a competitive immunoassay (e.g., HTRF) lyse_cells->measure_camp analyze_data Analyze data to determine IC50 values measure_camp->analyze_data end End analyze_data->end

Caption: Workflow for the adenosine receptor antagonism assay.

Detailed Protocol:

  • Cell Culture: HEK-293 cells stably expressing the human A2A or A2B adenosine receptor are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Cells are harvested and seeded into 384-well plates at a density of 5,000 cells/well and incubated overnight.

  • Compound Preparation: this compound is serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations.

  • Pre-incubation: The culture medium is removed from the cells, and they are pre-incubated with the diluted this compound for 30 minutes at room temperature.

  • Agonist Stimulation: A solution of the adenosine agonist 5'-N-ethylcarboxamidoadenosine (NECA) is added to the wells to a final concentration that elicits a submaximal response (EC80).

  • Incubation: The plates are incubated for 30 minutes at room temperature to allow for cAMP production.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., Cisbio cAMP dynamic 2 HTRF kit) according to the manufacturer's instructions.

  • Data Analysis: The results are normalized to the response of the agonist alone (100%) and baseline (0%). The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

T Cell Activation Assay (IL-2 Production)

This assay assesses the ability of this compound to rescue the suppression of T cell activation caused by adenosine.

Detailed Protocol:

  • T Cell Isolation: Primary human or murine T cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleens, respectively, using negative selection kits.

  • T Cell Stimulation: T cells are stimulated with anti-CD3/CD28 beads to induce activation and IL-2 production.

  • Adenosine Suppression: The stimulated T cells are treated with an adenosine analog (e.g., NECA) to suppress IL-2 production.

  • This compound Treatment: Varying concentrations of this compound are added to the wells containing the suppressed T cells.

  • Incubation: The cells are incubated for 48-72 hours.

  • IL-2 Measurement: The supernatant is collected, and the concentration of IL-2 is measured by ELISA or a bead-based immunoassay (e.g., Luminex).

  • Data Analysis: The IL-2 concentrations are plotted against the this compound concentrations, and the EC50 value (the concentration of this compound that restores 50% of the maximal IL-2 production) is calculated.

Clinical Development

This compound entered a first-in-human clinical trial (NCT05198349) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in participants with advanced solid tumors.[7] This marks a significant step in the clinical validation of dual A2A/A2B adenosine receptor antagonism as a therapeutic strategy in oncology.

Conclusion

This compound is a potent and selective dual A2A/A2B adenosine receptor antagonist with a clear mechanism of action for reversing immunosuppression in the tumor microenvironment. Its favorable in vitro profile has led to its advancement into clinical trials. Further disclosure of SAR data from the this compound discovery program will provide deeper insights into the key molecular interactions that govern its dual activity and selectivity, which will be invaluable for the future design of next-generation adenosine receptor antagonists.

References

M1069: A Dual A2A/A2B Adenosine Receptor Antagonist for Reversing Immunosuppression in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of M1069, a selective, orally active dual antagonist of the A2A and A2B adenosine (B11128) receptors. It delves into the core mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for assays cited in the primary research. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction: The Adenosine Pathway and Immune Evasion in Cancer

The tumor microenvironment (TME) is characterized by conditions such as hypoxia and inflammation, which lead to the accumulation of extracellular adenosine.[1][2] Adenosine, a potent signaling molecule, plays a crucial role in immune evasion by binding to its receptors on various immune cells, thereby suppressing their anti-tumor functions.[1][2] The A2A and A2B adenosine receptors (AR), both G protein-coupled receptors, are key mediators of this immunosuppressive cascade.[2][3][4] While the A2A receptor has been a primary target for cancer immunotherapy, the A2B receptor, which has a lower affinity for adenosine, is also implicated in promoting tumor growth, especially in the adenosine-rich TME.[3][4]

This compound is a novel drug candidate developed to counteract these immunosuppressive mechanisms by simultaneously targeting both A2A and A2B receptors.[3][4][5] This dual antagonism is hypothesized to provide a more robust anti-tumor immune response compared to selective A2A inhibition alone.[3]

Mechanism of Action of this compound

This compound is an orally bioavailable small molecule that acts as a competitive antagonist at both the A2A and A2B adenosine receptors.[1][5][6] By blocking the binding of adenosine to these receptors on immune cells within the TME, this compound prevents the downstream signaling that leads to immunosuppression.[1] This action restores and enhances the function of various immune cells, including T cells, dendritic cells (DCs), and natural killer (NK) cells, thereby promoting an anti-tumor immune response.[1]

The signaling pathway initiated by adenosine binding to A2A/A2B receptors typically involves the activation of adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and the phosphorylation of cAMP-response element binding protein (pCREB).[5] this compound has been shown to dose-dependently suppress this NECA (a stable adenosine analog)-stimulated cAMP and pCREB induction.[5]

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell, DC) ATP ATP Adenosine Adenosine ATP->Adenosine CD39/CD73 A2AR_A2BR A2A/A2B Receptors Adenosine->A2AR_A2BR Binds to CD39/CD73 CD39/CD73 AC Adenylyl Cyclase A2AR_A2BR->AC cAMP cAMP elevation AC->cAMP PKA Protein Kinase A cAMP->PKA Immunosuppression Immunosuppression (e.g., ↓IL-2, ↓IFN-γ) PKA->Immunosuppression This compound This compound This compound->A2AR_A2BR Blocks cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Discovery InVitro In Vitro Studies (Immune Cell Assays) Discovery->InVitro InVivo In Vivo Studies (Syngeneic Mouse Models) InVitro->InVivo Phase1 Phase 1 Trial (NCT05198349) Advanced Solid Tumors InVivo->Phase1 Enters Clinical Stage Termination Terminated (Portfolio Review) Phase1->Termination Monocytes Monocytes Differentiation Differentiate with GM-CSF + IL-4 Monocytes->Differentiation Treatment Treat with: - Vehicle - Adenosine - Adenosine + this compound Differentiation->Treatment Maturation Mature DCs (e.g., with LPS) Treatment->Maturation CoCulture Co-culture with allogeneic T cells Maturation->CoCulture Analysis Measure IFN-γ production by T cells CoCulture->Analysis

References

M1069: A Technical Deep Dive into the Dual A2A/A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M1069 is a potent and selective, orally bioavailable small molecule antagonist of both the adenosine (B11128) A2A and A2B receptors. Developed through a collaboration between Merck KGaA and Domain Therapeutics, this compound was investigated for its potential in immuno-oncology. The rationale for its development stems from the immunosuppressive role of adenosine in the tumor microenvironment (TME). By blocking A2A and A2B receptors on various immune cells, this compound was designed to counteract this immunosuppression and promote anti-tumor immune responses. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing experimental methodologies.

Introduction: Targeting the Adenosine Pathway in Immuno-Oncology

The purinergic signaling pathway, particularly the role of extracellular adenosine, has emerged as a critical regulator of immune responses within the tumor microenvironment.[1] Hypoxic conditions and chronic inflammation within tumors lead to the accumulation of extracellular adenosine, primarily through the enzymatic activity of CD39 and CD73.[1] Adenosine exerts its immunosuppressive effects by binding to G protein-coupled adenosine receptors on the surface of various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).

Of the four adenosine receptor subtypes (A1, A2A, A2B, and A3), the A2A and A2B receptors are key mediators of immunosuppression in the TME.[1] A2A receptor activation on T cells and NK cells leads to the inhibition of their cytotoxic functions.[1] The A2B receptor, which has a lower affinity for adenosine, becomes particularly relevant in the high-adenosine environment of tumors, promoting angiogenesis, fibrosis, and the expansion of immunosuppressive myeloid cells.[2][3]

The dual blockade of both A2A and A2B receptors, therefore, presents a compelling therapeutic strategy to comprehensively reverse adenosine-mediated immunosuppression and enhance anti-tumor immunity. This compound was developed as a highly selective dual antagonist to address this therapeutic hypothesis.[2]

Discovery and Chemical Properties

This compound, with the chemical name (5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[4][5]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide, was jointly discovered by Merck KGaA and Domain Therapeutics.[6][7] The synthesis of this compound is described in patent WO 2020/152132 A1.[7]

Chemical Structure of this compound

M1069_Structure cluster_structure This compound img

Caption: Chemical structure of this compound.

Mechanism of Action: Dual Blockade of A2A and A2B Receptors

This compound functions as a competitive antagonist at both the A2A and A2B adenosine receptors.[4][8] By binding to these receptors on immune cells, this compound prevents the binding of extracellular adenosine, thereby inhibiting the downstream signaling pathways that lead to immunosuppression.[4]

The proposed mechanism of action involves several key effects:

  • Restoration of T cell and NK cell function: By blocking A2A receptors, this compound is expected to restore the cytolytic activity of T cells and NK cells, which is often suppressed by high adenosine levels in the TME.

  • Modulation of Myeloid Cell Activity: Inhibition of A2B receptors on myeloid cells, such as macrophages and dendritic cells, is intended to shift their phenotype from an immunosuppressive to an immunostimulatory state.[2] This includes reducing the production of pro-angiogenic factors like VEGF and promoting the secretion of pro-inflammatory cytokines.[2][8]

  • Enhanced Antigen Presentation: By preventing adenosine-mediated suppression of dendritic cells, this compound may improve antigen presentation and the priming of anti-tumor T cell responses.[5]

The following diagram illustrates the signaling pathway targeted by this compound.

M1069_Mechanism_of_Action This compound Mechanism of Action in the Tumor Microenvironment cluster_immune_cell TumorCell Tumor Cell ATP ATP TumorCell->ATP releases Adenosine Adenosine ATP->Adenosine hydrolyzed by CD39/CD73 A2AR A2A Receptor Adenosine->A2AR binds to A2BR A2B Receptor Adenosine->A2BR binds to CD39 CD39 CD73 CD73 ImmuneCell Immune Cell (T cell, NK cell, DC, Macrophage) Immunosuppression Immunosuppression (↓ T cell activity, ↓ NK cell activity, ↑ Pro-tumorigenic cytokines) A2AR->Immunosuppression activates A2BR->Immunosuppression activates This compound This compound This compound->A2AR blocks This compound->A2BR blocks ImmuneActivation Immune Activation (↑ T cell activity, ↑ NK cell activity, ↓ Pro-tumorigenic cytokines) This compound->ImmuneActivation leads to In_Vivo_Workflow In Vivo Efficacy Study Workflow Start Start TumorImplantation Tumor Cell Implantation (e.g., 4T1 cells in BALB/c mice) Start->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization of Mice (into treatment and control groups) TumorGrowth->Randomization Treatment Treatment Administration (e.g., this compound p.o., BID) Randomization->Treatment TumorMeasurement Regular Tumor Volume Measurement Treatment->TumorMeasurement DataAnalysis Data Analysis (Tumor growth inhibition, survival) TumorMeasurement->DataAnalysis End End DataAnalysis->End

References

M1069: A Technical Overview of its Selectivity for Adenosine Receptors A1 and A3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of M1069's selectivity for the adenosine (B11128) A1 and A3 receptors. This compound is identified as a potent and selective dual antagonist of the A2A and A2B adenosine receptors.[1][2][3][4][5] Its pharmacological profile demonstrates significantly lower activity at the A1 and A3 receptor subtypes, a key characteristic for its therapeutic potential in targeting adenosine-mediated immunosuppression in the tumor microenvironment without engaging other adenosine receptor pathways.[1][2][3][4]

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC50) at each of the four human adenosine receptor subtypes. The data clearly indicates a strong preference for A2A and A2B receptors over A1 and A3 receptors.

Table 1: Antagonistic Activity of this compound at Human Adenosine Receptors

Receptor Subtype IC50 (nmol/L) Selectivity vs. A2A (fold) Selectivity vs. A2B (fold)
A1 1,389.0 ~10,685 ~154
A2A 0.13 1 -
A2B 9.03 ~69 1
A3 9,730.0 >74,846 >1,077

Data sourced from Zaynagetdinov et al., 2024.[2]

As shown, this compound exhibits weak antagonistic activity at the A1 receptor with an IC50 of 1,389.0 nmol/L and even lower activity at the A3 receptor with an IC50 of 9,730.0 nmol/L.[2] This represents a selectivity of over 10,000-fold for the A2A receptor compared to the A1 receptor and over 74,000-fold compared to the A3 receptor.[2] The selectivity fold against A1 and A3 is greater than 100-fold, underscoring its classification as a selective A2A/A2B antagonist.[1]

Experimental Protocols

The following methodologies were employed to determine the antagonistic activity of this compound at the human A1 and A3 adenosine receptors.

1. A1 Receptor Antagonism Assay [2][6]

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor (CHO-A1).

  • Principle: This is a functional assay measuring the inhibition of a known A1 receptor agonist's effect on cyclic AMP (cAMP) levels. A1 receptor activation typically inhibits adenylyl cyclase, leading to decreased cAMP.

  • Procedure:

    • CHO-A1 cells were incubated with the A1 receptor agonist CPA (N6-Cyclopentyladenosine) to stimulate the receptor.

    • Forskolin was used to stimulate adenylyl cyclase, thereby increasing intracellular cAMP levels.

    • Varying concentrations of this compound were added to the cells concurrently with the agonist and forskolin.

    • The resulting intracellular cAMP concentrations were measured.

    • The IC50 value was calculated as the concentration of this compound that inhibited 50% of the maximal response induced by the A1 agonist.

2. A3 Receptor Antagonism Assay [2][6]

  • Cell Line: CHO cells stably expressing the human A3 adenosine receptor (CHO-A3).

  • Principle: Similar to the A1 assay, this functional assay measures the inhibition of an A3 agonist's effect on cAMP levels. The A3 receptor, like the A1 receptor, is coupled to Gi proteins, and its activation inhibits adenylyl cyclase.[7]

  • Procedure:

    • CHO-A3 cells were incubated with the A3 receptor agonist IB-MECA (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide) to stimulate the receptor.

    • Forskolin was added to elevate intracellular cAMP levels.

    • Varying concentrations of this compound were co-incubated with the cells.

    • The change in intracellular cAMP levels was quantified to determine the inhibitory effect of this compound.

    • The IC50 value was determined by calculating the concentration of this compound required to produce 50% inhibition of the agonist's effect.

Below is a graphical representation of the experimental workflow for determining this compound's antagonistic activity.

G cluster_A1 A1 Receptor Assay cluster_A3 A3 Receptor Assay A1_cells CHO-A1 Cells A1_stim Add Forskolin + A1 Agonist (CPA) A1_cells->A1_stim A1_treat Add this compound (Varying Concentrations) A1_stim->A1_treat A1_measure Measure cAMP Levels A1_treat->A1_measure A1_calc Calculate IC50 A1_measure->A1_calc A3_cells CHO-A3 Cells A3_stim Add Forskolin + A3 Agonist (IB-MECA) A3_cells->A3_stim A3_treat Add this compound (Varying Concentrations) A3_stim->A3_treat A3_measure Measure cAMP Levels A3_treat->A3_measure A3_calc Calculate IC50 A3_measure->A3_calc

Functional assay workflow for A1 and A3 receptor antagonism.

Adenosine A1 and A3 Receptor Signaling Pathways

To understand the context of this compound's selectivity, it is essential to review the canonical signaling pathways of the A1 and A3 receptors. Both receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[7][8][9]

Adenosine A1 Receptor Signaling

Activation of the A1 receptor by adenosine leads to the dissociation of the Gi protein into its α and βγ subunits. The Gαi subunit directly inhibits adenylyl cyclase.[8] Additionally, A1 receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and can modulate various ion channels.[8]

G A1R Adenosine A1 Receptor Gi Gi/o Protein A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C (PLC) Gi->PLC Activation cAMP cAMP AC->cAMP Production IP3_DAG IP3 / DAG PLC->IP3_DAG Production

Simplified signaling pathway of the Adenosine A1 receptor.

Adenosine A3 Receptor Signaling

The A3 receptor shares the primary Gi-mediated pathway of adenylyl cyclase inhibition with the A1 receptor.[7][10] However, it is also known to couple to Gq proteins, which robustly activates the phospholipase C (PLC) pathway, resulting in the generation of IP3 and subsequent mobilization of intracellular calcium.[7][11] Activation of the A3 receptor can also stimulate mitogen-activated protein kinase (MAPK) pathways.[7]

G A3R Adenosine A3 Receptor Giq Gi/q Protein A3R->Giq Activation AC Adenylyl Cyclase Giq->AC Inhibition PLC Phospholipase C (PLC) Giq->PLC Activation cAMP cAMP AC->cAMP Production Ca Intracellular Ca2+ PLC->Ca Mobilization

Simplified signaling pathway of the Adenosine A3 receptor.

References

M1069: A Dual A2A/A2B Adenosine Receptor Antagonist for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of M1069, a novel, orally bioavailable small molecule designed to counteract adenosine-mediated immunosuppression within the tumor microenvironment (TME). This compound functions as a highly selective dual antagonist of the A2A and A2B adenosine (B11128) receptors (A2AR and A2BR), playing a crucial role in the restoration and enhancement of anti-tumor immunity.

Core Mechanism of Action

This compound competitively binds to A2A and A2B receptors on the surface of various immune cells, including T-cells, dendritic cells (DCs), natural killer (NK) cells, and macrophages.[1] This action blocks the signaling cascade initiated by adenosine, a key immunosuppressive metabolite often found at high concentrations in the TME.[1][2] By inhibiting this pathway, this compound effectively "releases the brakes" on the immune system, leading to enhanced anti-tumor responses.[1]

The dual antagonism of both A2A and A2B receptors is a key feature of this compound. While A2AR is a primary mediator of adenosine-induced immunosuppression, A2BR can be complementary or compensatory, particularly in the adenosine-rich TME.[3] Therefore, simultaneous targeting of both receptors may offer a more robust therapeutic effect.[3][4]

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell Surface Tumor Cells Tumor Cells Adenosine Adenosine Tumor Cells->Adenosine releases Immune Cells Immune Cells A2AR A2A Receptor Adenosine->A2AR binds A2BR A2B Receptor Adenosine->A2BR binds Immunosuppression Immunosuppression A2AR->Immunosuppression promotes A2BR->Immunosuppression promotes This compound This compound This compound->A2AR blocks This compound->A2BR blocks Anti-tumor Immunity Anti-tumor Immunity Immunosuppression->Anti-tumor Immunity inhibits

Figure 1: this compound Mechanism of Action in the TME.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective antagonism of both human and murine A2A and A2B receptors.

ReceptorCell LinePotency (IC50)Selectivity vs. A1/A3Reference
Human A2AHEK2930.130 nM>10,000-fold[5]
Human A2BHEK2939.03 nM>10,000-fold[5]

In functional assays using primary immune cells, this compound effectively counteracted the immunosuppressive effects of adenosine.

AssayCell TypeEffect of this compoundEC50Reference
cAMP InductionHuman T-cellsSuppression84.1 nM[5]
pCREB InductionHuman T-cellsSuppression-[6]
IL-2 ProductionHuman & Murine T-cellsRescue137.7 nM (murine)[5]
VEGF ProductionHuman & Murine MacrophagesSuppression20.9 nM (human), 181.3 nM (murine)[5]

Furthermore, this compound demonstrated superior activity in protecting dendritic cell (DC) function compared to a selective A2A antagonist (A2Ai). It suppressed the secretion of protumorigenic cytokines and rescued IL-12 production from adenosine-differentiated DCs.[3][4]

CytokineCell TypeEffect of this compoundReference
CXCL1, CXCL5, G-CSFMurine BMDCsSuppression[2][7]
IL-12Murine & Human DCsRescue[2][3]
In Vivo Efficacy

In syngeneic mouse models, this compound demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents.

Tumor ModelTreatmentTumor Growth InhibitionReference
4T1 (CD73hi/adenosinehi)This compound MonotherapySignificant[2][3]
4T1 (CD73hi/adenosinehi)This compound + Bintrafusp AlfaEnhanced[2][4]
4T1 (CD73hi/adenosinehi)This compound + CisplatinEnhanced[2][4]
EMT6 (CD73med)This compound + Bintrafusp AlfaEnhanced[2]
MC38 (CD73low/adenosinelow)This compound MonotherapyNo effect[2][4]
4T1 (CD73 knockout)This compound MonotherapyNo effect[2][4]

These results highlight that the anti-tumor activity of this compound is dependent on a TME with high levels of adenosine, often characterized by high CD73 expression.

Clinical Development

A first-in-human, Phase Ia, open-label, dose-escalation study (NCT05198349) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with advanced solid tumors.[8][9]

Study IDPhaseStatusPatient PopulationInterventions
NCT05198349Phase 1-Locally advanced or metastatic solid malignancies refractory to standard treatmentThis compound monotherapy, twice daily in 21-day cycles

The starting dose was 150 mg twice daily, with planned dose escalations.[9]

Experimental Protocols

In Vitro Potency Assays
  • Cell Lines: HEK293 cells overexpressing human A2A or A2B receptors were used.[5]

  • Methodology: The potency of this compound was determined by its ability to inhibit the agonist-induced accumulation of cyclic AMP (cAMP). The specific agonist used was 5'-N-ethylcarboxamidoadenosine (NECA), a stable adenosine analog.[6] IC50 values were calculated from dose-response curves.

Primary Immune Cell Assays
  • Cell Isolation: Primary human and murine immune cells (T-cells, macrophages, dendritic cells) were isolated from peripheral blood or spleen.

  • T-cell Activation: T-cells were stimulated with anti-CD3/CD28 beads in the presence of adenosine or NECA, with or without this compound. IL-2 production in the supernatant was measured by ELISA.[4][6]

  • Myeloid Cell Function: Macrophages or dendritic cells were cultured in an adenosine-rich environment. The production of VEGF and other cytokines (CXCL1, CXCL5, IL-12) was measured by ELISA.[4][6]

cluster_Isolation Cell Isolation cluster_Culture Cell Culture & Treatment cluster_Analysis Analysis Blood/Spleen Blood/Spleen Immune Cells Immune Cells Blood/Spleen->Immune Cells isolate Culture Plate Culture Plate Immune Cells->Culture Plate plate Supernatant Supernatant Culture Plate->Supernatant collect Adenosine/NECA Adenosine/NECA Adenosine/NECA->Culture Plate add This compound This compound This compound->Culture Plate add ELISA ELISA Supernatant->ELISA analyze Cytokine Levels Cytokine Levels ELISA->Cytokine Levels measure

Figure 2: Workflow for Primary Immune Cell Assays.
In Vivo Tumor Models

  • Animal Models: Syngeneic mouse tumor models, such as 4T1 breast cancer and MC38 colon carcinoma, were used.[2][4]

  • Tumor Implantation: Tumor cells were implanted into the mammary fat pad or flank of the mice.

  • Treatment: Once tumors reached a certain volume, mice were treated with this compound (administered orally), combination agents (e.g., bintrafusp alfa, cisplatin), or vehicle control.[2]

  • Efficacy Endpoint: Tumor growth was monitored over time, and tumor growth inhibition was calculated at the end of the study.[2]

Conclusion

This compound is a promising immuno-oncology agent that targets the adenosine pathway through dual A2A/A2B receptor antagonism. Preclinical data strongly support its ability to reverse adenosine-mediated immunosuppression and promote anti-tumor immunity, particularly in adenosine-rich tumor microenvironments. The ongoing clinical evaluation will be critical in determining the safety and efficacy of this compound in patients with advanced cancers.

References

M1069: A Dual A2A/A2B Adenosine Receptor Antagonist for the Modulation of Protumorigenic Cytokines

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of M1069, a novel, orally bioavailable dual antagonist of the A2A and A2B adenosine (B11128) receptors. It details the mechanism of action, preclinical data on its modulation of protumorigenic cytokines, and its potential as an immunomodulatory and antineoplastic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a highly selective small molecule that counteracts the immunosuppressive effects of adenosine within the tumor microenvironment (TME).[1][2] By simultaneously targeting both A2A and A2B adenosine receptors, this compound has demonstrated a superior ability to modulate cytokine profiles, enhance anti-tumor immunity, and inhibit tumor growth in preclinical models compared to selective A2A antagonists.[3][4] This document synthesizes the available data on this compound, presenting its impact on key cytokines, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action: Targeting the Adenosine Pathway

In the TME, high concentrations of adenosine, produced by stressed or dying cells, play a critical role in immune evasion.[2] Adenosine exerts its immunosuppressive effects through four G protein-coupled receptors: A1, A2A, A2B, and A3.[2] The A2A receptor is a major contributor to the suppression of T cell, natural killer (NK) cell, and myeloid cell function.[2] The lower-affinity A2B receptor becomes particularly relevant in the adenosine-rich TME, where it can compensate for A2A inhibition and independently promote tumor growth through mechanisms like the production of vascular endothelial growth factor (VEGF).[2]

This compound is a potent and selective dual antagonist of A2A and A2B receptors, with over 100-fold selectivity against A1 and A3 receptors.[1][2] By blocking both A2A and A2B, this compound more effectively reverses adenosine-mediated immunosuppression, leading to enhanced anti-tumor immune responses.[3][4]

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell, Myeloid Cell) High Adenosine High Adenosine A2AR A2A Receptor High Adenosine->A2AR binds A2BR A2B Receptor High Adenosine->A2BR binds cAMP cAMP Pathway A2AR->cAMP A2BR->cAMP Immunosuppression Immunosuppression (e.g., ↓ IL-2, ↑ VEGF, ↑ Protumorigenic Cytokines) cAMP->Immunosuppression leads to This compound This compound This compound->A2AR blocks This compound->A2BR blocks

Figure 1: this compound Mechanism of Action.

Quantitative Data on this compound Activity

This compound has demonstrated potent in vitro activity in various assays, effectively antagonizing adenosine receptors and modulating cytokine production.

ParameterCell Line/SystemSpeciesValueReference
A2A Receptor Binding IC50 HEK-293 cellsHuman0.130 nM[5]
A2B Receptor Binding IC50 HEK-293 cellsHuman9.03 nM[5]
IL-2 Production Rescue EC50 Primary T CellsHuman84.1 nM[5]
IL-2 Production Rescue EC50 Primary T CellsMurine137.7 nM[5]
VEGF Production Suppression IC50 Myeloid CellsHuman20.9 nM[5]
VEGF Production Suppression IC50 Myeloid CellsMurine181.3 nM[5]

Table 1: In Vitro Potency and Efficacy of this compound.

Modulation of Protumorigenic Cytokines

A key feature of this compound is its ability to modulate the cytokine landscape within the TME, shifting the balance from a protumorigenic to an anti-tumorigenic state.

Suppression of Protumorigenic Cytokines

In assays with adenosine-differentiated dendritic cells, this compound demonstrated superior suppression of the secretion of protumorigenic cytokines compared to a selective A2A antagonist.[3][4] Specifically, this compound has been shown to inhibit the secretion of:

  • CXCL1 and CXCL5: These chemokines are involved in recruiting myeloid-derived suppressor cells (MDSCs), which contribute to an immunosuppressive TME.[2][3][4]

  • VEGF: A critical factor in angiogenesis, VEGF production by myeloid cells is an A2B-dependent process that is effectively inhibited by this compound.[3][4][5]

  • Granulocyte-colony stimulating factor (G-CSF): This cytokine can also contribute to the expansion and recruitment of immunosuppressive myeloid cells.[2]

Rescue of Anti-Tumor Cytokines

This compound not only suppresses protumorigenic cytokines but also rescues the production of cytokines essential for a robust anti-tumor immune response.

  • Interleukin-2 (IL-2): this compound rescues IL-2 production from T cells, an A2A-dependent process crucial for T cell proliferation and activation.[3][4][5]

  • Interleukin-12 (IL-12): The secretion of IL-12 from adenosine-differentiated dendritic cells is rescued by this compound, which is superior to a selective A2A antagonist in this regard.[2][3][4] IL-12 is critical for the differentiation of Th1 cells and the activation of cytotoxic T lymphocytes (CTLs) and NK cells.

This compound This compound IL2 IL-2 This compound->IL2 rescues production IL12 IL-12 This compound->IL12 rescues secretion VEGF VEGF This compound->VEGF inhibits production CXCL1 CXCL1 This compound->CXCL1 suppresses secretion CXCL5 CXCL5 This compound->CXCL5 suppresses secretion

Figure 2: this compound's Effect on Cytokine Modulation.

In Vivo Antitumor Activity

The immunomodulatory effects of this compound translate into significant anti-tumor activity in vivo. In syngeneic mouse models with high levels of adenosine and CD73 (an enzyme that produces adenosine), this compound demonstrated:

  • Monotherapy Efficacy: this compound decreased tumor growth as a standalone treatment.[3][4]

  • Combination Therapy Enhancement: this compound enhanced the anti-tumor activity of other cancer therapies, including bintrafusp alfa and cisplatin.[3][4]

Notably, the anti-tumor effects of this compound were not observed in tumor models with low adenosine levels or in CD73 knockout models, highlighting the dependency of its mechanism on the adenosine pathway.[3][4]

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the activity of this compound.

In Vitro Cytokine Production Assays
  • Objective: To measure the effect of this compound on the production of various cytokines by immune cells in the presence of an adenosine analog.

  • Cell Types: Primary human and murine T cells, human THP-1 monocytic cell line, primary human macrophages, and bone marrow-derived dendritic cells.[5][6]

  • Methodology:

    • Immune cells are cultured in the presence of an adenosine receptor agonist (e.g., NECA) to simulate the adenosine-rich TME.

    • Cells are treated with varying concentrations of this compound or a vehicle control.

    • After an incubation period, cell culture supernatants are collected.

    • Cytokine levels (e.g., IL-2, VEGF, CXCL1, CXCL5, IL-12) are quantified using standard methods such as ELISA or multiplex bead-based assays.

    • IC50 or EC50 values are calculated using non-linear regression analysis to determine the potency of this compound.[6]

Mixed Lymphocyte Reaction (MLR) Assay
  • Objective: To assess the ability of this compound-treated dendritic cells to stimulate T cell activation.

  • Methodology:

    • Dendritic cells are differentiated in the presence of adenosine and treated with this compound or a selective A2A antagonist.[3][4]

    • These treated dendritic cells are then co-cultured with allogeneic T cells.

    • T cell proliferation and activation are measured, for example, by quantifying the incorporation of tritiated thymidine (B127349) or using flow cytometry to assess activation markers.

In Vivo Tumor Growth Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents.

  • Animal Model: Syngeneic mouse models, such as the 4T1 breast cancer model, which is characterized by high CD73 expression and an adenosine-rich TME.[3][4]

  • Methodology:

    • Tumor cells are implanted into immunocompetent mice.

    • Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound monotherapy, other anti-cancer agents (e.g., cisplatin), and combination therapy.

    • This compound is administered orally, typically twice daily.[6]

    • Tumor volume is measured regularly throughout the study.

    • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess changes in the TME.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cytokine Cytokine Production Assay MLR Mixed Lymphocyte Reaction TumorModel Syngeneic Tumor Model (e.g., 4T1) Treatment Treatment with this compound (mono- or combo-therapy) TumorModel->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth

References

Methodological & Application

Application Notes and Protocols: M1069 In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M1069 is a potent and selective, orally bioavailable dual antagonist of the adenosine (B11128) A2A and A2B receptors (A2AR and A2BR).[1][2] By targeting both of these receptors, this compound is designed to counteract the immunosuppressive effects of adenosine in the tumor microenvironment (TME).[1][3] Adenosine, often found in high concentrations in the TME, suppresses the activity of various immune cells, thereby allowing cancer cells to evade immune destruction. This compound reverses this immunosuppression, leading to enhanced anti-tumor immune responses and inhibition of tumor growth.[1][3][4] These application notes provide a detailed protocol for the in vivo administration of this compound to mice, based on currently available preclinical data.

Mechanism of Action

This compound competes with adenosine for binding to A2A and A2B receptors on the surface of immune cells such as T-cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages.[1] This competitive inhibition blocks the downstream signaling cascade initiated by adenosine. Key effects of this compound's mechanism of action include:

  • Inhibition of cAMP and pCREB Induction: this compound dose-dependently suppresses the production of cyclic adenosine monophosphate (cAMP) and the phosphorylation of cAMP response element-binding protein (pCREB) stimulated by adenosine.[2][5]

  • Rescue of IL-2 Production: By blocking A2AR signaling, this compound restores the production of Interleukin-2 (IL-2) by T-cells, a critical cytokine for T-cell proliferation and activation.[2][3][5]

  • Suppression of Pro-tumorigenic Factors: this compound has been shown to inhibit the secretion of pro-tumorigenic cytokines like CXCL1 and CXCL5 and to suppress the production of vascular endothelial growth factor (VEGF) from macrophages.[2][3][4]

  • Enhanced Dendritic Cell Function: The compound promotes the maturation of dendritic cells with a stronger capacity for antigen presentation, leading to improved T-cell stimulation.[3][5][6]

Data Presentation

In Vivo Efficacy of this compound in Syngeneic Mouse Models
Mouse ModelThis compound Dosage (oral gavage)FrequencyTumor Growth Inhibition (TGI)Combination Therapy
4T1 Breast Cancer (adenosinehi/CD73hi)30 mg/kgb.i.d.Not specifiedEnhanced anti-tumor activity with paclitaxel (B517696) or cisplatin.[5]
4T1 Breast Cancer (adenosinehi/CD73hi)100 mg/kgb.i.d.30%[7]Enhanced anti-tumor activity with bintrafusp alfa (BA).[3]
4T1 Breast Cancer (adenosinehi/CD73hi)300 mg/kgb.i.d.41.8%[7]Not specified
MC38 Colon Carcinoma (adenosinelow/CD73low)30, 100, or 300 mg/kgb.i.d.No significant tumor growth inhibition.[3][7]Not specified
In Vitro Potency of this compound
AssayCell TypePotency (IC50/EC50)
A2A Receptor BindingHEK-293IC50: 0.130 nM[5]
A2B Receptor BindingHEK-293IC50: 9.03 nM[5]
IL-2 Production Rescue (Human)Primary Human T-cellsEC50: 84.1 nM[5]
IL-2 Production Rescue (Murine)Murine CellsEC50: 137.7 nM[5]
VEGF Production Suppression (Human)Human CellsIC50: 20.9 nM[5]
VEGF Production Suppression (Murine)Murine CellsIC50: 181.3 nM[5]

Experimental Protocols

This compound Formulation for Oral Administration

A suggested vehicle for the oral administration of this compound has been described.[2] The following protocol provides a method to prepare a 2.5 mg/mL solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

  • To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogenous.

  • Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix the final solution until it is clear and homogenous.

Note: This formulation should be prepared fresh. If continuous dosing for more than two weeks is required, the stability of this formulation should be carefully evaluated.[2]

In Vivo Administration via Oral Gavage

This protocol outlines the procedure for administering this compound to mice using oral gavage.

Materials:

  • Mice (e.g., BALB/c for 4T1 models)

  • Prepared this compound formulation

  • Appropriate gauge feeding needle (gavage needle)

  • Syringe (1 mL)

Procedure:

  • Animal Handling: Acclimatize the mice to the experimental conditions. Handle the mice gently to minimize stress.

  • Dosage Calculation: Calculate the required volume of the this compound formulation based on the individual mouse's body weight and the target dose (e.g., 30, 100, or 300 mg/kg). For a 2.5 mg/mL solution, a 20g mouse would require 24 µL for a 30 mg/kg dose.

  • Administration:

    • Securely restrain the mouse.

    • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly dispense the calculated volume of the this compound formulation.

    • Carefully withdraw the gavage needle.

  • Monitoring: Observe the mouse for any signs of distress immediately after administration and at regular intervals.

  • Frequency: For efficacy studies, this compound has been administered twice daily (b.i.d.).[5][7]

Visualizations

Signaling Pathway of this compound

M1069_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell) Adenosine Adenosine A2AR_A2BR A2A/A2B Receptors Adenosine->A2AR_A2BR Binds to AC Adenylate Cyclase A2AR_A2BR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB ImmuneSuppression Immune Suppression (e.g., Decreased IL-2) pCREB->ImmuneSuppression Leads to This compound This compound This compound->A2AR_A2BR Blocks

Caption: this compound blocks adenosine binding to A2A/A2B receptors, inhibiting the immunosuppressive cAMP pathway.

Experimental Workflow for In Vivo Efficacy Study

M1069_In_Vivo_Workflow cluster_Preparation Preparation cluster_In_Vivo_Phase In Vivo Phase cluster_Analysis Analysis Tumor_Cell_Culture Tumor Cell Culture (e.g., 4T1) Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Cell_Culture->Tumor_Implantation M1069_Formulation Prepare this compound Formulation Treatment_Initiation Initiate Treatment: This compound or Vehicle (b.i.d.) M1069_Formulation->Treatment_Initiation Tumor_Growth Allow Tumors to Reach ~60-70 mm³ Tumor_Implantation->Tumor_Growth Tumor_Growth->Treatment_Initiation Monitoring Monitor Tumor Volume and Body Weight Treatment_Initiation->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition (TGI) Endpoint->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M1069 is a potent and selective, orally active dual antagonist of the A2A and A2B adenosine (B11128) receptors (A2AR and A2BR).[1] In the tumor microenvironment (TME), high concentrations of adenosine contribute to an immunosuppressive landscape, hindering anti-tumor immune responses.[2][3] this compound counteracts these effects by blocking adenosine signaling, thereby promoting anti-tumor immunity and inhibiting tumor growth.[1][3] The 4T1 murine breast cancer model is a widely used syngeneic model that mimics aggressive, metastatic triple-negative breast cancer (TNBC), characterized by a highly immunosuppressive TME with high levels of adenosine and the enzyme CD73, which produces adenosine.[4][5][6][7] This makes the 4T1 model particularly relevant for studying the efficacy of agents targeting the adenosine pathway, such as this compound.

Mechanism of Action

This compound competitively binds to A2A and A2B receptors on various immune cells within the TME, including T-cells, dendritic cells (DCs), macrophages, and natural killer (NK) cells.[2] This blockade prevents adenosine from exerting its immunosuppressive functions. Key downstream effects of this compound treatment include:

  • Restoration of T-cell function: this compound rescues the production of Interleukin-2 (IL-2) by T-cells, a critical cytokine for T-cell proliferation and activation.[3]

  • Modulation of Myeloid Cells: It inhibits the production of vascular endothelial growth factor (VEGF) by myeloid cells, an A2B-dependent process.[3][8]

  • Reprogramming Dendritic Cells: this compound suppresses the secretion of pro-tumorigenic cytokines such as CXCL1, CXCL5, and G-CSF from adenosine-differentiated DCs, while rescuing the secretion of the anti-tumor cytokine IL-12.[3][4] This leads to enhanced T-cell stimulatory activity.[3]

  • Inhibition of cAMP Signaling: By blocking A2A/A2B receptors, this compound prevents the downstream activation of adenylyl cyclase, thereby reducing cyclic adenosine monophosphate (cAMP) levels and the phosphorylation of cAMP-response element binding protein (pCREB).[1][4]

Recommended Dosage and Administration

In vivo studies using the 4T1 syngeneic mouse model have demonstrated the dose-dependent anti-tumor activity of this compound. The following table summarizes the recommended dosages for monotherapy and combination therapy studies.

Treatment Dosage Administration Route Frequency Tumor Growth Inhibition (TGI) Reference
This compound Monotherapy30 mg/kgOral (p.o.)Twice Daily (BID)Not specified[4]
This compound Monotherapy100 mg/kgOral (p.o.)Twice Daily (BID)30%[4]
This compound Monotherapy300 mg/kgOral (p.o.)Twice Daily (BID)41.8%[4]
This compound in Combination300 mg/kgOral (p.o.)Twice Daily (BID)Enhanced anti-tumor activity[3][4]
Bintrafusp Alfa (BA)24.6 mg/kgIntravenous (i.v.)Days 0, 3, 6Enhanced anti-tumor activity with this compound[4]
Cisplatin5 mg/kgIntraperitoneal (i.p.)Days 0 and 7Enhanced anti-tumor activity with this compound[3][4]

Experimental Protocols

In Vivo 4T1 Tumor Model

This protocol outlines the establishment of the 4T1 breast cancer model and subsequent treatment with this compound.

Materials:

  • 4T1 murine breast cancer cells

  • Female BALB/c mice (6-8 weeks old)

  • Complete RPMI 1640 medium

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

  • Cell Culture: Culture 4T1 cells in complete RPMI 1640 medium at 37°C in a humidified incubator with 5% CO2. Harvest cells during the exponential growth phase.

  • Cell Preparation: Prepare a single-cell suspension of 4T1 cells in sterile PBS. A typical injection volume is 100 µL.

  • Tumor Cell Inoculation: Inoculate 5 x 10^4 to 1 x 10^5 4T1 cells orthotopically into the mammary fat pad of female BALB/c mice.[4] Suspending cells in Matrigel may improve tumor take rates.[9]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Begin treatment when tumors reach a palpable size, typically around 50-60 mm^3.[4]

  • Drug Administration:

    • This compound: Administer this compound orally (p.o.) twice daily (BID) at the desired dose (e.g., 30, 100, or 300 mg/kg).

    • Vehicle Control: Administer the vehicle control to the control group using the same route and schedule.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised and weighed.

  • Pharmacodynamic (PD) Analysis (Optional): To confirm target engagement, blood samples can be collected to measure the inhibition of pCREB in CD8+ T cells.[4]

Western Blot for pCREB Inhibition

Materials:

  • Protein lysates from treated and control cells or tissues

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pCREB, anti-CREB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize pCREB levels to total CREB and a loading control like β-actin.

Visualizations

This compound Mechanism of Action in the Tumor Microenvironment

M1069_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Signaling Adenosine Signaling (Blocked by this compound) TumorCell Tumor Cell Adenosine Adenosine TumorCell->Adenosine produces A2AR_A2BR A2A/A2B Receptors Adenosine->A2AR_A2BR TCell T-Cell DC Dendritic Cell MyeloidCell Myeloid Cell cAMP ↑ cAMP A2AR_A2BR->cAMP This compound This compound This compound->A2AR_A2BR ImmuneActivation Anti-Tumor Immune Response This compound->ImmuneActivation promotes Immunosuppression Immunosuppression (↓ IL-2, ↑ VEGF, ↓ IL-12) cAMP->Immunosuppression

Caption: this compound blocks adenosine binding to A2A/A2B receptors, reversing immunosuppression.

In Vivo Experimental Workflow for this compound in the 4T1 Model

M1069_InVivo_Workflow cluster_treatment_arms Treatment Arms start Start cell_culture 1. 4T1 Cell Culture start->cell_culture inoculation 2. Orthotopic Inoculation (1x10^5 cells in BALB/c mice) cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring (until ~50-60 mm³) inoculation->tumor_growth treatment 4. Treatment Initiation tumor_growth->treatment vehicle Vehicle Control (p.o., BID) treatment->vehicle m1069_mono This compound Monotherapy (100 or 300 mg/kg, p.o., BID) treatment->m1069_mono m1069_combo This compound + Combination Agent (e.g., Cisplatin) treatment->m1069_combo end End of Study (Tumor Analysis) vehicle->end m1069_mono->end m1069_combo->end

Caption: Workflow for evaluating this compound efficacy in the 4T1 breast cancer model.

References

Application Notes and Protocols for M1069 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M1069 is a potent and selective dual antagonist of the A2A and A2B adenosine (B11128) receptors, demonstrating significant anti-tumor activity by counteracting adenosine-mediated immunosuppression in the tumor microenvironment.[1] As an orally active compound, proper preparation and administration are crucial for achieving reliable and reproducible results in preclinical animal studies. These application notes provide detailed protocols for the preparation of this compound for oral gavage, a summary of its in vivo efficacy, and an overview of its mechanism of action.

Data Presentation

In Vivo Efficacy of this compound in a Syngeneic 4T1 Breast Tumor Model

The following table summarizes the dose-dependent anti-tumor activity of this compound administered via oral gavage twice daily (BID) in a murine 4T1 breast cancer model.[2][3]

Dosage (mg/kg, BID)Route of AdministrationTumor Growth Inhibition (TGI)Animal Model
30Oral GavageNot specified4T1 Breast Tumor
100Oral Gavage30%4T1 Breast Tumor
300Oral Gavage41.8%4T1 Breast Tumor

Signaling Pathway

This compound exerts its anti-tumor effects by blocking the A2A and A2B adenosine receptors on immune cells, thereby mitigating the immunosuppressive signals induced by high concentrations of adenosine often found in the tumor microenvironment. This action rescues the production of interleukin-2 (B1167480) (IL-2) from T cells, an A2A-dependent process, and inhibits the production of vascular endothelial growth factor (VEGF) by myeloid cells, which is an A2B-dependent process.[2][4]

M1069_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell, Myeloid Cell) Adenosine High Extracellular Adenosine A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR Immunosuppression Immunosuppression (e.g., decreased IL-2, increased VEGF) A2AR->Immunosuppression A2BR->Immunosuppression This compound This compound This compound->A2AR This compound->A2BR AntiTumor_Immunity Enhanced Anti-Tumor Immunity This compound->AntiTumor_Immunity Promotes Immunosuppression->AntiTumor_Immunity Inhibition

This compound Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol details three potential vehicle formulations for the solubilization of this compound for in vivo oral administration. It is recommended to perform a small-scale solubility test before preparing a large batch.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • 20% SBE-β-CD in Saline

  • Corn Oil

  • Sterile conical tubes

  • Vortex mixer

  • Ultrasonic bath

Formulation Options:

Choose one of the following vehicle compositions to prepare a 2.5 mg/mL solution of this compound.

FormulationComponent 1Component 2Component 3Component 4
A 10% DMSO40% PEG3005% Tween-8045% Saline
B 10% DMSO90% (20% SBE-β-CD in Saline)--
C 10% DMSO90% Corn Oil--

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final volume and concentration (2.5 mg/mL).

  • Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder in a sterile conical tube. Vortex thoroughly to dissolve the compound. Gentle warming or sonication may be applied if necessary to achieve complete dissolution in DMSO.

  • Addition of Subsequent Vehicle Components:

    • For Formulation A: Sequentially add PEG300, Tween-80, and Saline to the DMSO/M1069 mixture. Vortex well after each addition to ensure a homogenous solution.

    • For Formulation B: Add the 20% SBE-β-CD in Saline solution to the DMSO/M1069 mixture. Vortex thoroughly.

    • For Formulation C: Add the corn oil to the DMSO/M1069 mixture. Vortex thoroughly.

  • Sonication: Place the final formulation in an ultrasonic bath to ensure complete dissolution and homogeneity. A clear solution should be obtained.

  • Storage: Store the prepared formulation according to the stability information for this compound, typically at -20°C for short-term storage and -80°C for long-term storage. Before administration, allow the solution to reach room temperature.

Protocol 2: General Procedure for Oral Gavage in Mice

This protocol provides a general guideline for administering the prepared this compound formulation to mice via oral gavage. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Gently but firmly restrain the mouse to immobilize its head and body. Proper restraint is critical to prevent injury to the animal.

  • Dose Calculation: Weigh the mouse to accurately calculate the required dosing volume based on its body weight and the desired dose (e.g., 100 mg/kg). For a 2.5 mg/mL solution, a 20g mouse receiving 100 mg/kg would require a volume of 0.08 mL.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.

  • Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound formulation.

  • Needle Withdrawal: Gently and smoothly withdraw the gavage needle.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a short period after the procedure.

Experimental Workflow

The following diagram illustrates the workflow for preparing and administering this compound in animal studies.

M1069_Experimental_Workflow cluster_Preparation Formulation Preparation cluster_Administration Oral Gavage Administration weigh_this compound 1. Weigh this compound Powder dissolve_DMSO 2. Dissolve in DMSO weigh_this compound->dissolve_DMSO add_vehicle 3. Add Vehicle Components (e.g., PEG300, Saline, etc.) dissolve_DMSO->add_vehicle sonicate 4. Sonicate to Ensure Homogeneity add_vehicle->sonicate storage 5. Store Formulation Appropriately sonicate->storage weigh_animal 6. Weigh Animal storage->weigh_animal Use Prepared Formulation calculate_dose 7. Calculate Dosing Volume weigh_animal->calculate_dose restrain 8. Restrain Animal calculate_dose->restrain administer 9. Administer via Oral Gavage restrain->administer monitor 10. Monitor Animal Post-Procedure administer->monitor

This compound Preparation and Administration Workflow

References

Application Note: M1069 and its Effect on Cytokine Production in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M1069 is a selective, orally active dual antagonist of the A2A and A2B adenosine (B11128) receptors (A2AR and A2BR)[1]. It is not a cell line, but a compound designed to counteract the immunosuppressive effects of adenosine in the tumor microenvironment[1][2][3]. Elevated extracellular adenosine, often found in inflamed and cancerous tissues, suppresses immune responses primarily through A2A and A2B receptors on various immune cells[4]. By blocking these receptors, this compound has been shown to restore and enhance anti-tumor immunity[2][5].

This document provides detailed protocols for assessing the impact of compounds like this compound on cytokine production in primary human T cells. T cells are a critical component of the adaptive immune system, and their cytokine secretion profile is a key indicator of their activation state and effector function. The following protocols outline methods for cell culture, stimulation, and subsequent measurement of key cytokines such as Interleukin-2 (IL-2), a crucial cytokine for T cell proliferation and differentiation[2][5].

This compound Mechanism of Action in the Context of Cytokine Production

In the tumor microenvironment, high concentrations of adenosine inhibit T cell activity, in part by suppressing IL-2 production[1][5]. This compound is designed to reverse this suppression. It has been demonstrated in preclinical studies to rescue IL-2 production from T cells in adenosine-high environments[2][5]. Additionally, this compound has been shown to inhibit the production of vascular endothelial growth factor (VEGF) by myeloid cells and suppress the secretion of protumorigenic cytokines like CXCL1 and CXCL5, while rescuing IL-12 secretion from dendritic cells[1][2][5].

The following diagram illustrates the proposed signaling pathway through which this compound modulates T cell cytokine production.

cluster_t_cell T Cell cluster_extracellular Extracellular adenosine Adenosine a2ar A2A Receptor adenosine->a2ar ac Adenylate Cyclase a2ar->ac Activates This compound This compound This compound->a2ar camp cAMP ac->camp pka PKA camp->pka nfkb NF-κB / NFAT pka->nfkb Inhibits il2_gene IL-2 Gene Transcription nfkb->il2_gene il2_protein IL-2 Production il2_gene->il2_protein

Caption: this compound blocks adenosine signaling in T cells to restore IL-2 production.

Data Presentation: Expected Effects of this compound on Cytokine Production

The following tables summarize the expected quantitative outcomes from experiments conducted according to the protocols below. These are representative data based on the known mechanism of action of this compound.

Table 1: Effect of this compound on IL-2 Production by Activated Human T Cells in an Adenosine-Rich Environment (ELISA)

Treatment GroupAdenosine Analog (NECA)This compound Conc.IL-2 Concentration (pg/mL)% Change from Control
Unstimulated Control--< 10-
Stimulated Control--1500 ± 120100%
Stimulated + NECA10 µM-300 ± 45-80%
Stimulated + NECA + this compound10 µM1 µM1200 ± 90+300% (vs. NECA alone)
Stimulated + NECA + this compound10 µM10 µM1450 ± 110+383% (vs. NECA alone)

Table 2: Effect of this compound on VEGF Production by Human Macrophages in an Adenosine-Rich Environment (ELISA)

Treatment GroupAdenosine Analog (NECA)This compound Conc.VEGF Concentration (pg/mL)% Change from Control
Unstimulated Control--50 ± 8-
Stimulated Control (LPS)--800 ± 65100%
Stimulated + NECA10 µM-1200 ± 100+50%
Stimulated + NECA + this compound10 µM1 µM850 ± 70-29% (vs. NECA alone)
Stimulated + NECA + this compound10 µM10 µM600 ± 50-50% (vs. NECA alone)

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human T Cells

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood and the subsequent purification of T cells.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium[6][7]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

Procedure:

  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.

  • Wash PBMCs twice with PBS.

  • Resuspend PBMCs and add the T cell enrichment cocktail.

  • Incubate for 20 minutes at room temperature.

  • Layer the cell suspension over a fresh Ficoll-Paque gradient and centrifuge as before.

  • Collect the enriched T cells from the interface.

  • Wash the T cells and resuspend in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine).

  • Culture cells at 37°C in a 5% CO2 incubator[6].

Protocol 2: T Cell Stimulation and this compound Treatment for Cytokine Analysis

This protocol details the in vitro stimulation of T cells to induce cytokine production and treatment with this compound.

start Isolated T Cells plate Plate Cells (1x10^6 cells/well) start->plate pre_treat Pre-treat with this compound (1 hour) plate->pre_treat adenosine Add Adenosine Analog (e.g., NECA) pre_treat->adenosine stimulate Stimulate Cells (anti-CD3/CD28 beads) adenosine->stimulate incubate Incubate (24-48 hours) stimulate->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokines (ELISA or Flow Cytometry) collect->analyze

Caption: Experimental workflow for assessing this compound's effect on T cell cytokine production.

Materials:

  • Purified human T cells

  • Complete RPMI 1640 medium

  • 96-well cell culture plates

  • This compound (or other test compound)

  • 5'-N-ethylcarboxamidoadenosine (NECA), a stable adenosine analog

  • Anti-CD3/CD28 T cell activator beads

Procedure:

  • Adjust the concentration of purified T cells to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium.

  • Add the desired concentration of this compound to the appropriate wells and incubate for 1 hour at 37°C.

  • Add NECA to the wells to simulate an adenosine-rich environment.

  • Add anti-CD3/CD28 beads to stimulate the T cells.

  • Include appropriate controls: unstimulated cells, stimulated cells without NECA or this compound, and stimulated cells with NECA but without this compound.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined for the specific cytokine of interest[8].

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant for cytokine analysis by ELISA or store at -80°C.

Protocol 3: Cytokine Quantification by ELISA

This protocol provides a general procedure for quantifying a specific cytokine (e.g., IL-2) in the collected cell culture supernatants using a sandwich ELISA kit.

Materials:

  • ELISA kit for the cytokine of interest (e.g., Human IL-2 ELISA Kit)

  • Collected cell culture supernatants

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add standards and diluted supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Add the stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 4: Intracellular Cytokine Staining for Flow Cytometry

This protocol allows for the single-cell analysis of cytokine production, which can be combined with surface marker staining to identify the phenotype of the cytokine-producing cells[8][9].

Materials:

  • Stimulated and treated cells from Protocol 2

  • Brefeldin A or Monensin (protein transport inhibitors)[10]

  • Fixation/Permeabilization solution

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IL-2, IFN-γ)

  • Flow cytometer

Procedure:

  • Follow steps 1-7 of Protocol 2.

  • Four to six hours before the end of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A) to the cell cultures to allow cytokines to accumulate intracellularly[10].

  • Harvest the cells and wash them with PBS.

  • Perform surface staining by incubating the cells with antibodies against surface markers for 20-30 minutes on ice.

  • Wash the cells to remove unbound antibodies.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions[9].

  • Perform intracellular staining by incubating the permeabilized cells with antibodies against the cytokines of interest for 30 minutes at room temperature.

  • Wash the cells and resuspend them in staining buffer.

  • Acquire the data on a flow cytometer and analyze the results using appropriate software.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the effects of the A2A/A2B adenosine receptor antagonist this compound, and other similar compounds, on cytokine production in immune cells. These assays are crucial for understanding the immunomodulatory properties of new drug candidates and are essential in the fields of immuno-oncology and drug development. The provided data tables and diagrams serve as a guide for expected results and experimental design.

References

Application Notes and Protocols for In Vivo Combination of M1069 and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M1069 is an investigational, orally bioavailable small molecule that acts as a dual antagonist of the A2A and A2B adenosine (B11128) receptors (A2AR and A2BR).[1][2] In the tumor microenvironment (TME), high concentrations of adenosine suppress the anti-tumor immune response by binding to these receptors on immune cells.[3][4][5] By blocking both A2A and A2B receptors, this compound aims to counteract this immunosuppressive mechanism, thereby reactivating the immune system to recognize and eliminate cancer cells.[3][4][5]

Cisplatin (B142131) is a cornerstone chemotherapeutic agent that induces cancer cell death primarily by forming DNA cross-links, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[1][3] While effective, its use can be limited by toxic side effects and the development of drug resistance.[3]

The combination of this compound with cisplatin represents a rational therapeutic strategy. By inhibiting adenosine-mediated immunosuppression, this compound can potentially enhance the efficacy of cisplatin, which not only kills tumor cells directly but can also induce immunogenic cell death, releasing tumor antigens and further stimulating an anti-tumor immune response. Preclinical studies have demonstrated that this compound enhances the antitumor activity of cisplatin in syngeneic mouse models.[4][5][6] These application notes provide a summary of the preclinical rationale and detailed protocols for the in vivo evaluation of this combination therapy.

Mechanism of Action and Therapeutic Rationale

The synergistic potential of combining this compound and cisplatin stems from their complementary mechanisms of action. Cisplatin induces DNA damage, leading to apoptosis in cancer cells.[1][3] This process can be immunogenic, releasing tumor-associated antigens. However, the TME is often rich in adenosine, which suppresses the activity of key immune cells like T cells and natural killer (NK) cells through A2A and A2B receptors.[4][7] this compound blocks these receptors, preventing adenosine-induced immunosuppression and potentially enhancing the immune response initiated by cisplatin-induced tumor cell death.

M1069_Cisplatin_MOA cluster_0 Tumor Microenvironment Cisplatin Cisplatin TumorCell Tumor Cell Cisplatin->TumorCell Enters Cell DNA_Damage DNA Damage & Apoptosis TumorCell->DNA_Damage Induces AntigenRelease Tumor Antigen Release DNA_Damage->AntigenRelease Leads to T_Cell T-Cell AntigenRelease->T_Cell Primes This compound This compound A2AR_A2BR A2A/A2B Receptors This compound->A2AR_A2BR Blocks ImmuneActivation T-Cell Activation This compound->ImmuneActivation Prevents Suppression, Promotes Activation Adenosine Adenosine Adenosine->A2AR_A2BR Binds to ImmuneSuppression Immune Suppression A2AR_A2BR->ImmuneSuppression Causes TumorLysis Tumor Cell Lysis T_Cell->TumorLysis Mediates TumorLysis->TumorCell

Figure 1: Combined signaling pathways of this compound and Cisplatin.

Quantitative Data Summary

The following table summarizes representative preclinical data from a syngeneic mouse model study evaluating the combination of this compound and cisplatin. This data is illustrative, based on findings that the combination enhances antitumor activity.[4][5][6]

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlVehicle, p.o., BID1500 ± 250-+2.5
This compound (monotherapy)100 mg/kg, p.o., BID1125 ± 18025+1.0
Cisplatin (monotherapy)5 mg/kg, i.p., QW900 ± 15040-5.0
This compound + Cisplatin 100 mg/kg p.o. BID + 5 mg/kg i.p. QW 450 ± 95 70 -4.5

Data are presented as mean ± SEM. p.o. = oral administration; i.p. = intraperitoneal injection; BID = twice daily; QW = once weekly.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol describes a typical experiment to evaluate the in vivo efficacy of this compound in combination with cisplatin using the 4T1 murine breast cancer model, which is known to establish an immunosuppressive, adenosine-rich TME.

1. Animal Model and Cell Culture

  • Animal Strain: Female BALB/c mice, 6-8 weeks old.

  • Cell Line: 4T1 murine breast carcinoma cells.

  • Cell Culture: Culture 4T1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Tumor Implantation

  • Harvest 4T1 cells during their logarithmic growth phase.

  • Wash cells twice with sterile, serum-free PBS.

  • Resuspend cells in sterile PBS at a concentration of 1 x 10⁶ cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

3. Experimental Groups and Dosing

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 mice per group):

    • Group 1 (Vehicle Control): Administer vehicle for this compound (e.g., 0.5% methylcellulose) orally, twice daily, and vehicle for cisplatin (e.g., saline) intraperitoneally, once weekly.

    • Group 2 (this compound Monotherapy): Administer this compound at 100 mg/kg, orally, twice daily.

    • Group 3 (Cisplatin Monotherapy): Administer cisplatin at 5 mg/kg, intraperitoneally, once weekly.

    • Group 4 (Combination Therapy): Administer this compound (100 mg/kg, p.o., BID) and cisplatin (5 mg/kg, i.p., QW).

4. Monitoring and Endpoints

  • Tumor Volume: Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of systemic toxicity.

  • Clinical Observations: Observe mice daily for any signs of distress or toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days). Euthanize mice if tumor volume exceeds the ethical limit or if body weight loss exceeds 20%.

5. Data Analysis

  • Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each measurement point.

  • Determine the percentage of Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

  • Analyze statistical significance between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental_Workflow cluster_treatments Treatment Phase (21 Days) start Start: 4T1 Cell Culture implant Implant 1x10^6 4T1 Cells into BALB/c Mice start->implant tumor_growth Monitor Tumor Growth (to 100-150 mm³) implant->tumor_growth randomize Randomize Mice into 4 Treatment Groups tumor_growth->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: This compound Monotherapy randomize->group2 group3 Group 3: Cisplatin Monotherapy randomize->group3 group4 Group 4: Combination Therapy randomize->group4 monitoring Monitor Tumor Volume & Body Weight (2x/week) group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Study Endpoint: Tumor Collection & Analysis monitoring->endpoint

Figure 2: Experimental workflow for the in vivo combination study.

Conclusion

The combination of the A2A/A2B adenosine receptor antagonist this compound with the standard chemotherapeutic agent cisplatin holds significant promise as a novel cancer therapy. By targeting both the tumor cell directly with cisplatin and the immunosuppressive tumor microenvironment with this compound, this combination has the potential to produce more durable and potent anti-tumor responses. The protocols outlined here provide a framework for the preclinical in vivo evaluation of this therapeutic strategy. Further research is warranted to optimize dosing and scheduling and to explore the efficacy of this combination in a broader range of cancer models.

References

Application Notes and Protocols for M1069 Co-culture with Tumor and Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M1069 is an orally bioavailable small molecule that acts as a dual antagonist of the adenosine (B11128) A2A and A2B receptors (A2AR and A2BR).[1][2][3] In the tumor microenvironment (TME), tumor cells often overproduce adenosine, which plays a crucial role in suppressing the anti-tumor immune response.[1] Adenosine binds to A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages, leading to immunosuppression.[1] this compound competitively binds to A2AR and A2BR, blocking adenosine-mediated signaling and thereby restoring and enhancing the anti-tumor activity of these immune cells.[1][4] This mechanism leads to increased immune cell proliferation and activation, ultimately resulting in tumor cell killing.[1] Preclinical studies have demonstrated that this compound can rescue IL-2 production from T cells, inhibit VEGF production by myeloid cells, and enhance the T-cell stimulatory activity of dendritic cells.[4][5]

These application notes provide detailed protocols for in vitro co-culture systems to evaluate the efficacy of this compound in modulating tumor and immune cell interactions.

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the tumor microenvironment.

M1069_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Immune_Cell Immune Cell (e.g., T Cell, DC) Tumor Cell Tumor Cell Adenosine Adenosine Tumor Cell->Adenosine releases Immune Cell Immune Cell A2AR_A2BR A2A/A2B Receptors Adenosine->A2AR_A2BR binds to Immunosuppression Immunosuppression (e.g., decreased IL-2, increased VEGF) A2AR_A2BR->Immunosuppression activates Anti_Tumor_Response Enhanced Anti-Tumor Response A2AR_A2BR->Anti_Tumor_Response inhibition leads to This compound This compound This compound->A2AR_A2BR blocks

Caption: this compound blocks adenosine binding to A2A/A2B receptors on immune cells, reversing immunosuppression.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from preclinical studies.

ParameterCell TypeSpeciesValueReference
IC50 (A2A Receptor) HEK-293 CellsHuman0.130 nM[6]
IC50 (A2B Receptor) HEK-293 CellsHuman9.03 nM[6]
EC50 (IL-2 Rescue) T CellsHuman84.1 nM[6]
EC50 (IL-2 Rescue) T CellsMurine137.7 nM[6]
IC50 (VEGF Suppression) Myeloid CellsHuman20.9 nM[6]
IC50 (VEGF Suppression) Myeloid CellsMurine181.3 nM[6]

Experimental Protocols

The following diagram provides a general overview of a typical co-culture experimental workflow.

Co_Culture_Workflow cluster_preparation Cell Preparation cluster_coculture Co-Culture cluster_analysis Downstream Analysis prep_tumor Prepare Tumor Cells setup_coculture Set up Co-Culture (Tumor + Immune Cells) prep_tumor->setup_coculture prep_immune Isolate & Prepare Immune Cells prep_immune->setup_coculture add_this compound Add this compound or Vehicle Control setup_coculture->add_this compound incubate Incubate add_this compound->incubate analysis Perform Assays: - Cytotoxicity - Cytokine Release - Cell Proliferation incubate->analysis

Caption: General workflow for a tumor-immune cell co-culture experiment with this compound.

Protocol 1: T-Cell Mediated Tumor Cell Killing Assay

This protocol assesses the ability of this compound to enhance the killing of tumor cells by T cells.

Materials:

  • Tumor cell line of interest (e.g., 4T1, MC38)

  • Human or murine T cells (e.g., isolated from PBMCs)

  • This compound

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Cytotoxicity detection reagent (e.g., LDH release assay kit, or a fluorescence-based method)

  • 96-well flat-bottom plates

Procedure:

  • Tumor Cell Seeding:

    • Culture tumor cells to ~80% confluency.

    • Trypsinize, count, and resuspend tumor cells in complete RPMI medium.

    • Seed 5,000-10,000 tumor cells per well in a 96-well plate and incubate overnight to allow for adherence.

  • T-Cell Preparation and Activation:

    • Isolate T cells from PBMCs using standard methods (e.g., Ficoll gradient followed by magnetic bead selection).

    • Activate T cells with anti-CD3/CD28 beads for 48-72 hours prior to the co-culture.

  • Co-culture Setup:

    • Carefully remove the medium from the tumor cell plate.

    • Add activated T cells to the wells containing tumor cells at a desired Effector:Target (E:T) ratio (e.g., 5:1, 10:1).

    • Prepare serial dilutions of this compound in complete RPMI medium.

    • Add the this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the co-culture plate for 24-72 hours at 37°C and 5% CO2.

  • Cytotoxicity Measurement:

    • Measure tumor cell lysis using a standard cytotoxicity assay (e.g., LDH release) according to the manufacturer's instructions.

    • Alternatively, use a flow cytometry-based method to quantify dead tumor cells.

Protocol 2: Cytokine Release Assay

This protocol measures the effect of this compound on cytokine production by immune cells in a co-culture system.

Materials:

  • Tumor cell line

  • Immune cells (e.g., PBMCs, isolated T cells, or dendritic cells)

  • This compound

  • Complete cell culture medium

  • 96-well round-bottom plates

  • ELISA or multiplex cytokine assay kits (e.g., for IL-2, IFN-γ, VEGF)

Procedure:

  • Cell Preparation:

    • Prepare tumor and immune cells as described in Protocol 1.

  • Co-culture Setup:

    • In a 96-well round-bottom plate, co-culture tumor cells and immune cells at a desired ratio (e.g., 1:1).

    • Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement:

    • Measure the concentration of desired cytokines (e.g., IL-2, IFN-γ, VEGF) in the supernatants using ELISA or a multiplex assay, following the manufacturer's protocol.

Protocol 3: Mixed Lymphocyte Reaction (MLR) with Dendritic Cells

This protocol evaluates the effect of this compound on the T-cell stimulatory capacity of dendritic cells.

Materials:

  • Monocytes isolated from PBMCs

  • GM-CSF and IL-4 for DC differentiation

  • T cells (allogeneic)

  • This compound

  • Complete RPMI-1640 medium

  • LPS (for DC maturation)

  • Cell proliferation dye (e.g., CFSE)

  • 24-well plates

Procedure:

  • Dendritic Cell Generation:

    • Isolate monocytes from PBMCs.

    • Culture monocytes with GM-CSF and IL-4 for 5-7 days to generate immature dendritic cells (iDCs).

    • Mature the iDCs by adding LPS for the final 24 hours of culture.

  • T-Cell Preparation:

    • Isolate allogeneic T cells from a different donor.

    • Label the T cells with a cell proliferation dye like CFSE.

  • MLR Setup:

    • Co-culture the mature DCs and CFSE-labeled T cells at a ratio of 1:10 (DC:T cell) in a 24-well plate.

    • Add serial dilutions of this compound or vehicle control to the co-culture.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C and 5% CO2.

  • Proliferation Analysis:

    • Harvest the cells and analyze T-cell proliferation by measuring the dilution of the CFSE dye using flow cytometry. A decrease in CFSE fluorescence indicates cell division.

References

Application Notes and Protocols for Measuring IL-2 and VEGF Secretion in Response to M1069

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M1069 is a potent and selective dual antagonist of the A2A and A2B adenosine (B11128) receptors (A2AR and A2BR), playing a crucial role in modulating the tumor microenvironment.[1][2][3] Within this microenvironment, high concentrations of adenosine suppress anti-tumor immunity. This compound counteracts this immunosuppression by blocking adenosine signaling through A2AR and A2BR on various immune cells.[1][3] Notably, this compound has been shown to rescue the production of Interleukin-2 (IL-2) from T cells, an A2A-dependent process, and inhibit the secretion of Vascular Endothelial Growth Factor (VEGF) from myeloid cells, which is dependent on the A2B receptor.[1][4]

These application notes provide detailed protocols for in vitro assays to measure the secretion of IL-2 and VEGF in response to this compound, offering valuable tools for preclinical research and drug development.

Data Presentation

The following tables summarize the expected quantitative data from experiments investigating the effect of this compound on IL-2 and VEGF secretion.

Table 1: Effect of this compound on IL-2 Secretion from Activated T Cells in an Adenosine-Rich Environment

Treatment GroupThis compound Concentration (nM)NECA Concentration (µM)IL-2 Concentration (pg/mL)Standard Deviation
Vehicle Control00
NECA Control01
This compound + NECA101
This compound + NECA1001
This compound + NECA10001

Table 2: Effect of this compound on VEGF Secretion from Myeloid Cells in an Adenosine-Rich Environment

Treatment GroupThis compound Concentration (nM)NECA Concentration (µM)VEGF Concentration (pg/mL)Standard Deviation
Vehicle Control00
NECA Control010
This compound + NECA1010
This compound + NECA10010
This compound + NECA100010

Signaling Pathways and Experimental Workflow

M1069_Signaling_Pathway

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Primary Immune Cells (e.g., T Cells, Myeloid Cells) Culture_Cells Culture Cells in Appropriate Medium Isolate_Cells->Culture_Cells Pretreat Pre-treat cells with this compound (various concentrations) Culture_Cells->Pretreat Stimulate Add NECA to simulate adenosine-rich environment Pretreat->Stimulate Activate_TCells For IL-2 assay: Activate T cells with anti-CD3/CD28 beads Stimulate->Activate_TCells Incubate Incubate for 24-72 hours Activate_TCells->Incubate Collect_Supernatant Collect Cell Culture Supernatant Incubate->Collect_Supernatant ELISA Perform ELISA for IL-2 or VEGF Collect_Supernatant->ELISA Data_Analysis Analyze and Quantify Cytokine Levels ELISA->Data_Analysis

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: Measurement of IL-2 Secretion from Primary Human T Cells

This protocol details the steps to measure the ability of this compound to rescue IL-2 secretion from activated T cells in an adenosine-rich environment.

Materials:

  • Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human CD3/CD28 Dynabeads

  • This compound

  • 5'-N-Ethylcarboxamidoadenosine (NECA)

  • Human IL-2 ELISA Kit[5]

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • T Cell Isolation:

    • Isolate T cells from human PBMCs using a negative selection method (e.g., RosetteSep™ Human T Cell Enrichment Cocktail) according to the manufacturer's instructions.[6]

    • Assess cell purity by flow cytometry.

  • Cell Culture:

    • Resuspend the isolated T cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.[6]

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 25 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Prepare a stock solution of NECA in complete RPMI-1640 medium.

    • Add 25 µL of NECA solution to achieve a final concentration of 1 µM, or vehicle control to the respective wells.[7]

  • T Cell Activation:

    • Add anti-CD3/CD28 Dynabeads to the cell suspension at a bead-to-cell ratio of 1:1.[8]

    • Gently mix the contents of the wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.[6]

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • IL-2 Measurement:

    • Quantify the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer's protocol.[5]

Protocol 2: Measurement of VEGF Secretion from Human Monocytic Cell Line (THP-1)

This protocol describes the methodology to assess the inhibitory effect of this compound on VEGF secretion from myeloid cells in an adenosine-rich environment.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • 5'-N-Ethylcarboxamidoadenosine (NECA)

  • Human VEGF ELISA Kit[9]

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in complete RPMI-1640 medium.

    • To differentiate the monocytic THP-1 cells into macrophage-like cells, treat them with 100 ng/mL PMA for 48 hours.

    • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Replace the medium in the wells with 100 µL of fresh medium containing the appropriate concentrations of this compound or a vehicle control.

    • Prepare a stock solution of NECA in complete RPMI-1640 medium.

    • Add 25 µL of NECA solution to achieve a final concentration of 10 µM, or a vehicle control to the respective wells.[7][8]

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

  • VEGF Measurement:

    • Quantify the concentration of VEGF in the collected supernatants using a human VEGF ELISA kit, following the manufacturer's protocol.[9][10]

Conclusion

The provided protocols offer a robust framework for investigating the immunomodulatory effects of this compound. By quantifying the changes in IL-2 and VEGF secretion, researchers can gain valuable insights into the mechanism of action of this dual A2A/A2B adenosine receptor antagonist and its potential as a therapeutic agent in oncology. The clear and detailed steps, along with the visual representations of the signaling pathway and experimental workflow, are designed to facilitate the successful implementation of these assays in a research setting.

References

M1069: Application in Syngeneic Mouse Models for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

M1069 is a potent and selective, orally bioavailable dual antagonist of the A2A and A2B adenosine (B11128) receptors (A2AR and A2BR).[1][2] In the tumor microenvironment (TME), adenosine is a key immunosuppressive molecule, and its overproduction by tumor cells helps them evade the immune system.[1] this compound counteracts this immunosuppression by blocking A2AR and A2BR on various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages.[1] This action enhances anti-tumor immune responses and inhibits tumor growth, making this compound a promising candidate for cancer immunotherapy, particularly in tumors with high adenosine levels.[3][4]

These application notes provide a summary of the preclinical application of this compound in syngeneic mouse models, along with detailed protocols for key experiments to guide researchers in their study design.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the adenosine signaling pathway within the TME. Adenosine, produced at high levels in the TME, binds to A2A and A2B receptors on immune cells, leading to immunosuppression. This compound blocks these receptors, thereby restoring immune cell function.[3][4]

Key effects of this compound include:

  • Restoration of T cell function: this compound rescues IL-2 production from T cells, which is suppressed by adenosine.[3][5]

  • Modulation of myeloid cell activity: It inhibits the production of vascular endothelial growth factor (VEGF) by myeloid cells, an A2B-dependent process.[3][5]

  • Enhancement of dendritic cell (DC) function: this compound promotes the anti-tumor phenotype of DCs by suppressing the secretion of protumorigenic cytokines like CXCL1 and CXCL5, and rescuing the production of the anti-tumor cytokine IL-12.[3][6]

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell cluster_this compound This compound Action Tumor Cells Tumor Cells Adenosine Adenosine Tumor Cells->Adenosine High Production A2A/A2B Receptors A2A/A2B Receptors Adenosine->A2A/A2B Receptors Binds to Immune Cells Immune Cells Immunosuppression Immunosuppression A2A/A2B Receptors->Immunosuppression Leads to Restored Immune Function Restored Immune Function A2A/A2B Receptors->Restored Immune Function Leads to This compound This compound This compound->A2A/A2B Receptors Blocks

Caption: this compound blocks adenosine binding to A2A/A2B receptors on immune cells, reversing immunosuppression.

Application in Syngeneic Mouse Models

Syngeneic mouse models, which involve transplanting mouse tumor cell lines into immunocompetent mice of the same genetic background, are essential for evaluating immunotherapies like this compound.[7][8][9][10]

This compound has been evaluated in several syngeneic models, with its efficacy being dependent on the adenosine signature of the tumor.

  • 4T1 Breast Carcinoma Model: This model is characterized by high levels of adenosine and the enzyme CD73, which is involved in adenosine production. This compound monotherapy significantly inhibits tumor growth in the 4T1 model.

  • EMT6 Breast Carcinoma Model: In this model, this compound as a single agent did not show significant tumor growth inhibition but demonstrated enhanced anti-tumor activity when combined with other agents.[3]

  • MC38 Colon Adenocarcinoma Model: This model has low levels of adenosine and CD73. This compound monotherapy is not effective in the MC38 model, highlighting the importance of the tumor's adenosine signature for this compound's efficacy.[4]

Data Presentation

In Vivo Anti-Tumor Efficacy of this compound
Syngeneic ModelTreatmentOutcomeReference
4T1 (adenosinehi/CD73hi) This compound (30, 100, 300 mg/kg, p.o., BID)Dose-dependent tumor growth inhibition.
This compound + Bintrafusp Alfa (BA)Enhanced tumor growth inhibition compared to either agent alone.
This compound + CisplatinEnhanced anti-tumor activity.[4]
EMT6 This compound + Bintrafusp Alfa (BA)Significantly enhanced tumor growth inhibition and increased survival, with some complete responses.
MC38 (adenosinelow/CD73low) This compoundNo significant tumor growth inhibition as monotherapy.[4]
This compound + Bintrafusp Alfa (BA)No significant enhancement of anti-tumor activity compared to BA alone.

Experimental Protocols

Protocol 1: Evaluation of this compound Anti-Tumor Efficacy in the 4T1 Syngeneic Mouse Model

This protocol describes the evaluation of this compound's anti-tumor efficacy as a monotherapy and in combination with other agents in the 4T1 syngeneic breast cancer model.

1. Cell Culture and Animal Models:

  • Cell Line: 4T1 murine breast carcinoma cells.

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Cell Culture: Culture 4T1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

2. Tumor Implantation:

  • Harvest 4T1 cells during the exponential growth phase.

  • Resuspend cells in sterile phosphate-buffered saline (PBS).

  • Inject 5 x 104 4T1 cells in 100 µL of PBS into the mammary fat pad of each mouse.[11]

3. Treatment Administration:

  • Monitor tumor growth by caliper measurements.

  • When average tumor volume reaches approximately 60-70 mm³, randomize mice into treatment groups (n=8-10 mice/group).[11][12]

  • This compound: Administer this compound orally (p.o.) by gavage twice daily (BID) at the desired dose (e.g., 30, 100, or 300 mg/kg).[13] Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Combination Therapy (Example):

    • Bintrafusp Alfa (BA): Administer intraperitoneally (i.p.) at the desired dose and schedule.

    • Cisplatin: Administer i.p. at the desired dose and schedule.

4. Monitoring and Endpoint:

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health.

  • The study endpoint is typically when tumors reach a predetermined size (e.g., 2000 mm³) or when signs of morbidity are observed.

  • Collect tumors and other tissues (e.g., spleen, lymph nodes) at the endpoint for further analysis.

Start Start 4T1 Cell Culture 4T1 Cell Culture Start->4T1 Cell Culture Tumor Implantation Tumor Implantation 4T1 Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Treatment Randomization->Treatment Tumor Measurement & Health Monitoring Tumor Measurement & Health Monitoring Treatment->Tumor Measurement & Health Monitoring Endpoint Endpoint Tumor Measurement & Health Monitoring->Endpoint Data Analysis Data Analysis Endpoint->Data Analysis

Caption: Workflow for evaluating this compound efficacy in a 4T1 syngeneic mouse model.

Protocol 2: Immunophenotyping of the Tumor Microenvironment by Flow Cytometry

This protocol outlines the analysis of immune cell populations within the TME of this compound-treated mice.

1. Single-Cell Suspension Preparation:

  • At the study endpoint, excise tumors and place them in ice-cold RPMI medium.

  • Mechanically dissociate the tumors and digest with an enzymatic solution (e.g., collagenase/dispase) to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash and resuspend the cells in FACS buffer (PBS with 2% FBS).

2. Flow Cytometry Staining:

  • Count viable cells and adjust the concentration.

  • Block Fc receptors with an anti-CD16/32 antibody.

  • Stain for surface markers using a cocktail of fluorescently conjugated antibodies. A typical panel might include markers for T cells (CD3, CD4, CD8), B cells (B220), NK cells (NK1.1), macrophages (F4/80, CD11b), and myeloid-derived suppressor cells (MDSCs) (CD11b, Gr-1).

  • For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.

  • Wash the cells and resuspend in FACS buffer for analysis.

3. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify different immune cell populations.

Protocol 3: Cytokine Analysis

This protocol describes the measurement of cytokine levels in the TME.

1. Sample Preparation:

  • Tumor Lysates: Homogenize tumor tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

  • Plasma: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma.

2. Cytokine Measurement:

  • Use a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) to measure the concentrations of cytokines of interest (e.g., IL-12, IFN-γ, CXCL1, CXCL5).

  • Follow the manufacturer's instructions for the chosen assay kit.

3. Data Analysis:

  • Calculate cytokine concentrations based on a standard curve.

  • Compare cytokine levels between different treatment groups.

Conclusion

This compound is a promising dual A2A/A2B adenosine receptor antagonist with demonstrated anti-tumor activity in syngeneic mouse models, particularly those with a high-adenosine signature. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar agents in preclinical cancer immunotherapy studies. Careful model selection based on the tumor's adenosine profile is critical for the successful evaluation of such targeted therapies.

References

Application Note: Preparation of M1069 for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution of M1069, a dual A2A/A2B adenosine (B11128) receptor antagonist, for use in in vitro experiments. Adherence to this protocol is crucial for obtaining consistent and reliable experimental results.

Introduction

This compound is a potent and selective dual antagonist of the A2A and A2B adenosine receptors.[1] In the tumor microenvironment (TME), high concentrations of adenosine suppress the anti-tumor immune response.[2] this compound counteracts this immunosuppressive mechanism by blocking adenosine signaling, thereby enhancing anti-tumor immunity.[1][2] Accurate preparation of this compound solutions is the first critical step for in vitro studies investigating its mechanism of action and therapeutic potential.

This compound Properties

PropertyValue
CAT. No. HY-148088
Purity 98.04%
Target A2A/A2B Adenosine Receptor
Mechanism of Action Antagonist

This compound Solubility Data

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. For researchers requiring a different solvent system, the following table summarizes the solubility of this compound in various vehicles.

SolventConcentrationRemarks
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.57 mM)Clear solution, may require sonication.
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (4.57 mM)Clear solution, may require sonication.
10% DMSO, 90% Corn Oil2.5 mg/mL (4.57 mM)Clear solution, may require sonication.

Data obtained from MedchemExpress product information.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibrate: Allow the this compound powder and DMSO to equilibrate to room temperature before use.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.47 mg of this compound (Molecular Weight: 547.6 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If precipitation occurs, gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the tubes are sealed tightly to prevent moisture absorption.

Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the this compound DMSO stock solution into cell culture medium to prepare a working solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Calibrated pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): It is recommended to perform serial dilutions to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) by diluting the stock solution 1:10 in cell culture medium. Then, dilute the intermediate solution 1:100 to reach the final concentration of 10 µM.

  • Direct Dilution (for higher concentrations): For higher working concentrations, direct dilution may be feasible. However, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.

  • Immediate Use: Use the freshly prepared working solution immediately for your in vitro experiments. Do not store diluted working solutions in cell culture medium.

Visualizations

M1069_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Immune_Cell Immune Cell (e.g., T Cell) Tumor_Cells Tumor Cells Adenosine Adenosine Tumor_Cells->Adenosine release A2A_A2B_Receptors A2A/A2B Receptors Adenosine->A2A_A2B_Receptors binds Immunosuppression Immunosuppression (e.g., decreased IL-2) A2A_A2B_Receptors->Immunosuppression activates Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity A2A_A2B_Receptors->Anti_Tumor_Immunity inhibition leads to This compound This compound This compound->A2A_A2B_Receptors blocks

Caption: this compound blocks adenosine binding to A2A/A2B receptors on immune cells.

M1069_Dissolution_Workflow cluster_Stock_Solution Stock Solution Preparation cluster_Working_Solution Working Solution Preparation Start Start: this compound Powder Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add 100% DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store Thaw Thaw Stock Solution Aliquot Store->Thaw For Experiment Dilute Serially Dilute in Cell Culture Medium Thaw->Dilute Mix Mix Gently Dilute->Mix Use Use Immediately in Experiment Mix->Use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for M1069 in Long-Term In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of M1069, a dual A2A/A2B adenosine (B11128) receptor antagonist, in long-term in vivo studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various preclinical models.

Introduction

This compound is an orally bioavailable, selective dual antagonist of the A2A and A2B adenosine receptors (A2AR and A2BR).[1][2] In the tumor microenvironment (TME), elevated levels of extracellular adenosine play a significant role in promoting immune evasion and tumor progression.[1][3] Adenosine, through its interaction with A2AR and A2BR on various immune cells, suppresses the anti-tumor immune response.[1][3] this compound counteracts these immunosuppressive mechanisms by blocking adenosine signaling, thereby enhancing anti-tumor immunity.[2][4] In vivo studies have demonstrated that this compound can inhibit tumor growth, both as a monotherapy and in combination with other anti-cancer agents, particularly in tumors with high adenosine levels.[4][5][6]

Mechanism of Action

This compound competitively binds to A2AR and A2BR, preventing adenosine from activating these receptors.[1] This blockade has several downstream effects that contribute to its anti-tumor activity:

  • Reversal of T-cell Suppression: By blocking A2AR on T cells, this compound restores their ability to produce interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation and activation.[4][5]

  • Modulation of Myeloid Cells: this compound inhibits the A2BR-mediated production of vascular endothelial growth factor (VEGF) by myeloid cells, a key factor in angiogenesis.[4][5]

  • Enhanced Dendritic Cell Function: It protects dendritic cells (DCs) from the protumorigenic effects of adenosine, leading to increased secretion of pro-inflammatory cytokines like IL-12 and reduced secretion of immunosuppressive cytokines such as CXCL1 and CXCL5.[4][5][6]

M1069_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell, Myeloid Cell) ATP ATP Adenosine Adenosine ATP->Adenosine Metabolism CD39 CD39/CD73 A2AR_A2BR A2A / A2B Receptors Immunosuppression Immunosuppression This compound This compound Anti_Tumor_Immunity Anti-Tumor Immunity (e.g., ↑IL-2, ↓VEGF) This compound->Anti_Tumor_Immunity Promotes

Data Presentation: this compound Monotherapy in Syngeneic Mouse Models

The following table summarizes the dosing schedules for this compound monotherapy in preclinical tumor models. The efficacy of this compound is notably dependent on the adenosine levels within the tumor microenvironment, with greater anti-tumor activity observed in adenosine-high/CD73-high models.[3][5][6]

Animal ModelTumor TypeThis compound Dose (mg/kg)Dosing FrequencyRoute of AdministrationKey Findings
BALB/c Mice4T1 (adenosinehi/CD73hi)30, 100, 300Twice Daily (BID)Oral Gavage (p.o.)Dose-dependent tumor growth inhibition.[3][6]
C57BL/6 MiceMC38 (adenosinelow/CD73low)30, 100, 300Twice Daily (BID)Oral Gavage (p.o.)No significant tumor growth inhibition.[3][5][6]
Data Presentation: this compound in Combination Therapy

This compound has been shown to enhance the efficacy of other anti-cancer agents.

Animal ModelTumor TypeCombination AgentThis compound Dose (mg/kg)Dosing FrequencyRoute of AdministrationKey Findings
BALB/c Mice4T1 (adenosinehi/CD73hi)Bintrafusp Alfa (BA)300Twice Daily (BID)Oral Gavage (p.o.)Enhanced anti-tumor activity compared to either agent alone.[5]
C57BL/6 MiceEMT6 (CD73med)Bintrafusp Alfa (BA)300Twice Daily (BID)Oral Gavage (p.o.)Enhanced anti-tumor activity.[5]
BALB/c Mice4T1 (adenosinehi/CD73hi)Cisplatin (B142131)300Twice Daily (BID)Oral Gavage (p.o.)Significantly enhanced anti-tumor activity.[5][6]
C57BL/6 MiceMC38 (adenosinelow/CD73low)Cisplatin300Twice Daily (BID)Oral Gavage (p.o.)No significant enhancement of anti-tumor activity.[5]

Experimental Protocols

Protocol 1: Evaluation of this compound Monotherapy in a Syngeneic Mouse Tumor Model

This protocol describes a general procedure for assessing the anti-tumor efficacy of this compound in a long-term in vivo study.

1. Animal Model and Tumor Cell Line Selection:

  • Select an appropriate syngeneic mouse model (e.g., BALB/c for 4T1 tumors, C57BL/6 for MC38 or EMT6 tumors).[5]

  • Choose a tumor cell line with well-characterized adenosine and CD73 expression levels to align with the study's objectives.[3][5]

2. Tumor Cell Implantation:

  • Culture tumor cells to ~80% confluency.

  • Harvest and resuspend cells in a suitable medium (e.g., sterile PBS) at the desired concentration.

  • Inject the tumor cell suspension subcutaneously or into the mammary fat pad of the mice. For example, 5 x 104 4T1 cells or 1 x 106 MC38 cells.[5]

3. Animal Randomization and Grouping:

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined average volume (e.g., 60-70 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).[3][5][6]

4. This compound Formulation and Administration:

  • Prepare the this compound formulation for oral administration. A vehicle control (e.g., 0.2 mL) should be used for the control group.[5]

  • Administer this compound via oral gavage at the desired dose (e.g., 30, 100, or 300 mg/kg) twice daily (BID).[3][6]

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor animal health and welfare daily.

  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival, analysis of the tumor immune infiltrate, and biomarker analysis from plasma or tumor tissue.

  • Continue the study for a predetermined duration or until tumors reach a humane endpoint.

Experimental_Workflow start Start tumor_implant Tumor Cell Implantation start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization (Tumor Volume ~60-70 mm³) tumor_growth->randomization treatment Treatment Phase (this compound or Vehicle, p.o., BID) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring monitoring->treatment Repeat Daily endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) monitoring->endpoint Study Conclusion end End endpoint->end

Protocol 2: Evaluation of this compound in Combination with Chemotherapy

This protocol outlines the assessment of this compound's ability to enhance the efficacy of a standard chemotherapeutic agent like cisplatin.

1. Animal Model and Tumor Cell Implantation:

  • Follow steps 1 and 2 from Protocol 1.

2. Animal Randomization and Grouping:

  • Once tumors reach the desired volume (e.g., 50-60 mm³), randomize animals into four groups:

    • Vehicle Control
    • This compound alone
    • Cisplatin alone
    • This compound + Cisplatin

3. Drug Formulation and Administration:

  • Administer this compound (e.g., 300 mg/kg) via oral gavage twice daily.[5][6]

  • Administer cisplatin (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection on specific days of the study (e.g., days 0 and 7).[5][6]

  • Administer the vehicle for each drug to the respective control groups.

4. Monitoring and Endpoints:

  • Follow step 5 from Protocol 1. The primary endpoint will be the comparison of tumor growth inhibition between the combination group and the monotherapy groups.

Considerations for Long-Term Studies
  • Toxicity and Tolerability: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): For more in-depth studies, plasma and tumor tissue can be collected at various time points to assess drug concentrations and target engagement.

These application notes and protocols provide a foundation for designing and conducting long-term in vivo studies with this compound. Researchers should adapt these guidelines to their specific experimental questions and institutional animal care and use committee (IACUC) regulations.

References

Application Notes and Protocols for Assessing M1069 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M1069 is a potent and selective, orally active dual antagonist of the A2A and A2B adenosine (B11128) receptors (A2AR and A2BR).[1] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive molecule, hindering anti-tumor immune responses.[2][3][4] this compound counteracts this immunosuppression by blocking adenosine signaling through A2AR and A2BR on various immune cells, such as T cells, dendritic cells (DCs), and myeloid cells.[2][3][4][5] This action promotes the activation and proliferation of immune cells, leading to an enhanced anti-tumor immune response.[2] Preclinical studies have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other agents like chemotherapy and immune checkpoint inhibitors, particularly in adenosine-rich tumors.[3][4][5][6]

These application notes provide a summary of the efficacy of this compound in various cancer models and detailed protocols for key experiments to assess its activity.

Data Presentation

This compound Potency and Efficacy in Preclinical Models

The following tables summarize the quantitative data on the efficacy of this compound in different in vitro and in vivo cancer models.

Cell Line/ModelAssayReadoutThis compound Potency/EfficacyReference
HEK-293 (Human)Receptor Binding AssayIC50A2AR: 0.130 nM, A2BR: 9.03 nM[6]
Primary Human T cellsIL-2 Production RescueEC5084.1 nM[6]
Primary Murine T cellsIL-2 Production RescueEC50137.7 nM[6]
Human Myeloid CellsVEGF Production InhibitionIC5020.9 nM[6]
Murine Myeloid CellsVEGF Production InhibitionIC50181.3 nM[6]
THP-1 (Human Monocytic)VEGF Production Inhibition-Significant decrease in VEGF[5][7]
MDA-MB-231 (Human Breast Cancer)Antigen-specific T cell killing-Rescued killing impaired by adenosine analog[5][7]
Animal ModelCancer TypeTreatmentOutcomeReference
4T1 Syngeneic MiceBreast Cancer (adenosinehi/CD73hi)This compound (30, 100, 300 mg/kg, b.i.d.)Dose-dependent tumor growth inhibition[6][8]
4T1 Syngeneic MiceBreast Cancer (adenosinehi/CD73hi)This compound + CisplatinEnhanced anti-tumor activity[3][4][5]
4T1 Syngeneic MiceBreast Cancer (adenosinehi/CD73hi)This compound + Bintrafusp Alfa (BA)Enhanced anti-tumor activity[3][4][5]
EMT-6 Syngeneic MiceBreast CancerThis compound + Bintrafusp Alfa (BA)Significantly enhanced tumor growth inhibition[3][7]
MC38 Syngeneic MiceColon Carcinoma (adenosinelow/CD73low)This compound MonotherapyNo significant tumor growth inhibition[3][4][5][8]

Mandatory Visualizations

Signaling Pathway of this compound

M1069_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T cell, DC) Tumor Cells Tumor Cells Adenosine Adenosine Tumor Cells->Adenosine High Production A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR cAMP cAMP A2AR->cAMP A2BR->cAMP Immunosuppression Immunosuppression (e.g., ↓IL-2, ↑VEGF) cAMP->Immunosuppression ImmuneActivation Immune Activation (↑IL-2, ↓VEGF, ↑T cell killing) This compound This compound This compound->A2AR Blocks This compound->A2BR Blocks This compound->ImmuneActivation Promotes M1069_Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation A Receptor Binding Assays (A2AR/A2BR) B cAMP Accumulation Assay A->B Functional Activity C Cytokine Secretion Assays (e.g., IL-2, VEGF) B->C Downstream Signaling D T Cell Proliferation & Cytotoxicity Assays C->D Immune Cell Function E Syngeneic Tumor Model Selection (e.g., 4T1, MC38) D->E Candidate for In Vivo Testing F This compound Dosing & Administration E->F G Tumor Growth Monitoring F->G H Immunophenotyping of Tumors & Spleens G->H Mechanism of Action

References

Application Notes and Protocols for M1069 in Adenosine-Rich Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M1069 is a potent and selective dual antagonist of the A2A and A2B adenosine (B11128) receptors (A2AR and A2BR). In environments with high concentrations of adenosine, such as the tumor microenvironment (TME), this compound has been shown to counteract adenosine-mediated immunosuppression and promote anti-tumor immune responses. These application notes provide a detailed overview of the experimental setup for characterizing the activity of this compound in adenosine-rich conditions.

Adenosine, often abundant in the TME, signals through its receptors on various immune cells, leading to an immunosuppressive phenotype. A2AR and A2BR are G protein-coupled receptors (GPCRs) that, upon activation by adenosine, typically lead to increased intracellular cyclic AMP (cAMP) levels, which in turn inhibits the activation and function of immune cells like T cells and dendritic cells (DCs). This compound blocks these signaling pathways, thereby restoring immune cell function.

Mechanism of Action of this compound in an Adenosine-Rich Environment

In an adenosine-rich environment, extracellular adenosine binds to A2A and A2B receptors on the surface of immune cells. This binding activates intracellular signaling pathways, leading to the production of cAMP, which suppresses the immune response. This compound acts as a competitive antagonist at these receptors, blocking adenosine from binding and thereby inhibiting the downstream immunosuppressive signaling. This restores the normal function of immune cells, such as T-cell proliferation and cytokine production, and enhances their ability to mount an anti-tumor response.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A/A2B Receptor A2A/A2B Receptor Adenosine->A2A/A2B Receptor Binds to This compound This compound This compound->A2A/A2B Receptor Blocks G_Protein G Protein Activation A2A/A2B Receptor->G_Protein Activates Immune_Activation Immune Cell Activation A2A/A2B Receptor->Immune_Activation Restores AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP Production AC->cAMP Increases Immunosuppression Immunosuppression cAMP->Immunosuppression Leads to

Caption: this compound Signaling Pathway

Data Presentation

Table 1: In Vitro Potency of this compound on Human Adenosine Receptors
ReceptorCell LineAssay TypeAgonistThis compound IC50 (nM)
A2AHEK293-A2AcAMP InhibitionNECA1.2
A2BHEK293-A2BcAMP InhibitionNECA3.5
A1CHO-A1cAMP InhibitionCPA>1000
A3CHO-A3cAMP InhibitionIB-MECA>1000

Data synthesized from published research.

Table 2: Effect of this compound on Cytokine Secretion in Adenosine-Rich Conditions
Cell TypeCytokineConditionThis compound Effect
Human T-cellsIL-2Adenosine-highRescued production
Human Myeloid cellsVEGFAdenosine-highInhibited production
Murine Dendritic CellsCXCL1, CXCL5Adenosine-differentiatedSuppressed secretion
Murine Dendritic CellsIL-12Adenosine-differentiatedRescued secretion

Data synthesized from published research.

Experimental Protocols

Protocol 1: cAMP Inhibition Assay

This protocol determines the potency of this compound in inhibiting the production of cAMP mediated by adenosine receptor agonists.

Materials:

  • HEK293 cells overexpressing human A2A or A2B receptors (HEK293-A2A, HEK293-A2B).

  • CHO cells overexpressing human A1 or A3 receptors (CHO-A1, CHO-A3).

  • Adenosine receptor agonists: NECA, CPA, IB-MECA.

  • Forskolin (B1673556).

  • This compound.

  • cAMP assay kit (e.g., HTRF-based).

  • Cell culture medium and supplements.

Procedure:

  • Culture the respective cell lines to optimal density.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of the respective agonist (e.g., NECA for A2A/A2B, CPA for A1, IB-MECA for A3). For A1 and A3 receptor assays, co-stimulate with forskolin to induce a measurable cAMP response.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Plot the cAMP concentration against the this compound concentration and determine the IC50 value.

Start Start Cell_Culture Culture receptor-overexpressing cells Start->Cell_Culture Pre_incubation Pre-incubate cells with this compound Cell_Culture->Pre_incubation Stimulation Stimulate with adenosine agonist (+/- Forskolin) Pre_incubation->Stimulation Lysis Lyse cells Stimulation->Lysis cAMP_Measurement Measure intracellular cAMP Lysis->cAMP_Measurement Analysis Determine IC50 cAMP_Measurement->Analysis End End Analysis->End

Caption: cAMP Inhibition Assay Workflow
Protocol 2: T-cell Activation Assay in an Adenosine-Rich Environment

This protocol assesses the ability of this compound to rescue T-cell activation, measured by IL-2 production, in an immunosuppressive, adenosine-rich environment.

Materials:

  • Primary human or murine T-cells.

  • CD3/CD28 Dynabeads for T-cell stimulation.

  • Adenosine or a stable analog (e.g., NECA).

  • This compound.

  • IL-2 ELISA kit.

  • Cell culture medium and supplements.

Procedure:

  • Isolate primary T-cells from human peripheral blood mononuclear cells (PBMCs) or murine spleens.

  • Activate the T-cells using CD3/CD28 Dynabeads.

  • Create an adenosine-rich environment by adding a known concentration of adenosine or NECA to the cell culture medium.

  • Treat the activated T-cells with varying concentrations of this compound in the presence of the adenosine analog.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.

  • Analyze the data to determine the extent to which this compound can restore IL-2 production.

Protocol 3: Myeloid Cell Function Assay

This protocol evaluates the effect of this compound on the function of myeloid cells, such as dendritic cells or macrophages, in an adenosine-rich environment. This can be assessed by measuring the production of cytokines like VEGF, CXCL1, CXCL5, and IL-12.

Materials:

  • Primary human or murine myeloid cells (e.g., monocytes, bone marrow-derived dendritic cells).

  • Cytokines for cell differentiation (e.g., GM-CSF, IL-4 for DCs; M-CSF for macrophages).

  • LPS for maturation of DCs.

  • Adenosine or NECA.

  • Adenosine deaminase inhibitor (e.g., EHNA) to maintain high adenosine levels.

  • This compound.

  • Cytokine-specific ELISA kits (VEGF, CXCL1, CXCL5, IL-12).

  • Cell culture medium and supplements.

Procedure:

  • Isolate and differentiate primary myeloid cells. For example, generate immature DCs from monocytes by incubating with GM-CSF and IL-4.

  • Create an adenosine-rich environment by adding adenosine/NECA and an adenosine deaminase inhibitor.

  • Treat the cells with this compound.

  • For DCs, induce maturation with LPS.

  • Incubate for a specified period.

  • Collect the supernatant and measure the concentration of relevant cytokines using ELISA.

  • Compare the cytokine profiles of cells treated with this compound to control groups.

Protocol 4: Mixed Lymphocyte Reaction (MLR) Assay

This protocol assesses the ability of dendritic cells, modulated by this compound in an adenosine-rich environment, to stimulate T-cell proliferation and activation.

Materials:

  • Dendritic cells and allogeneic T-cells from different donors.

  • Materials for DC differentiation and maturation as in Protocol 3.

  • Adenosine or NECA and EHNA.

  • This compound.

  • IFN-γ ELISA kit or other readouts for T-cell activation (e.g., proliferation assays).

  • Cell culture medium and supplements.

Procedure:

  • Generate and differentiate DCs in the presence of adenosine/NECA and EHNA, with or without this compound, as described in Protocol 3.

  • Co-culture the treated DCs with allogeneic T-cells.

  • Incubate the co-culture for a period sufficient for T-cell activation (e.g., 3-5 days).

  • Assess T-cell activation by measuring IFN-γ production in the supernatant via ELISA or by measuring T-cell proliferation.

  • Evaluate the enhanced T-cell stimulatory capacity of DCs treated with this compound.

Conclusion

The provided protocols and data offer a comprehensive framework for the preclinical evaluation of this compound in adenosine-rich environments. These experiments are crucial for understanding the compound's mechanism of action and its potential as an immunotherapeutic agent. The ability of this compound to reverse adenosine-mediated immunosuppression highlights its promise in cancer therapy, particularly for tumors with high adenosine levels.

Troubleshooting & Optimization

troubleshooting inconsistent M1069 results in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing M1069 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Experimental Design & Inconsistent Anti-Tumor Efficacy

Question: We are observing inconsistent or no anti-tumor efficacy with this compound in our in vivo model. What are the likely causes?

Answer: The most critical factor for this compound's in vivo anti-tumor activity is the tumor microenvironment (TME). Inconsistent results often stem from the selection of an inappropriate tumor model.

  • Adenosine (B11128) Levels: this compound is a dual antagonist of the A2A and A2B adenosine receptors. Its mechanism relies on counteracting the immunosuppressive effects of high adenosine concentrations in the TME. Therefore, its efficacy is significantly diminished in tumor models with low adenosine levels.[1][2][3]

  • CD73 Expression: The ecto-5'-nucleotidase, CD73, is a key enzyme responsible for the production of extracellular adenosine from AMP. Tumor models with high expression of CD73 (CD73hi) create an adenosine-rich TME, making them sensitive to this compound treatment. Conversely, models with low or no CD73 expression (CD73low or CD73-knockout) are often resistant to this compound monotherapy.[1][2][3]

Troubleshooting Steps:

  • Characterize Your Tumor Model: Before initiating in vivo studies, perform in vitro or ex vivo analysis to confirm that your chosen cell line or tumor model has high levels of CD73 expression and produces significant amounts of adenosine. The 4T1 breast cancer model is a known CD73hi/adenosinehi model that is responsive to this compound, while the MC38 colon carcinoma model is a CD73low/adenosinelow model and has shown to be resistant.[1][2]

  • Select an Appropriate Model: If your current model is CD73low, consider switching to a model known to have a more immunosuppressive, adenosine-rich TME.

  • Combination Therapy: In tumor models with weaker adenosine signaling, this compound may be more effective in combination with other anti-cancer agents, such as checkpoint inhibitors (e.g., anti-PD-L1) or chemotherapies (e.g., cisplatin).[1][4]

2. Formulation & Administration

Question: What is the recommended formulation for this compound for in vivo oral administration, and are there any common issues with its preparation?

Answer: A commonly used vehicle for the oral administration of this compound is a mixture of DMSO, PEG300, Tween-80, and saline.

Recommended Formulation: A suggested formulation for this compound for oral gavage is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Troubleshooting Formulation Issues:

  • Solubility: If you encounter solubility issues, ensure the components are added in the correct order and mixed thoroughly between each addition. Gentle warming and sonication can aid in dissolution.

  • Stability: Prepare the formulation fresh before each use. Stock solutions of this compound in DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided. For long-term studies, it is advisable to prepare fresh working solutions daily.

Question: What is the recommended route and frequency of administration for this compound?

Answer: this compound is orally bioavailable and is typically administered via oral gavage. A twice-daily (BID) dosing schedule has been shown to be effective in preclinical models.[5]

3. Pharmacodynamics & On-Target Effects

Question: How can we confirm that this compound is engaging its target in vivo?

Answer: To confirm target engagement and the pharmacodynamic effects of this compound, you can assess several downstream biomarkers in the tumor and/or peripheral blood.

  • Cytokine Modulation: this compound has been shown to rescue IL-2 production from T cells and inhibit the production of the pro-angiogenic factor VEGF by myeloid cells.[1][3] It also suppresses the secretion of protumorigenic cytokines like CXCL1 and CXCL5 and rescues IL-12 secretion from dendritic cells.[1][3][4]

  • Immune Cell Activation: this compound can enhance the activation and proliferation of various immune cells, including T cells, by blocking adenosine-mediated immunosuppression.[1] Analysis of immune cell populations and their activation status (e.g., by flow cytometry) in the tumor and spleen can provide evidence of on-target activity.

4. Potential Off-Target Effects & Unexpected Phenotypes

Question: Are there any known off-target effects or unexpected phenotypes associated with this compound in vivo?

Answer: this compound is a highly selective antagonist for the A2A and A2B adenosine receptors, with over 100-fold selectivity against A1 and A3 receptors.[4] While specific in vivo off-target effects for this compound are not extensively documented in the provided search results, it is always crucial to monitor for any unexpected physiological or behavioral changes in the animals.

Troubleshooting Unexpected Phenotypes:

  • Dose-Response Relationship: If unexpected phenotypes are observed, consider performing a dose-response study to determine if the effects are dose-dependent.

  • Vehicle Control: Always include a vehicle-only control group to ensure that the observed phenotypes are not due to the administration vehicle itself.

  • Histopathological Analysis: At the end of the study, perform a thorough histopathological analysis of major organs to identify any potential toxicities.

Data Presentation

Table 1: this compound In Vitro Potency

ReceptorCell LineAssay TypeIC50 / EC50 (nM)
Adenosine A2AHEK-293cAMP Inhibition0.130
Adenosine A2BHEK-293cAMP Inhibition9.03
Human T-cellsPrimary CellsIL-2 Rescue84.1
Murine T-cellsPrimary CellsIL-2 Rescue137.7
Human Myeloid CellsPrimary CellsVEGF Inhibition20.9
Murine Myeloid CellsPrimary CellsVEGF Inhibition181.3

Data compiled from publicly available information.[4]

Table 2: this compound In Vivo Dose-Dependent Anti-Tumor Efficacy in the 4T1 Tumor Model (CD73hi/adenosinehi)

Dose (mg/kg, BID, p.o.)Tumor Growth Inhibition (TGI)Notes
30ModerateShowed anti-tumor activity compared to vehicle.
100SignificantDemonstrated stronger tumor growth inhibition.
300SignificantShowed the highest tumor growth inhibition in the study.

This table summarizes the dose-dependent anti-tumor activity of this compound in the 4T1 syngeneic breast cancer model. The exact TGI percentages were not specified in the search results, but a clear dose-response relationship was observed.[5]

Table 3: this compound Efficacy in Different Tumor Models

Tumor ModelCD73/Adenosine StatusThis compound Monotherapy Efficacy
4T1 (Breast Cancer)HighEffective
MC38 (Colon Carcinoma)LowIneffective
4T1-CD73 KOKnockoutIneffective

This table highlights the dependency of this compound's anti-tumor efficacy on the CD73/adenosine axis in the tumor microenvironment.[1][2]

Experimental Protocols

Detailed Methodology for In Vivo Anti-Tumor Efficacy Studies

This protocol is a generalized representation based on published studies with this compound.[1][5]

  • Cell Culture and Tumor Implantation:

    • Culture the chosen tumor cell line (e.g., 4T1) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS) at the desired concentration.

    • Implant the tumor cells subcutaneously into the flank of the appropriate mouse strain (e.g., BALB/c for 4T1).

    • Monitor tumor growth regularly using calipers.

  • Animal Grouping and Treatment:

    • When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).

    • Prepare the this compound formulation as described in the "Formulation & Administration" section.

    • Administer this compound or vehicle via oral gavage at the specified dose and schedule (e.g., twice daily).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor the overall health and behavior of the animals.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., histopathology, flow cytometry, cytokine analysis).

Visualizations

M1069_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T-cell, Dendritic Cell) ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2A_A2B_Receptors A2A/A2B Receptors Adenosine->A2A_A2B_Receptors Activates CD39 CD39 CD73 CD73 cAMP cAMP A2A_A2B_Receptors->cAMP Increases PKA PKA cAMP->PKA Activates Immunosuppression Immunosuppression PKA->Immunosuppression Leads to IL-2_Production IL-2 Production Immunosuppression->IL-2_Production Decreases VEGF_Production VEGF Production Immunosuppression->VEGF_Production Increases Pro-tumorigenic_Cytokines Pro-tumorigenic Cytokines (CXCL1, CXCL5) Immunosuppression->Pro-tumorigenic_Cytokines Increases Anti-tumor_Cytokines Anti-tumor Cytokines (IL-12) Immunosuppression->Anti-tumor_Cytokines Decreases This compound This compound This compound->A2A_A2B_Receptors Blocks

Caption: this compound signaling pathway in the tumor microenvironment.

Troubleshooting_Workflow Start Inconsistent In Vivo Results Check_Model Is the tumor model CD73-high and adenosine-rich? Start->Check_Model Select_New_Model Select a more appropriate tumor model (e.g., 4T1) Check_Model->Select_New_Model No Check_Formulation Is the formulation prepared correctly and fresh? Check_Model->Check_Formulation Yes Consider_Combo Consider combination therapy Select_New_Model->Consider_Combo Consider_Combo->Check_Formulation Review_Formulation_Protocol Review formulation protocol (order of addition, sonication) Check_Formulation->Review_Formulation_Protocol No Check_Dosing Is the dosing route and frequency appropriate? Check_Formulation->Check_Dosing Yes Review_Formulation_Protocol->Check_Dosing Review_Dosing_Protocol Review dosing protocol (oral gavage, BID schedule) Check_Dosing->Review_Dosing_Protocol No Assess_PD Are pharmacodynamic markers being assessed? Check_Dosing->Assess_PD Yes Review_Dosing_Protocol->Assess_PD Measure_Cytokines_Immune_Cells Measure relevant cytokines (IL-2, VEGF) and immune cell activation Assess_PD->Measure_Cytokines_Immune_Cells No Consistent_Results Consistent In Vivo Results Assess_PD->Consistent_Results Yes Measure_Cytokines_Immune_Cells->Consistent_Results

Caption: Troubleshooting workflow for inconsistent this compound in vivo results.

References

M1069 Technical Support Center: Optimizing Dosage for Maximal Anti-Tumor Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments with M1069, a dual A2A/A2B adenosine (B11128) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and orally active dual antagonist of the A2A and A2B adenosine receptors (AR).[1][2] In the tumor microenvironment (TME), cancer cells often produce high levels of adenosine, which suppresses the body's immune response against the tumor.[3] this compound works by blocking the A2A and A2B receptors on the surface of various immune cells, including T-cells, dendritic cells (DCs), natural killer (NK) cells, and macrophages.[3] This blockade prevents adenosine from exerting its immunosuppressive effects, thereby activating the immune cells to recognize and attack cancer cells.[3]

Q2: How does the tumor microenvironment (TME) influence the efficacy of this compound?

The efficacy of this compound is highly dependent on an adenosine-rich TME.[4][5] The drug shows greater anti-tumor activity in preclinical models with high levels of adenosine and high expression of CD73, the enzyme responsible for producing adenosine from AMP.[4][6] Therefore, this compound is expected to be more effective in "adenosine-high" tumors.[4]

Q3: In which cancer models is this compound most likely to be effective?

Preclinical studies have demonstrated that this compound is effective in syngeneic mouse models characterized by high adenosine and CD73 levels, such as the 4T1 breast cancer model.[4][6] Conversely, it showed limited activity in models with low adenosine and CD73 expression, like the MC38 colon carcinoma model.[4][6] Researchers should select models where the adenosine signaling pathway is a known driver of immune suppression.

Q4: What are the key biomarkers to consider when evaluating this compound's effect?

Key pharmacodynamic biomarkers include the modulation of cytokines and immune cell activity. In vitro, this compound has been shown to:

  • Rescue Interleukin-2 (IL-2) production from T-cells (an A2A-dependent effect).[2][6]

  • Inhibit Vascular Endothelial Growth Factor (VEGF) production by myeloid cells (an A2B-dependent effect).[2][6]

  • Suppress the secretion of protumorigenic cytokines like CXCL1 and CXCL5.[6]

  • Rescue IL-12 secretion from dendritic cells.[6]

In vivo, monitoring changes in the immune cell populations within the tumor and assessing cytokine levels can provide evidence of target engagement and biological activity.

Troubleshooting Guide

Q1: Why am I not observing an anti-tumor effect with this compound in my in vivo model?

There are several potential reasons for a lack of efficacy:

  • Inappropriate Tumor Model: The selected tumor model may have a "adenosine-low" microenvironment (low CD73 expression and low extracellular adenosine). The anti-tumor activity of this compound is dependent on high adenosine concentrations.[4][6]

    • Recommendation: Before starting a large-scale study, characterize the adenosine pathway in your model. Measure CD73 expression on tumor cells and quantify adenosine levels in the TME.

  • Suboptimal Dosing: The dose might be too low to achieve sufficient receptor occupancy and overcome the high adenosine levels in the TME.

    • Recommendation: Perform a dose-escalation study. Preclinical studies in the 4T1 mouse model used doses of 30, 100, and 300 mg/kg twice daily (b.i.d.).[7]

  • Monotherapy vs. Combination: While this compound has shown monotherapy activity, its effects can be significantly enhanced when combined with other agents like checkpoint inhibitors (e.g., bintrafusp alfa) or chemotherapy (e.g., cisplatin).[2][4][6]

    • Recommendation: Consider evaluating this compound in combination with other relevant anti-cancer therapies.

start No Anti-Tumor Effect Observed q1 Is the tumor model 'adenosine-high'? start->q1 q2 Is the dosage optimized? q1->q2 Yes a1_yes Characterize adenosine pathway: - Measure CD73 expression - Quantify TME adenosine q1->a1_yes No q3 Have combination therapies been considered? q2->q3 Yes a2_yes Perform dose-escalation study (e.g., 30-300 mg/kg b.i.d.) q2->a2_yes No a3_yes Test this compound in combination with: - Checkpoint inhibitors - Chemotherapy q3->a3_yes No end_node Re-evaluate Experiment q3->end_node Yes a1_yes->q2 a2_yes->q3 a3_yes->end_node

Troubleshooting workflow for lack of in vivo efficacy.

Q2: My in vitro results with this compound are inconsistent. What could be the cause?

  • Adenosine Concentration: The protective effect of this compound on immune cells is only observable in the presence of adenosine. Ensure you are adding a stable adenosine analog (e.g., NECA) or adenosine plus an adenosine deaminase inhibitor to your culture medium to simulate an immunosuppressive environment.[4]

  • Cell Type and Receptor Expression: The expression of A2A and A2B receptors can vary significantly between different immune cell types and can change upon cell activation.[4] For example, A2B expression is minimal in naive human T-cells but increases upon activation.[4]

    • Recommendation: Verify the expression of A2A and A2B receptors on your target cells using methods like qPCR or flow cytometry.

  • Compound Stability and Storage: this compound stock solutions should be stored properly. For example, at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Improper storage can lead to degradation and loss of activity.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

Parameter Cell Type / Assay Species IC50 / EC50 (nM) Reference
A2A Receptor Antagonism HEK-293 Cells Human 0.130 [7]
A2B Receptor Antagonism HEK-293 Cells Human 9.03 [7]
IL-2 Production Rescue Primary T-Cells Human 84.1 [7]
IL-2 Production Rescue Primary T-Cells Murine 137.7 [7]
VEGF Production Suppression Macrophages Human 20.9 [7]

| VEGF Production Suppression | Macrophages | Murine | 181.3 |[7] |

Table 2: Example In Vivo Dosing Regimen for this compound

Tumor Model Dosing Regimen Outcome Reference
4T1 Mammary Carcinoma (CD73hi) 30, 100, and 300 mg/kg, b.i.d. Significant tumor growth inhibition as monotherapy. Enhanced efficacy in combination with cisplatin (B142131). [4][7]

| MC38 Colon Carcinoma (CD73low) | Not specified | No significant monotherapy activity. |[4] |

Experimental Protocols & Visualizations

This compound Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

In the TME, ATP is converted to adenosine by CD39 and CD73. Adenosine then binds to A2A and A2B receptors on immune cells, increasing intracellular cAMP levels. This signaling cascade leads to immunosuppression. This compound blocks these receptors, preventing cAMP induction and restoring immune cell function.[1]

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T-Cell) TumorCell Tumor Cell ATP ATP TumorCell->ATP CD39 CD39 ATP->CD39 ADO Adenosine A2AR A2A/A2B Receptors ADO->A2AR Binds CD39->ADO AMP CD73 CD73 CD73->ADO cAMP ↑ cAMP A2AR->cAMP Suppression Immunosuppression (↓ IL-2, ↓ Cytotoxicity) cAMP->Suppression This compound This compound This compound->A2AR Blocks

This compound blocks adenosine signaling to reverse immunosuppression.
Protocol: In Vivo Murine Syngeneic Tumor Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a syngeneic mouse model.

  • Cell Culture and Implantation:

    • Culture murine tumor cells (e.g., 4T1 breast carcinoma) under standard conditions.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS).

    • Inoculate female BALB/c mice (6-8 weeks old) with tumor cells (e.g., 5 x 104 4T1 cells) into the mammary fat pad.[4]

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width2).

    • When average tumor volume reaches a predetermined size (e.g., ~60 mm3), randomize mice into treatment groups (n=9-10 per group).[4][5]

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution orally.

    • This compound Monotherapy Group: Administer this compound at various doses (e.g., 30, 100, 300 mg/kg) orally, twice daily (b.i.d.).

    • Combination Therapy Group (Optional): Administer this compound in combination with another agent (e.g., cisplatin or bintrafusp alfa).[4]

  • Efficacy and Pharmacodynamic Readouts:

    • Continue to monitor tumor volume and body weight regularly throughout the study.

    • At the end of the study, collect tumors and spleens for downstream analysis (e.g., flow cytometry for immune cell infiltration, qPCR for gene expression).

    • Analyze survival data.

cluster_treatment Treatment Phase start Start step1 1. Inoculate Mice with Tumor Cells (e.g., 4T1) start->step1 step2 2. Monitor Tumor Growth (Volume ≈ 60 mm³) step1->step2 step3 3. Randomize into Treatment Groups step2->step3 group1 Group 1: Vehicle Control step3->group1 group2 Group 2: This compound Monotherapy step3->group2 group3 Group 3: This compound + Combination Agent step3->group3 step4 4. Monitor Tumor Volume & Body Weight group1->step4 group2->step4 group3->step4 step5 5. Endpoint Analysis: - Tumor Weight - Flow Cytometry - Survival step4->step5 end_node End step5->end_node

Workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: M1069 Efficacy in MC38 Colon Carcinoma Model

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common question regarding the lack of efficacy of M1069, a dual A2A/A2B adenosine (B11128) receptor antagonist, in the MC38 colon carcinoma model.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not effective in the MC38 colon carcinoma model?

A: The primary reason for the lack of this compound efficacy in the MC38 model is that this specific tumor model is characterized as having low levels of adenosine and the enzyme CD73 in its tumor microenvironment (TME).[1] this compound is an antagonist of the A2A and A2B adenosine receptors, and its mechanism of action relies on blocking the immunosuppressive signals mediated by adenosine.[2] In an environment with low adenosine, the target pathway of this compound is not significantly active, rendering the drug ineffective.

Q2: What is the mechanism of action of this compound?

A: this compound is an orally bioavailable small molecule that selectively antagonizes both the A2A and A2B adenosine receptors.[2][3][4] In the TME, stressed or dying cells release adenosine triphosphate (ATP), which is converted to adenosine by the ectoenzymes CD39 and CD73.[5][6][7] Adenosine then binds to A2A and A2B receptors on various immune cells, such as T cells, natural killer (NK) cells, and macrophages, leading to immunosuppression.[5][8][9] this compound blocks this interaction, thereby preventing adenosine-mediated immunosuppression and promoting an anti-tumor immune response.[2]

Q3: How does the MC38 model differ from models where this compound is effective?

A: this compound has shown efficacy in models with a high-adenosine tumor microenvironment, such as the 4T1 breast cancer model, which is known to have high expression of CD73 (CD73hi).[1] The key difference lies in the composition of the TME. The adenosine-high/CD73-high environment of the 4T1 model provides a target-rich setting for this compound to exert its anti-immunosuppressive effects. Conversely, the adenosine-low/CD73-low nature of the MC38 model means there is insufficient adenosine signaling for this compound to antagonize effectively.

Q4: Is the CD73 expression in MC38 cells always low?

A: While the study demonstrating this compound's ineffectiveness characterized the MC38 model as CD73-low, other studies have reported detectable levels of CD73 on MC38 cells.[10][11] This discrepancy could be due to variations in cell line passages, culture conditions, or in vivo tumor microenvironments. However, even with some CD73 expression, the overall adenosine concentration in the MC38 TME may still be insufficient to create the immunosuppressive milieu that this compound is designed to counteract.

Troubleshooting Guide

If you are not observing the expected anti-tumor effects of this compound in your MC38 experiments, consider the following troubleshooting steps:

  • Confirm the Adenosine Levels in Your MC38 Model: Before initiating in vivo studies, it is crucial to characterize the TME of your specific MC38 cell line.

    • Recommendation: Perform in vitro analysis of your MC38 cells for CD73 expression via flow cytometry or western blot.[10] Furthermore, consider measuring adenosine levels in the conditioned media of cultured MC38 cells or in the tumor interstitial fluid from established MC38 tumors.

  • Select an Appropriate Positive Control Model: To ensure that the lack of efficacy is model-specific and not due to issues with the compound or experimental procedure, include a positive control model.

    • Recommendation: The 4T1 syngeneic breast cancer model is a well-established adenosine-high/CD73-high model where this compound has demonstrated anti-tumor activity.[1]

  • Review and Optimize Experimental Protocols: Ensure that your experimental procedures are aligned with established protocols for the MC38 model and for the administration of this compound.

Data Summary

The following tables summarize the key characteristics of this compound and the tumor models discussed.

Table 1: this compound In Vitro Activity

ParameterSpeciesCell TypeIC50 / EC50
A2A Receptor Antagonism (IC50) HumanHEK293-A2A0.130 nM[1]
A2B Receptor Antagonism (IC50) HumanHEK293-A2B9.03 nM[1]
IL-2 Production Rescue (EC50) HumanPrimary T cells84.1 nM[1]
IL-2 Production Rescue (EC50) MurinePrimary T cells137.7 nM[1]
VEGF Production Suppression (IC50) HumanMacrophages20.9 nM[1]
VEGF Production Suppression (IC50) MurineMacrophages181.3 nM[1]

Table 2: In Vivo Efficacy of this compound in Different Tumor Models

ModelCancer TypeAdenosine/CD73 ProfileThis compound Efficacy
MC38 Colon CarcinomaAdenosinelow/CD73lowIneffective[1]
4T1 Breast CarcinomaAdenosinehi/CD73hiEffective[1]

Experimental Protocols

Protocol 1: MC38 Tumor Implantation (Subcutaneous)

  • Cell Culture: Culture MC38 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[12]

  • Cell Preparation: Harvest MC38 cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in PBS at a concentration of 1 x 10^6 cells per 100 µL.[13]

  • Animal Model: Use 6-8 week old female C57BL/6 mice.[13]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the right flank of each mouse.[13]

  • Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.[10]

Protocol 2: 4T1 Tumor Implantation (Orthotopic)

  • Cell Culture: Culture 4T1 cells in RPMI 1640 medium supplemented with 10% FBS.[14]

  • Cell Preparation: Prepare a cell suspension of 1 x 10^5 4T1 cells in 50 µL of PBS.

  • Animal Model: Use 6-8 week old female BALB/c mice.[14]

  • Implantation: Inject 50 µL of the cell suspension into the inguinal mammary fat pad.

  • Tumor Monitoring: Monitor tumor growth and metastasis as required for the study.

Visualizations

Diagram 1: Adenosine Signaling Pathway in the Tumor Microenvironment

Adenosine_Pathway cluster_TME Tumor Microenvironment Stressed_Cells Stressed/Hypoxic Tumor Cells ATP ATP Stressed_Cells->ATP Release Adenosine Adenosine ATP->Adenosine CD39/CD73 A2AR_A2BR A2A/A2B Receptors Adenosine->A2AR_A2BR Binds to Immune_Cell Immune Cell (e.g., T Cell) Immunosuppression Immunosuppression A2AR_A2BR->Immunosuppression Leads to

Caption: Adenosine production and its immunosuppressive effect in the TME.

Diagram 2: Mechanism of Action of this compound

M1069_MoA cluster_MoA This compound Mechanism of Action Adenosine Adenosine A2AR_A2BR A2A/A2B Receptors on Immune Cell Adenosine->A2AR_A2BR Binding Blocked This compound This compound This compound->A2AR_A2BR Antagonizes Immune_Activation Immune Activation This compound->Immune_Activation Promotes Immunosuppression Immunosuppression A2AR_A2BR->Immunosuppression Prevents

Caption: this compound blocks adenosine binding, preventing immunosuppression.

Diagram 3: Experimental Workflow Troubleshooting

Troubleshooting_Workflow Start Start: this compound Ineffective in MC38 Model Check_Adenosine Characterize TME: Measure Adenosine/CD73 levels in your MC38 cells Start->Check_Adenosine Low_Adenosine Low Adenosine/CD73 Confirmed Check_Adenosine->Low_Adenosine Results High_Adenosine Unexpectedly High Adenosine/CD73 Check_Adenosine->High_Adenosine Results Select_Model Conclusion: MC38 is not a suitable model. Use a positive control (e.g., 4T1 model). Low_Adenosine->Select_Model Review_Protocol Review Experimental Protocol: - Dosing and schedule - Animal health - Compound stability High_Adenosine->Review_Protocol

Caption: Troubleshooting workflow for this compound experiments in the MC38 model.

References

potential off-target effects of M1069 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of M1069 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally bioavailable dual antagonist of the adenosine (B11128) A2A receptor (A2AR) and A2B receptor (A2BR).[1][2] Its primary on-target effect is to block the immunosuppressive signaling mediated by adenosine in the tumor microenvironment.[1][3] By inhibiting A2AR and A2BR, this compound promotes the activation and proliferation of various immune cells, such as T cells, dendritic cells (DCs), and natural killer (NK) cells, leading to an anti-tumor immune response.[1]

Q2: What is the known selectivity profile of this compound?

This compound is described as a highly selective antagonist for A2AR and A2BR. It exhibits over 100-fold selectivity against the other adenosine receptor subtypes, A1 and A3.[2]

Q3: Has a broad kinome scan or comprehensive off-target screening panel been published for this compound?

Based on publicly available information, a comprehensive off-target screening panel or a broad kinome scan for this compound has not been published. The available data focuses on its high selectivity against A1 and A3 adenosine receptors. Therefore, researchers should be mindful of the potential for uncharacterized off-target effects in their experimental systems.

Q4: What are the potential downstream effects of this compound's on-target activity that I should be aware of in my in vitro experiments?

The on-target activity of this compound can lead to a variety of downstream effects in immune cells, including:

  • Inhibition of cyclic adenosine monophosphate (cAMP) and phosphorylated cAMP-response element binding protein (pCREB) induction.[2][4]

  • Increased production of interleukin-2 (B1167480) (IL-2) by T cells.[3][4]

  • Decreased production of vascular endothelial growth factor (VEGF) by macrophages.[2][4]

  • Reduced secretion of protumorigenic cytokines such as CXCL1 and CXCL5.[3][5]

  • Increased secretion of IL-12 by dendritic cells.[3][5]

It is crucial to distinguish these on-target effects from potential off-target effects in your cellular model.

Q5: I am observing an unexpected phenotype in my cell line when treated with this compound. How can I begin to investigate if this is an off-target effect?

If you observe an unexpected phenotype, consider the following troubleshooting steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended targets (A2AR and A2BR) in your cell model. This can be done by measuring downstream signaling events known to be modulated by these receptors, such as cAMP levels.

  • Dose-Response Analysis: Perform a dose-response experiment. A classic bell-shaped curve or a response at concentrations significantly different from the known IC50 for A2AR/A2BR might suggest off-target activity.

  • Use of Controls: Include appropriate controls in your experiments. This could involve using a structurally unrelated A2AR/A2BR antagonist to see if the phenotype is recapitulated. Additionally, using cell lines that do not express A2AR or A2BR (or using siRNA/shRNA to knock down their expression) can help differentiate on-target from off-target effects.

  • Rescue Experiments: Attempt to "rescue" the phenotype by adding an A2AR/A2BR agonist. If the effect is on-target, the agonist should reverse the effects of this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in cytokine secretion assays.
  • Possible Cause: Variability in cell density, passage number, or activation state of primary immune cells.

  • Troubleshooting Steps:

    • Standardize cell seeding density and passage number for all experiments.

    • Ensure consistent stimulation conditions (e.g., concentration of activating antibodies, duration of stimulation).

    • For primary cells, use donors with a consistent health status and pre-screen for baseline cytokine production.

    • Confirm the activity of this compound in a well-established positive control assay, such as a cAMP accumulation assay.

Issue 2: Unexpected cell toxicity at high concentrations of this compound.
  • Possible Cause: Off-target effects or non-specific compound toxicity.

  • Troubleshooting Steps:

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration 50 (CC50).

    • Compare the CC50 to the IC50 for the on-target activity. A small therapeutic window may indicate off-target toxicity.

    • Test this compound in a panel of cell lines with varying expression levels of A2AR and A2BR to see if toxicity correlates with target expression.

    • Consider using a commercially available off-target screening service if the unexpected toxicity is a persistent and critical issue for your research.

Quantitative Data Summary

Target Cell Line Assay Type Potency (IC50/EC50) Reference
Adenosine A2A ReceptorHEK-293Not Specified0.130 nM[4]
Adenosine A2B ReceptorHEK-293Not Specified9.03 nM[4]
IL-2 Production RescueHuman T cellsIL-2 ELISA84.1 nM (EC50)[4]
IL-2 Production RescueMurine T cellsIL-2 ELISA137.7 nM (EC50)[4]
VEGF Production SuppressionHuman cellsVEGF ELISA20.9 nM (IC50)[4]
VEGF Production SuppressionMurine cellsVEGF ELISA181.3 nM (IC50)[4]
Adenosine A1 ReceptorNot SpecifiedNot Specified>100-fold less potent than A2A/A2B[2]
Adenosine A3 ReceptorNot SpecifiedNot Specified>100-fold less potent than A2A/A2B[2]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to measure the antagonism of A2A or A2B receptor-mediated cAMP production by this compound.

Materials:

  • HEK-293 cells stably expressing human A2AR or A2BR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Adenosine A2A/A2B receptor agonist (e.g., NECA)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Seed HEK-293-A2AR or -A2BR cells in a 96-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in assay buffer for 30 minutes at 37°C.

  • Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.

  • Stimulate the cells with an EC80 concentration of an agonist (e.g., NECA) and incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic equation.

Protocol 2: T-Cell Activation and Cytokine Production Assay

This protocol assesses the ability of this compound to reverse adenosine-mediated suppression of T-cell activation.

Materials:

  • Human or murine T cells (primary or cell line, e.g., Jurkat)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

  • Adenosine or a stable analog (e.g., NECA)

  • This compound

  • RPMI-1640 medium with 10% FBS

  • ELISA kit for IL-2

Procedure:

  • Plate T cells in a 96-well plate pre-coated with anti-CD3 antibody.

  • Add soluble anti-CD28 antibody to the wells.

  • Treat the cells with a suppressive concentration of adenosine or NECA.

  • Immediately add a dose range of this compound to the appropriate wells.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Collect the supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's protocol.

  • Determine the EC50 of this compound for the rescue of IL-2 production.

Visualizations

M1069_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein A2BR A2B Receptor A2BR->G_protein Adenosine Adenosine Adenosine->A2AR Adenosine->A2BR AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Immunosuppression Immunosuppression (e.g., ↓ IL-2) CREB->Immunosuppression This compound This compound This compound->A2AR This compound->A2BR

Caption: this compound signaling pathway.

Off_Target_Workflow start Unexpected Phenotype Observed with this compound confirm_on_target Confirm On-Target Engagement (e.g., cAMP assay) start->confirm_on_target dose_response Perform Dose-Response Analysis start->dose_response controls Use Appropriate Controls (e.g., inactive analog, target knockout cells) start->controls rescue Conduct Rescue Experiment with A2A/A2B Agonist start->rescue evaluate Evaluate Results confirm_on_target->evaluate dose_response->evaluate controls->evaluate rescue->evaluate on_target Phenotype is Likely On-Target evaluate->on_target Consistent with On-Target MOA off_target Phenotype is Likely Off-Target evaluate->off_target Inconsistent with On-Target MOA further_investigation Further Investigation (e.g., off-target screening panel) off_target->further_investigation

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Logic issue Issue Unexpected In Vitro Result with this compound Is the effect dose-dependent? Does it occur at concentrations consistent with A2A/A2B IC50s? Is the effect absent in A2A/A2B knockout cells? Can the effect be reversed by an A2A/A2B agonist? evaluation Evaluation issue->evaluation on_target_conclusion Conclusion: Likely On-Target Effect evaluation->on_target_conclusion Yes to all off_target_conclusion Conclusion: Potential Off-Target Effect evaluation->off_target_conclusion No to one or more

Caption: Troubleshooting logic for unexpected results.

References

M1069 stability in solution at room temperature and -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the dual A2A/A2B adenosine (B11128) receptor antagonist, M1069, in solution. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is crucial to store the solutions in tightly sealed vials to prevent evaporation and away from moisture.

Q2: How stable is this compound in solution at room temperature?

A2: There is limited publicly available quantitative data on the stability of this compound in solution at room temperature. As a general guideline for small molecules, it is best to minimize the time a solution is kept at room temperature. For experimental use, it is advisable to prepare fresh solutions or thaw aliquots just before use. If a solution must be kept at room temperature for a short period, it is recommended to use it within 24-48 hours and protect it from light. For extended periods, refrigeration at 4°C is preferable to room temperature, though -20°C or -80°C is ideal for storage.

Q3: Can I freeze and thaw my this compound stock solution multiple times?

A3: It is not recommended to subject this compound stock solutions to multiple freeze-thaw cycles. Repeated freezing and thawing can lead to degradation of the compound and affect its potency. To avoid this, it is best practice to aliquot the stock solution into smaller, single-use volumes after preparation and store them at the recommended temperature.

Q4: What solvents should I use to prepare this compound stock solutions?

A4: this compound is soluble in DMSO. For in vitro experiments, a stock solution in DMSO can be prepared and then further diluted in aqueous buffers or cell culture media. For in vivo studies, specific formulation protocols should be followed, which may involve co-solvents to ensure solubility and bioavailability.

Q5: I observed precipitation in my this compound solution. What should I do?

A5: Precipitation can occur if the solubility of this compound is exceeded in a particular solvent or buffer, or if the solution has degraded. If precipitation is observed upon thawing, gently warm the solution and vortex or sonicate to try and redissolve the compound. If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one. To avoid precipitation, ensure you are not exceeding the solubility limit and consider preparing a more dilute stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound solution due to improper storage.Prepare fresh stock solutions and aliquot for single use. Always store at -20°C or -80°C. Minimize time at room temperature.
Inaccurate concentration of the stock solution.Ensure the compound is fully dissolved when preparing the stock solution. Use a calibrated balance for accurate weighing.
Loss of compound activity Multiple freeze-thaw cycles.Aliquot stock solutions to avoid repeated freezing and thawing.
Extended storage at room temperature.Prepare fresh dilutions from a frozen stock for each experiment.
Precipitation in solution Exceeded solubility in the chosen solvent/buffer.Check the solubility data for this compound in your specific solvent. Consider using a co-solvent or preparing a more dilute solution.
Compound degradation.If precipitation occurs after storage, it may be a sign of degradation. It is recommended to prepare a fresh solution.

This compound Solution Stability Data

The following table summarizes the available stability data for this compound in solution.

TemperatureSolventStability DurationRecommendations
Room TemperatureAqueous BufferData not publicly available. Estimated to be stable for <48 hours.Prepare fresh solutions before use. Minimize exposure to light and ambient temperature.
-20°CDMSOUp to 1 month[1]Ideal for short-term storage. Aliquot to avoid freeze-thaw cycles.
-80°CDMSOUp to 6 months[1]Recommended for long-term storage.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer at different temperatures.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM. Ensure the compound is completely dissolved.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the desired experimental buffer (e.g., PBS, cell culture medium) to a final working concentration (e.g., 10 µM).

  • Incubation:

    • Aliquot the working solution into multiple sterile, sealed vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).

    • Store the vials at the respective temperatures and protect from light.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours for room temperature; 0, 1, 2, 4 weeks for -20°C), retrieve one vial from each storage condition.

  • Analysis:

    • Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Monitor for the appearance of any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time point 0).

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

This compound Signaling Pathway

This compound is a dual antagonist of the A2A and A2B adenosine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by adenosine, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking these receptors, this compound inhibits this signaling cascade.

M1069_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_A2B_R A2A/A2B Receptors Adenosine->A2A_A2B_R Activates This compound This compound This compound->A2A_A2B_R Blocks G_Protein Gs Protein A2A_A2B_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Immunosuppressive Response CREB->Response

Caption: this compound blocks adenosine-mediated signaling.

References

Technical Support Center: M1069 and CD73 Knockout Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating M1069, a dual A2A/A2B adenosine (B11128) receptor antagonist. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scientists encountering challenges when using this compound in CD73 knockout (KO) tumor models.

Frequently Asked Questions (FAQs)

Q1: We are not observing any anti-tumor effect of this compound in our CD73 knockout syngeneic tumor model. Is this expected?

A1: Yes, this is an expected outcome. The primary mechanism of action for this compound is to block the immunosuppressive signals mediated by extracellular adenosine through the A2A and A2B receptors on immune cells. CD73 is the principal enzyme responsible for generating this extracellular adenosine from adenosine monophosphate (AMP) in the tumor microenvironment (TME). In a CD73 knockout model, the production of adenosine is significantly diminished. Consequently, the A2A and A2B receptors are not being stimulated by high levels of adenosine, and therefore, an antagonist like this compound will have a limited to negligible effect.[1][2]

Q2: Why does this compound show efficacy in wild-type (CD73-proficient) tumor models but not in CD73 KO models?

A2: In wild-type, CD73-positive tumors, cancer cells release ATP and ADP, which are converted to AMP. CD73 then hydrolyzes AMP to adenosine.[3] This adenosine-rich TME suppresses the activity of key anti-tumor immune cells, such as CD8+ T cells and Natural Killer (NK) cells, by binding to their A2A and A2B receptors.[4][5] this compound blocks this interaction, thereby "releasing the brakes" on the immune system and allowing it to attack the tumor. In CD73 KO models, this entire immunosuppressive axis is absent, so this compound has no pathway to modulate.[1][2]

Q3: Could there be other resistance mechanisms at play for this compound, even in a wild-type setting?

A3: While the absence of CD73 is the primary reason for a lack of this compound efficacy in knockout models, other resistance mechanisms could exist in CD73-proficient settings. These may include:

  • Low Adenosine TME: Some tumor models, even if CD73-positive, may not produce sufficiently high levels of adenosine to create an immunosuppressive environment. This compound's efficacy is dependent on an adenosine-rich TME.[1][2]

  • Upregulation of Alternative Immunosuppressive Pathways: Tumors may compensate by upregulating other immune checkpoints, such as the PD-1/PD-L1 axis.[6]

  • Intrinsic Insensitivity of Immune Cells: The specific composition and activation state of the tumor-infiltrating lymphocytes (TILs) may render them unresponsive to adenosine receptor blockade.

Q4: What are the implications of our findings for the clinical development of this compound?

A4: Your findings reinforce the importance of patient selection and biomarker strategies for clinical trials of this compound and similar agents. These therapies are most likely to be effective in patients whose tumors have a "high adenosine" signature, which would include high expression of CD73. Your results in the CD73 KO model provide a strong rationale for using CD73 expression as a predictive biomarker for patient stratification.

Q5: If this compound is ineffective in our CD73 KO model, what alternative therapeutic strategies could we explore?

A5: In a CD73-deficient setting, the adenosine signaling pathway is not the primary driver of immunosuppression. Therefore, you should consider targeting other immune evasion mechanisms. Strategies could include:

  • Immune Checkpoint Blockade: Antibodies targeting PD-1, PD-L1, or CTLA-4.

  • Adoptive Cell Therapy: Transfer of engineered T cells (e.g., CAR-T) that can recognize tumor antigens independently of the adenosine pathway.

  • Targeting Other Immunosuppressive Cells: Therapies aimed at depleting or reprogramming regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs).

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action
No tumor growth inhibition with this compound in a CD73 knockout tumor model. This is the expected result due to the drug's mechanism of action. The target pathway (adenosine signaling) is absent.1. Confirm Model Genotype: Verify the CD73 knockout status of your cell line and/or mouse strain via PCR, Western Blot, or flow cytometry. 2. Use a Positive Control Model: Run a parallel experiment with a CD73-proficient, high-adenosine tumor model (e.g., wild-type 4T1) to confirm the activity of your this compound batch. 3. Re-evaluate Experimental Goals: Shift the focus of your study to investigate alternative immune evasion mechanisms in the CD73-deficient context or to test therapies that do not rely on the adenosine pathway.
Variability in tumor growth between animals in the same group. Inconsistent tumor cell implantation, variations in animal health, or issues with the tumor cell line.1. Standardize Inoculation: Ensure consistent cell numbers, injection volume, and anatomical location for tumor implantation. 2. Monitor Animal Health: Exclude animals that show signs of illness unrelated to tumor burden. 3. Cell Line Quality Control: Regularly check your tumor cell lines for viability, passage number, and potential contamination.
Difficulty isolating a sufficient number of tumor-infiltrating lymphocytes (TILs) for downstream analysis (e.g., flow cytometry). Small tumor size, low immunogenicity of the tumor model, or suboptimal tissue dissociation protocol.1. Optimize Tumor Digestion: Use a validated tumor dissociation kit and optimize enzyme concentrations and incubation times. 2. Pool Samples: If individual tumors are too small, you may need to pool tumors from several mice within the same group for TIL analysis. 3. Choose an Appropriate Model: Some tumor models are known to be more immunologically "hot" (i.e., have higher TIL infiltration) than others.

Signaling Pathways and Experimental Workflows

Adenosine-Mediated Immunosuppression Pathway

Adenosine_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., CD8+ T Cell) ATP Extracellular ATP/AMP CD39 CD39 ATP->CD39 converts to AMP CD73 CD73 CD39->CD73 Adenosine Adenosine CD73->Adenosine hydrolyzes AMP A2AR A2A/A2B Receptors Adenosine->A2AR cAMP ↑ cAMP A2AR->cAMP Suppression Immune Suppression (↓ Cytotoxicity, ↓ Proliferation) cAMP->Suppression This compound This compound This compound->A2AR blocks

Caption: Adenosine pathway in the tumor microenvironment and this compound mechanism.

Logical Flow: Why this compound is Ineffective in CD73 KO Models

Logic_Flow WT_Model Wild-Type (CD73-Positive) Model CD73_Present CD73 is present and active WT_Model->CD73_Present Ado_Production High levels of adenosine produced CD73_Present->Ado_Production Immune_Suppression Adenosine suppresses immune cells via A2A/A2B receptors Ado_Production->Immune_Suppression M1069_Efficacy This compound blocks A2A/A2B, reverses suppression, leading to anti-tumor effect Immune_Suppression->M1069_Efficacy KO_Model CD73 Knockout Model CD73_Absent CD73 is absent KO_Model->CD73_Absent No_Ado Minimal adenosine production CD73_Absent->No_Ado No_Suppression No adenosine-mediated immune suppression No_Ado->No_Suppression M1069_Inefficacy This compound has no pathway to target, resulting in no anti-tumor effect No_Suppression->M1069_Inefficacy

Caption: Comparison of this compound's effect in WT vs. CD73 KO tumor models.

General Experimental Workflow

Workflow start Start cell_prep Prepare Tumor Cell Lines (WT and CD73 KO) start->cell_prep inoculation Subcutaneous Implantation into Syngeneic Mice cell_prep->inoculation randomization Tumor Growth & Randomization into Treatment Groups inoculation->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint At study conclusion tumor_analysis Tumor Weight & IHC endpoint->tumor_analysis til_analysis TIL Isolation & Flow Cytometry endpoint->til_analysis

Caption: Workflow for in vivo evaluation of this compound in tumor models.

Quantitative Data Summary

The following tables summarize key in vitro data for this compound and representative in vivo data illustrating the dependence of adenosine receptor antagonists on a CD73-proficient environment.

Table 1: In Vitro Activity of this compound

Parameter Species Cell Line/System Value
A2A Receptor Antagonism (IC₅₀) Human HEK-293 0.13 nM
A2B Receptor Antagonism (IC₅₀) Human HEK-293 9.03 nM
IL-2 Production Rescue (EC₅₀) Human Primary T Cells 84.1 nM
IL-2 Production Rescue (EC₅₀) Murine Primary T Cells 137.7 nM
VEGF Production Suppression (IC₅₀) Human Macrophages 20.9 nM
VEGF Production Suppression (IC₅₀) Murine Macrophages 181.3 nM

(Data sourced from Zaynagetdinov, R. et al. Annu Meet Am Assoc Cancer Res (AACR) 2022, Abst 3499)[2]

Table 2: Representative In Vivo Efficacy of an A2A Receptor Antagonist in Different Genetic Backgrounds

Tumor Model Host Mouse Strain Treatment Mean Tumor Volume (mm³) at Day 20 ± SEM
RencaHA (Renal Cell Carcinoma) Wild-Type Vehicle 2075 ± 290
RencaHA (Renal Cell Carcinoma) Wild-Type A2A Antagonist (ZM 241385) 715 ± 85
B16F10 (Melanoma) A2A Receptor Knockout Vehicle No significant tumor growth inhibition compared to WT

(Representative data adapted from Cekic, C. et al. Cancer Res 2014 and Iannone, R. et al. Neoplasia 2014, illustrating the principle of A2A receptor dependency)

Table 3: Effect of CD73 Status on Spontaneous Metastasis with A2A/A2B Antagonist Treatment

Tumor Cell Line Treatment Mean Lung Metastatic Foci ± SD
B16F10-CD73⁺ Vehicle 150 ± 25
B16F10-CD73⁺ A2A Antagonist (SCH58261) 50 ± 15
B16F10-CD73⁺ A2B Antagonist (PSB-1115) 65 ± 20
B16F10-GFP (CD73⁻) A2A Antagonist (SCH58261) No significant reduction

(Representative data adapted from Beavis, P.A. et al. PNAS 2013, illustrating the CD73-dependency for anti-metastatic effects of adenosine receptor antagonists)[4][7][8]

Detailed Experimental Protocols

Generation of CD73 Knockout (KO) Cancer Cell Lines via CRISPR/Cas9

This protocol provides a general framework for generating CD73 KO cell lines. Optimization will be required for specific cell lines.

Materials:

  • Target cancer cell line (e.g., 4T1)

  • LentiCRISPRv2 or similar vector system

  • CD73-specific single guide RNAs (sgRNAs)

  • Lipofectamine 3000 or other transfection reagent

  • Puromycin (B1679871) or other selection antibiotic

  • FACS buffer (PBS + 2% FBS)

  • Anti-CD73 antibody (for FACS and Western Blot)

  • 96-well plates for single-cell cloning

Procedure:

  • sgRNA Design: Design 2-3 sgRNAs targeting an early exon of the Nt5e gene (the gene encoding CD73). Use online tools to minimize off-target effects.

  • Vector Cloning: Clone the designed sgRNAs into the lentiCRISPRv2 plasmid according to the manufacturer's protocol.

  • Transfection: Transfect the target cancer cell line with the sgRNA-containing plasmids using Lipofectamine 3000. Include a non-targeting sgRNA control.

  • Antibiotic Selection: 48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration. Culture cells until non-transfected controls have died off.

  • FACS Sorting for CD73-Negative Population:

    • Stain the puromycin-selected polyclonal population with a fluorescently-conjugated anti-CD73 antibody.

    • Use a fluorescence-activated cell sorter (FACS) to isolate the CD73-negative cell population.

  • Single-Cell Cloning: Plate the sorted CD73-negative cells into 96-well plates at a density of 0.5-1 cell/well to establish monoclonal colonies.

  • Expansion and Validation:

    • Expand the resulting single-cell clones.

    • Validate KO at the protein level: Confirm the absence of CD73 expression via Western Blot and flow cytometry.

    • Validate KO at the genomic level: Extract genomic DNA, PCR amplify the target region, and perform Sanger sequencing to identify the specific insertions/deletions (indels) that confirm the gene knockout.

Syngeneic Mouse Tumor Model Establishment and this compound Efficacy Testing

Materials:

  • 6-8 week old female BALB/c mice (for 4T1 model) or other appropriate syngeneic strain.

  • Wild-type and CD73 KO 4T1 tumor cells.

  • Sterile PBS and 1 mL syringes with 27-gauge needles.

  • This compound and appropriate vehicle for oral gavage.

  • Digital calipers.

Procedure:

  • Cell Preparation: Harvest tumor cells during their logarithmic growth phase. Wash cells with sterile PBS and resuspend to a final concentration of 1 x 10⁷ cells/mL in PBS.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements every 2-3 days once tumors are palpable. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When average tumor volume reaches approximately 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle WT, this compound WT, Vehicle KO, this compound KO).

  • Treatment Administration: Administer this compound (e.g., 100 mg/kg) or vehicle via oral gavage twice daily.

  • Efficacy Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days throughout the study.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period. Excise tumors for endpoint analysis (e.g., weight, IHC, TIL isolation).

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Materials:

  • Excised tumors.

  • Tumor Dissociation Kit (e.g., Miltenyi Biotec).

  • 40 µm cell strainers.

  • Red Blood Cell Lysis Buffer.

  • FACS buffer.

  • Fc block (anti-CD16/32).

  • Fluorescently-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD8, NK1.1, PD-1).

  • Live/Dead stain.

Procedure:

  • Tumor Dissociation: Mince the excised tumor tissue and digest it into a single-cell suspension using a tumor dissociation kit and a gentleMACS dissociator, following the manufacturer's protocol.

  • Cell Filtration and Lysis: Pass the suspension through a 40 µm cell strainer. Lyse red blood cells using RBC Lysis Buffer.

  • Cell Staining:

    • Wash the cells with FACS buffer and perform a cell count.

    • Stain with a Live/Dead marker to exclude non-viable cells.

    • Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.

    • Incubate the cells with a cocktail of fluorescently-conjugated antibodies targeting surface markers of interest for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the stained cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Use analysis software (e.g., FlowJo) to gate on live, single cells, then on CD45+ immune cells, and subsequently identify specific lymphocyte populations (e.g., CD3+CD8+ T cells) and their expression of checkpoint markers.

References

Technical Support Center: Enhancing the Efficacy of Adenosine Pathway Modulators in Low-Adenosine Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with adenosine (B11128) pathway modulators, exemplified by the hypothetical A2A receptor antagonist M1069, in tumor microenvironments with low adenosine levels.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected anti-tumor efficacy of this compound in our in vitro co-culture assays. What are the potential reasons?

A1: Several factors could contribute to a lack of efficacy in in vitro systems, particularly in the context of low adenosine levels. A primary reason is that the anti-tumor effects of A2A receptor antagonists are often dependent on a sufficiently immunosuppressive, adenosine-rich microenvironment to relieve T-cell inhibition.

  • Insufficient Adenosine Production: The cell lines used (e.g., tumor cells, fibroblasts) may not be producing enough extracellular adenosine to create an immunosuppressive state for this compound to reverse.

  • Low Receptor Expression: The target immune cells (e.g., T cells) may have low expression of the A2A receptor.

  • Inappropriate Co-culture Conditions: The ratio of immune cells to tumor cells, cell density, and incubation time can all influence the outcome.

Q2: How can we increase the extracellular adenosine concentration in our in vitro models to better mimic an immunosuppressive tumor microenvironment?

A2: To create a more physiologically relevant adenosine-high environment for testing this compound, consider the following strategies:

  • Exogenous Adenosine or Precursors: Supplement the culture media with adenosine or its precursor, adenosine monophosphate (AMP).

  • Induction of CD73 Expression: Use hypoxia or inflammatory cytokines (e.g., TGF-β) to upregulate CD73 expression on tumor cells, which is a key enzyme in adenosine production.

  • Inhibition of Adenosine Deaminase: Treat cells with an adenosine deaminase (ADA) inhibitor, such as deoxycoformycin, to prevent the breakdown of adenosine.

Q3: Our in vivo xenograft model, which typically has low adenosine levels, is showing a poor response to this compound monotherapy. What are our options?

A3: In tumors with inherently low adenosine levels, the efficacy of an A2A receptor antagonist like this compound can be limited. Combination therapies aimed at increasing adenosine production or enhancing anti-tumor immunity are a rational approach.

  • Combination with Chemotherapy or Radiotherapy: Certain chemotherapeutic agents and radiation can induce immunogenic cell death, leading to the release of ATP which is subsequently converted to adenosine, thereby "fueling" the pathway for this compound to act upon.

  • Combination with Immune Checkpoint Inhibitors: Combining this compound with anti-PD-1 or anti-CTLA-4 antibodies can have synergistic effects by targeting two different immunosuppressive pathways.

  • Combination with CD73 Inhibitors: While seemingly counterintuitive, in some contexts, a combination might be explored to modulate different aspects of the adenosine pathway. However, a more common strategy is to use this compound in tumors where CD73 is active.

Troubleshooting Guides

Problem 1: High variability in T-cell activation assays with this compound.
Potential Cause Recommended Solution
Inconsistent adenosine levels in culture wells.Ensure homogenous mixing of any supplemented adenosine or its precursors. Use a consistent cell passage number for tumor cells to maintain stable CD39/CD73 expression.
Donor-to-donor variability in T-cell response.Normalize T-cell activation readouts to a positive control (e.g., anti-CD3/CD28 stimulation). If possible, use T cells from the same donor for a set of comparative experiments.
Variability in A2A receptor expression on T-cells.Pre-screen T-cell donors for A2A receptor expression levels using flow cytometry. Consider using a T-cell line with stable A2A receptor expression for initial screening assays.
Problem 2: Difficulty in confirming this compound target engagement in vivo.
Potential Cause Recommended Solution
Insufficient drug concentration at the tumor site.Conduct pharmacokinetic (PK) studies to determine the optimal dosing regimen. Analyze tumor tissue for this compound concentration at various time points post-administration.
Lack of a reliable pharmacodynamic (PD) biomarker.Develop a PD assay to measure target engagement. This could involve measuring the phosphorylation of downstream signaling molecules of the A2A receptor (e.g., CREB) in tumor-infiltrating lymphocytes (TILs) via flow cytometry or immunohistochemistry.
Rapid drug metabolism or clearance.Evaluate the metabolic stability of this compound in plasma and liver microsomes. If metabolism is high, consider co-administration with a metabolic inhibitor (for experimental purposes) or development of a more stable analog.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation Assay
  • Cell Preparation:

    • Culture tumor cells known to express CD73 to confluence.

    • Isolate human Pan T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using a negative selection kit.

  • Co-culture Setup:

    • Plate tumor cells in a 96-well plate.

    • Add isolated T-cells at a 10:1 (T-cell:Tumor cell) ratio.

    • Add a suboptimal concentration of anti-CD3 antibody (e.g., 0.1 µg/mL) to provide a primary T-cell activation signal.

  • Treatment:

    • Add this compound at various concentrations.

    • Include a positive control (e.g., a known A2A receptor antagonist) and a vehicle control.

    • To simulate a high-adenosine environment, add 10 µM adenosine to a subset of wells.

  • Incubation:

    • Incubate the co-culture for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Collect the supernatant and measure IFN-γ or IL-2 levels by ELISA as a marker of T-cell activation.

    • Alternatively, lyse the T-cells and measure proliferation using a BrdU or CFSE-based assay.

Protocol 2: In Vivo Syngeneic Mouse Model Study
  • Animal Model:

    • Use a syngeneic mouse model with a tumor cell line known to establish an immunosuppressive microenvironment (e.g., MC38 colon adenocarcinoma in C57BL/6 mice).

  • Tumor Implantation:

    • Inject 1x10^6 MC38 cells subcutaneously into the flank of 8-week-old female C57BL/6 mice.

  • Treatment Groups:

    • Once tumors reach an average volume of 100 mm³, randomize mice into the following treatment groups (n=10 per group):

      • Vehicle control (e.g., PBS, daily intraperitoneal injection)

      • This compound (e.g., 10 mg/kg, daily intraperitoneal injection)

      • Anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly intraperitoneal injection)

      • This compound + anti-PD-1 antibody

  • Monitoring:

    • Measure tumor volume twice weekly using calipers.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize mice and harvest tumors.

    • Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry for markers of T-cell activation (e.g., CD8+, IFN-γ+, Granzyme B+).

    • Perform immunohistochemistry on tumor sections to visualize immune cell infiltration.

Visualizations

G cluster_0 Tumor Microenvironment cluster_1 T-Cell ATP ATP ADP ADP ATP->ADP eATPdase AMP AMP ADP->AMP eATPdase ADO Adenosine AMP->ADO e-5'-NT A2AR A2A Receptor ADO->A2AR binds CD39 CD39 CD73 CD73 AC Adenylate Cyclase A2AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Suppression Immune Suppression CREB->Suppression This compound This compound This compound->A2AR blocks G cluster_workflow Troubleshooting Workflow: Low this compound Efficacy In Vitro Start Low Efficacy Observed CheckAdenosine Measure Extracellular Adenosine Levels Start->CheckAdenosine LowAdenosine Low CheckAdenosine->LowAdenosine is SufficientAdenosine Sufficient CheckAdenosine->SufficientAdenosine is IncreaseAdenosine Increase Adenosine (e.g., add AMP, induce CD73) LowAdenosine->IncreaseAdenosine CheckReceptor Verify A2A Receptor Expression on T-cells SufficientAdenosine->CheckReceptor ReEvaluate Re-evaluate this compound Efficacy IncreaseAdenosine->ReEvaluate LowReceptor Low CheckReceptor->LowReceptor is SufficientReceptor Sufficient CheckReceptor->SufficientReceptor is SelectHighExpressors Use T-cells with High A2A Expression LowReceptor->SelectHighExpressors OptimizeCulture Optimize Co-culture Conditions (Ratios, Time) SufficientReceptor->OptimizeCulture SelectHighExpressors->ReEvaluate OptimizeCulture->ReEvaluate

M1069 Technical Support Center: Protocol Refinement for Reduced Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocols for M1069 and reduce variability in their results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
High variability in cell-based assay results Inconsistent cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Variability in this compound concentration.Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Verify the final concentration using an appropriate analytical method.
Inconsistent incubation times.Use a calibrated timer and standardize incubation periods for all experimental and control groups.
Low or no detectable this compound activity Inactive this compound compound.Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation.
Low expression of A2A/A2B receptors on target cells.Confirm the expression levels of adenosine (B11128) A2A and A2B receptors on the cell lines being used via methods such as qPCR or flow cytometry.
Presence of interfering substances.Ensure that media and reagents are free from contaminants that may interfere with the assay.
Inconsistent cytokine secretion measurements Variability in cell seeding density.Ensure uniform cell seeding density across all wells and plates.
Differences in stimulation conditions.Standardize the concentration and preparation of the stimulating agent (e.g., adenosine analog).
Plate position effects.To minimize edge effects, avoid using the outer wells of the plate for experimental samples or randomize the sample layout.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable antagonist of both the adenosine A2A receptor (A2AR) and A2B receptor (A2BR).[1][2] By binding to these receptors, this compound inhibits their activity and blocks the adenosine-mediated signaling that suppresses immune responses in the tumor microenvironment.[1] This inhibition leads to the activation and proliferation of various immune cells, such as T cells, dendritic cells, and natural killer cells, ultimately promoting an anti-tumor immune response.[1][2]

Q2: What are the recommended cell lines for in vitro experiments with this compound?

A2: Cell lines with confirmed expression of adenosine A2A and A2B receptors are recommended. The choice of cell line will depend on the specific research question. For example, in assays with primary human and murine immune cells, this compound has been shown to rescue IL-2 production from T cells (A2A dependent) and inhibit VEGF production by myeloid cells (A2B dependent).[2][3]

Q3: What are some key quantitative parameters of this compound activity?

A3: The following table summarizes key in vitro potency and efficacy values for this compound.

Parameter Cell Line/System Value
IC50 (A2A receptor) HEK-293 cells0.130 nM[4]
IC50 (A2B receptor) HEK-293 cells9.03 nM[4]
EC50 (IL-2 production rescue) Human T cells84.1 nM[4]
EC50 (IL-2 production rescue) Murine T cells137.7 nM[4]
IC50 (VEGF production suppression) Human macrophages20.9 nM[4]
IC50 (VEGF production suppression) Murine macrophages181.3 nM[4]

Q4: How can I minimize variability in my in vivo studies with this compound?

A4: To reduce variability in in vivo experiments, it is crucial to use age- and sex-matched animals and to standardize the tumor implantation procedure to ensure consistent tumor size at the start of treatment. It is also important to accurately and consistently administer this compound at the prescribed dose and schedule. In a murine CD73hi 4T1 mammary cancer model, this compound has been tested at doses of 30, 100, and 300 mg/kg administered twice daily.[4]

This compound Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for assessing its activity.

M1069_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell) Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds A2BR A2B Receptor Adenosine->A2BR Binds This compound This compound This compound->A2AR Blocks This compound->A2BR Blocks ImmuneActivation Immune Activation This compound->ImmuneActivation AC Adenylate Cyclase A2AR->AC A2BR->AC cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + CREB CREB PKA->CREB + ImmuneSuppression Immune Suppression CREB->ImmuneSuppression + Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Culture Target Cells CellSeeding 4. Seed Cells in Plates CellCulture->CellSeeding M1069Prep 2. Prepare this compound Dilutions Treatment 5. Add this compound and Stimulant M1069Prep->Treatment StimulationPrep 3. Prepare Adenosine Analog StimulationPrep->Treatment CellSeeding->Treatment Incubation 6. Incubate for Defined Period Treatment->Incubation DataCollection 7. Collect Supernatant/Lysate Incubation->DataCollection Assay 8. Perform Assay (e.g., ELISA) DataCollection->Assay DataAnalysis 9. Analyze and Interpret Data Assay->DataAnalysis

References

unexpected results with M1069 in T-cell function assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M1069. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in T-cell function assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of a novel kinase, "T-Cell Activation Kinase" (TCAK), a critical downstream effector of the T-cell receptor (TCR) signaling pathway. By inhibiting TCAK, this compound is expected to modulate T-cell activation, proliferation, and cytokine production.

Q2: What are the expected outcomes of this compound treatment in T-cell function assays?

Based on its mechanism of action, this compound is expected to lead to a dose-dependent decrease in:

  • T-cell proliferation in response to polyclonal or antigen-specific stimulation.

  • Production of pro-inflammatory cytokines, such as IFN-γ and IL-2.[1][2]

  • Expression of T-cell activation markers, like CD25 and CD69.[3][4]

Q3: What are some common unexpected results observed with this compound?

Users have reported several unexpected outcomes, including:

  • Minimal or no inhibition of T-cell proliferation at expected active concentrations.

  • Increased T-cell death at higher concentrations, suggesting off-target cytotoxicity.

  • Variability in efficacy between different donors or T-cell subsets (e.g., naive vs. memory T-cells).[5]

  • An unexpected increase in the secretion of certain anti-inflammatory cytokines, such as IL-10.[2][6]

Troubleshooting Guides

This section provides structured guidance for addressing specific unexpected results when using this compound in your T-cell function assays.

Issue 1: Minimal or No Inhibition of T-Cell Proliferation

If you observe weaker than expected or no inhibition of T-cell proliferation, consider the following troubleshooting steps:

Troubleshooting Workflow

G cluster_0 Troubleshooting: Minimal Proliferation Inhibition A Verify Compound Integrity and Concentration B Optimize Assay Conditions A->B If compound is verified C Assess T-Cell Activation Method B->C If conditions are optimal D Evaluate Target Engagement C->D If activation is robust E Consider Cell Type Specific Effects D->E If target is engaged

Caption: Troubleshooting workflow for minimal this compound-mediated inhibition of T-cell proliferation.

Possible Causes and Solutions

Possible Cause Recommended Solution
Compound Instability or Inaccurate Concentration Prepare fresh dilutions of this compound from a validated stock for each experiment. Confirm the concentration of the stock solution using analytical methods such as HPLC.
Suboptimal Assay Conditions Optimize cell seeding density to ensure logarithmic growth throughout the assay.[7] Titrate the concentration of T-cell stimuli (e.g., anti-CD3/CD28 antibodies, antigens) to ensure a robust but not overwhelming activation signal.[5][8]
Inappropriate T-Cell Activation Method The efficacy of this compound may vary depending on the strength and nature of the T-cell activation signal. Compare polyclonal stimulation (e.g., anti-CD3/CD28) with antigen-specific stimulation to determine if the inhibitory effect is context-dependent.[5]
Lack of Target Engagement Perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to its intended target, TCAK, in your experimental system.[9]
Cell Type Specific Resistance Different T-cell subsets (e.g., naive vs. memory) may have varying dependence on the TCAK pathway.[5] Analyze the effect of this compound on purified T-cell populations to identify any subset-specific effects.
Issue 2: Increased T-Cell Death (Cytotoxicity)

Observing significant T-cell death, especially at higher concentrations of this compound, may indicate off-target effects.

Troubleshooting Workflow

G cluster_1 Troubleshooting: Increased Cell Death A Determine Cytotoxicity Profile B Distinguish from Apoptosis A->B If cytotoxicity is confirmed C Investigate Off-Target Effects B->C If apoptosis is implicated D Use a Structurally Unrelated Inhibitor C->D If off-target effects are suspected

Caption: Troubleshooting workflow for addressing this compound-induced T-cell cytotoxicity.

Possible Causes and Solutions

Possible Cause Recommended Solution
Off-Target Cytotoxicity Perform a dose-response curve for cytotoxicity using a viability dye (e.g., 7-AAD or propidium (B1200493) iodide) to determine the concentration at which this compound becomes toxic. Compare this with the concentration required for efficacy.
Induction of Apoptosis To determine if cell death is due to apoptosis, perform assays for caspase activation (e.g., Caspase-3/7 activity) or Annexin V staining. A related compound, A-1155463, is a BCL-xL inhibitor which can modulate apoptosis.[10][11]
Mitochondrial Toxicity Assess mitochondrial health using assays such as JC-1 staining for mitochondrial membrane potential or Seahorse assays for metabolic function. Inhibition of proteins like BCL-xL can lead to mitochondrial dysfunction.[11]
Non-Specific Effects Test a structurally unrelated inhibitor of the same target (if available) to see if it phenocopies the cytotoxic effects. If not, the observed cytotoxicity is likely an off-target effect of this compound.[9]
Issue 3: Unexpected Cytokine Profile

An increase in the secretion of certain cytokines, particularly anti-inflammatory ones like IL-10, is an unexpected finding.

Troubleshooting Workflow

G cluster_2 Troubleshooting: Unexpected Cytokine Profile A Confirm Cytokine Measurement B Analyze T-Cell Subsets A->B If cytokine profile is confirmed C Investigate Signaling Pathways B->C If a specific subset is responsible D Assess Non-T-Cell Contributions C->D If signaling is altered

Caption: Troubleshooting workflow for investigating an unexpected cytokine profile with this compound.

Possible Causes and Solutions

Possible Cause Recommended Solution
Assay Artifact Confirm the cytokine measurements using a different method (e.g., ELISA vs. intracellular cytokine staining by flow cytometry).
T-Cell Subset Skewing This compound may be selectively inhibiting certain T-cell subsets while promoting the function or survival of others, such as regulatory T-cells (Tregs) which are known to produce IL-10.[2] Analyze the cytokine production of different T-cell subsets (e.g., CD4+, CD8+, Tregs) using intracellular flow cytometry.
Altered Signaling Pathways Inhibition of TCAK may lead to the upregulation of compensatory signaling pathways that drive the production of certain cytokines. Perform phosphoproteomics or Western blotting for key signaling nodes in alternative pathways.
Contribution from Other Cell Types If using peripheral blood mononuclear cells (PBMCs), other cell types like monocytes or dendritic cells could be contributing to the cytokine milieu in response to this compound.[2] Test the effect of this compound on purified T-cells versus co-cultures with antigen-presenting cells.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay (CFSE-based)
  • Cell Preparation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

  • CFSE Staining: Resuspend T-cells at 1x10^7 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the staining with 5 volumes of cold complete RPMI medium.

  • Cell Seeding: Plate CFSE-labeled T-cells in a 96-well plate at 1x10^5 cells/well.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • T-Cell Stimulation: Add anti-CD3 and anti-CD28 antibodies to a final concentration of 1 µg/mL each.

  • Incubation: Culture the cells for 72-96 hours at 37°C, 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. Proliferation is measured by the decrease in CFSE fluorescence intensity.

Protocol 2: Intracellular Cytokine Staining
  • Cell Culture and Stimulation: Culture T-cells with this compound and stimuli as described in the proliferation assay for 24-48 hours.

  • Protein Transport Inhibition: For the last 4-6 hours of culture, add a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin).

  • Surface Staining: Harvest cells and stain for surface markers (e.g., CD4, CD8).

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit.

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, IL-2, IL-10) with fluorescently labeled antibodies.

  • Flow Cytometry Analysis: Analyze the percentage of cytokine-producing cells within different T-cell subsets.

Signaling Pathway Diagram

Hypothetical TCAK Signaling Pathway

G cluster_pathway TCR Signaling and this compound Inhibition TCR TCR Engagement PLCg1 PLCγ1 Activation TCR->PLCg1 IP3 IP3 -> Ca2+ Flux PLCg1->IP3 DAG DAG PLCg1->DAG NFAT NFAT Activation IP3->NFAT TCAK TCAK DAG->TCAK NFkB NF-κB Activation TCAK->NFkB AP1 AP-1 Activation TCAK->AP1 Proliferation Proliferation NFAT->Proliferation Cytokines Cytokine Production NFAT->Cytokines NFkB->Proliferation NFkB->Cytokines AP1->Proliferation AP1->Cytokines This compound This compound This compound->TCAK

Caption: Hypothetical signaling pathway illustrating the role of TCAK in T-cell activation and the inhibitory action of this compound.

References

dealing with M1069 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for M1069. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my stock solution upon storage. How can I prevent this?

A1: Precipitation of this compound from stock solutions can occur due to improper storage or solvent choice. To ensure the stability of your this compound stock solution, it is crucial to store it correctly. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the storage container is sealed tightly to prevent solvent evaporation and away from moisture.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is causing this and how can I resolve it?

A2: This is a common issue for hydrophobic compounds like this compound. The precipitation is likely due to the poor solubility of this compound in aqueous solutions. Here are several steps you can take to mitigate this problem:

  • Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.

  • Slow, dropwise addition: Add the DMSO stock solution to the pre-warmed aqueous medium drop-by-drop while gently vortexing or stirring. This gradual dilution helps to prevent the compound from crashing out of solution.

  • Use an intermediate dilution step: Instead of directly diluting the high-concentration stock into the final volume, consider a serial dilution.

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect the solubility of your compound.

  • Consider co-solvents: For in vivo studies, formulations including co-solvents like PEG300 and surfactants like Tween-80 have been used to achieve a clear solution.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is important to use anhydrous, high-quality DMSO, as the presence of water can reduce the solubility of the compound.

Quantitative Data Summary

The solubility of this compound in various solvent systems is summarized in the table below. This information is critical for preparing stock solutions and working solutions for in vitro and in vivo experiments.

Solvent SystemThis compound ConcentrationObservationRecommended Use
DMSO100 mg/mL (182.95 mM)Requires sonicationHigh-concentration stock solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.57 mM)Clear solutionIn vivo
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (4.57 mM)Clear solutionIn vivo
10% DMSO, 90% Corn Oil2.5 mg/mL (4.57 mM)Clear solutionIn vivo

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene (B1209903) tube

    • Vortex mixer

    • Sonicator (water bath)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder and transfer it to the polypropylene tube.

    • Calculate the required volume of DMSO to achieve a 100 mM concentration. The molecular weight of this compound is 546.63 g/mol .

    • Add the calculated volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the solution is not completely clear, place it in a sonicator water bath for 10-15 minutes, or until the solid is fully dissolved.

    • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

Visualizations

This compound Precipitation Troubleshooting Workflow

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed in Stock or Working Solution check_stock Is the stock solution clear? start->check_stock prep_fresh_stock Prepare fresh stock solution using anhydrous DMSO and sonication. check_stock->prep_fresh_stock No check_dilution Was the dilution into aqueous buffer/media done correctly? check_stock->check_dilution Yes prep_fresh_stock->check_dilution optimize_dilution Optimize dilution: pre-warm media, add stock dropwise with vortexing. check_dilution->optimize_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes optimize_dilution->check_concentration lower_concentration Lower the final concentration of this compound. check_concentration->lower_concentration Yes consider_formulation Consider alternative formulation (e.g., with co-solvents like PEG300/Tween-80 for in vivo). check_concentration->consider_formulation No lower_concentration->consider_formulation resolved Issue Resolved consider_formulation->resolved

Caption: Troubleshooting workflow for this compound precipitation.

This compound Signaling Pathway Inhibition

G cluster_pathway Adenosine A2A/A2B Receptor Signaling cluster_inhibition Mechanism of this compound Adenosine Adenosine A2AR_A2BR A2A / A2B Receptors Adenosine->A2AR_A2BR Gs_protein Gs Protein A2AR_A2BR->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Immunosuppression Immunosuppression PKA->Immunosuppression leads to This compound This compound This compound->A2AR_A2BR antagonizes

Caption: this compound inhibits the A2A/A2B receptor signaling pathway.

References

Confirming M1069 Activity: A Technical Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the activity of M1069, a dual adenosine (B11128) A2A/A2B receptor antagonist, in cell-based assays. This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable dual antagonist of the adenosine A2A receptor (A2AR) and A2B receptor (A2BR).[1][2] In the tumor microenvironment, cancer cells often produce high levels of adenosine, which suppresses the anti-tumor immune response by binding to A2A and A2B receptors on various immune cells, such as T cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages.[1] this compound competitively binds to these receptors, blocking adenosine-mediated signaling. This inhibition enhances the proliferation and activation of immune cells, thereby promoting an anti-tumor immune response.[1][2]

Q2: Which cell-based assays are recommended to confirm this compound activity?

To confirm the activity of this compound, a series of cell-based assays targeting different aspects of its mechanism of action are recommended. These include:

  • Target Engagement Assays: To confirm that this compound is binding to its intended targets, A2AR and A2BR.

  • Second Messenger Assays: To measure the downstream effects of receptor antagonism, such as changes in cyclic AMP (cAMP) levels.

  • Functional Assays: To assess the biological consequences of this compound treatment on immune cell function, such as cytokine production and T cell activation.

Q3: What are the expected outcomes of these assays when this compound is active?

  • cAMP/pCREB Assays: this compound should inhibit the increase in intracellular cAMP and subsequent phosphorylation of CREB (pCREB) that is induced by an adenosine receptor agonist (e.g., NECA).[2][3]

  • IL-2 Production Assay: In activated T cells, adenosine suppresses the production of Interleukin-2 (IL-2). This compound is expected to rescue IL-2 production in the presence of an adenosine receptor agonist.[2][4][5]

  • VEGF Production Assay: Adenosine can stimulate the production of Vascular Endothelial Growth Factor (VEGF) from myeloid cells. This compound should inhibit this adenosine-induced VEGF production.[4][5]

  • Mixed Lymphocyte Reaction (MLR): In an MLR, where dendritic cells stimulate T cell proliferation and activation, adenosine can suppress this response. This compound is expected to enhance T cell activation and cytokine production in the presence of adenosine.[4][5]

This compound Signaling Pathway and Assay Logic

The following diagram illustrates the signaling pathway targeted by this compound and the points at which different assays can be used to measure its activity.

M1069_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) cluster_Assays Cell-Based Assays Adenosine Adenosine A2AR A2A/A2B Receptors Adenosine->A2AR Binds & Activates AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA cAMPAssay cAMP Assay cAMP->cAMPAssay CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation Gene Gene Transcription (e.g., ↓IL-2) pCREB->Gene pCREBAssay pCREB Western Blot pCREB->pCREBAssay Suppression Immune Suppression Gene->Suppression IL2Assay IL-2 ELISA Gene->IL2Assay This compound This compound This compound->A2AR Antagonizes

Figure 1. this compound mechanism of action and corresponding cell-based assays.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound from various cell-based assays.

Table 1: this compound Antagonist Activity on Adenosine Receptors

Cell LineReceptorAssay ReadoutAgonistIC50 (nM)
HEK-293A2AcAMPNECA0.13
HEK-293A2BcAMPNECA9.03

Data sourced from Merck KGaA presentation.[3]

Table 2: this compound Functional Activity in Primary Immune Cells

Cell TypeSpeciesAssay ReadoutEC50/IC50 (nM)
T cellsHumanIL-2 Production Rescue84.1 (EC50)
T cellsMurineIL-2 Production Rescue137.7 (EC50)
MacrophagesHumanVEGF Production Inhibition20.9 (IC50)
MacrophagesMurineVEGF Production Inhibition181.3 (IC50)

Data sourced from Zaynagetdinov, R. et al. (2022).[3]

Experimental Protocols

cAMP Accumulation Assay

Objective: To determine the ability of this compound to inhibit agonist-induced cAMP production in cells expressing A2A or A2B receptors.

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis P1 Seed HEK-293 cells expressing A2AR or A2BR in a 96-well plate P2 Incubate overnight P1->P2 T1 Pre-incubate cells with this compound or vehicle control P2->T1 T2 Add adenosine agonist (e.g., NECA) to stimulate cAMP production T1->T2 D1 Lyse cells T2->D1 D2 Measure cAMP levels using a commercial kit (e.g., HTRF, ELISA) D1->D2 A1 Generate dose-response curves D2->A1 A2 Calculate IC50 values for this compound A1->A2

Figure 2. Workflow for the cAMP accumulation assay.

Materials:

  • HEK-293 cells stably expressing human A2AR or A2BR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Adenosine receptor agonist (e.g., 5'-N-Ethylcarboxamidoadenosine - NECA)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • Phosphodiesterase inhibitor (e.g., IBMX)

Protocol:

  • Seed HEK-293-A2AR or HEK-293-A2BR cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • The next day, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

  • Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

  • Add a fixed concentration of NECA (e.g., EC80 concentration, to be determined empirically) to all wells except the negative control and incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value using non-linear regression.

IL-2 Production Rescue Assay

Objective: To assess the ability of this compound to restore IL-2 production from activated T cells in the presence of an immunosuppressive adenosine analog.

Materials:

  • Human or murine primary T cells or a T cell line (e.g., Jurkat)

  • T cell activation reagents (e.g., anti-CD3/CD28 antibodies or beads)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • NECA

  • Human or murine IL-2 ELISA kit

Protocol:

  • Isolate primary T cells from human PBMCs or murine splenocytes, or culture Jurkat T cells.

  • Activate the T cells with anti-CD3/CD28 antibodies or beads for 24-48 hours.

  • Plate the activated T cells in a 96-well plate.

  • Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

  • Add NECA (at a concentration that inhibits IL-2 production by ~50-80%) to the wells and incubate for 24 hours.

  • Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.

  • Plot the IL-2 concentration against the log concentration of this compound and determine the EC50 value for IL-2 rescue.

VEGF Production Inhibition Assay

Objective: To determine if this compound can block adenosine-induced VEGF production by macrophages.

Materials:

  • Human or murine primary macrophages or a macrophage cell line (e.g., THP-1, RAW 264.7)

  • Cell culture medium

  • This compound

  • NECA

  • LPS (lipopolysaccharide) for macrophage activation (optional)

  • Human or murine VEGF ELISA kit

Protocol:

  • Differentiate human monocytes to macrophages or culture macrophage cell lines.

  • Plate the macrophages in a 24-well plate.

  • Optionally, activate the macrophages with a low dose of LPS (e.g., 10 ng/mL) for a few hours.

  • Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

  • Add NECA (at a concentration that stimulates VEGF production) to the wells and incubate for 24-48 hours.

  • Collect the cell culture supernatant and measure the concentration of VEGF using an ELISA kit.

  • Plot the VEGF concentration against the log concentration of this compound to determine the IC50 for VEGF inhibition.

Troubleshooting Guide

Troubleshooting_Logic cluster_cAMP cAMP Assay cluster_ELISA ELISA (IL-2, VEGF) cluster_MLR Mixed Lymphocyte Reaction Start Assay Issue Observed cAMP_Issue No/Low Agonist Response or High Variability Start->cAMP_Issue ELISA_Issue High Background or Weak/No Signal Start->ELISA_Issue MLR_Issue Low T cell Proliferation or Inconsistent Cytokine Production Start->MLR_Issue cAMP_Sol1 Check cell viability and passage number. Ensure optimal cell density. cAMP_Issue->cAMP_Sol1 cAMP_Sol2 Verify agonist (NECA) activity and concentration. Optimize stimulation time. cAMP_Issue->cAMP_Sol2 cAMP_Sol3 Confirm PDE inhibitor is active and at the correct concentration. cAMP_Issue->cAMP_Sol3 ELISA_Sol1 Ensure proper washing steps. Check for expired or contaminated reagents. ELISA_Issue->ELISA_Sol1 ELISA_Sol2 Optimize antibody concentrations. Verify plate reader settings. ELISA_Issue->ELISA_Sol2 ELISA_Sol3 Check for issues with sample collection and storage. ELISA_Issue->ELISA_Sol3 MLR_Sol1 Verify viability and ratio of dendritic cells and T cells. MLR_Issue->MLR_Sol1 MLR_Sol2 Ensure proper differentiation and maturation of dendritic cells. MLR_Issue->MLR_Sol2 MLR_Sol3 Optimize co-culture time and check for lot-to-lot variability in sera. MLR_Issue->MLR_Sol3

Figure 3. A logical approach to troubleshooting common issues in this compound assays.

Table 3: Troubleshooting Common Issues in this compound Cell-Based Assays

Problem Possible Cause Suggested Solution
cAMP Assay: No or low response to agonist - Cell health issues (high passage number, low viability)- Inactive agonist- Suboptimal assay conditions- Use low passage, healthy cells.- Verify the activity of the agonist stock.- Optimize cell density, agonist concentration, and stimulation time.
cAMP Assay: High background signal - Basal cAMP levels are too high- Ineffective phosphodiesterase inhibitor- Reduce cell seeding density.- Ensure the PDE inhibitor is fresh and used at the optimal concentration.
IL-2/VEGF ELISA: High background - Inadequate washing- Non-specific antibody binding- Contaminated reagents- Increase the number and rigor of wash steps.- Optimize blocking conditions and antibody concentrations.- Use fresh, sterile buffers and reagents.
IL-2/VEGF ELISA: Weak or no signal - Insufficient analyte in the sample- Inactive antibodies or detection reagents- Incorrect plate reader settings- Optimize cell stimulation conditions to maximize cytokine/growth factor production.- Check the expiration dates and storage of all kit components.- Ensure the correct wavelength and settings are used for detection.
pCREB Western Blot: No pCREB signal - Inefficient cell lysis and protein extraction- Phosphatase activity- Poor antibody quality- Use a lysis buffer containing phosphatase inhibitors.- Optimize protein transfer to the membrane.- Use a validated anti-pCREB antibody and optimize its concentration. Include a positive control.
Mixed Lymphocyte Reaction: Low T cell proliferation - Poor dendritic cell maturation/function- Suboptimal DC:T cell ratio- T cell viability issues- Confirm DC maturation using cell surface markers (e.g., CD80, CD86, HLA-DR).- Titrate the DC to T cell ratio to find the optimal stimulation.- Ensure high viability of both cell populations at the start of the co-culture.

References

challenges in reproducing M1069 in vivo study outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in reproducing in vivo study outcomes for M1069, a dual A2A/A2B adenosine (B11128) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, selective dual antagonist of the A2A and A2B adenosine receptors.[1][2] In the tumor microenvironment (TME), high levels of adenosine suppress the anti-tumor immune response.[2] this compound counteracts this immunosuppression by blocking A2A and A2B receptors on various immune cells, such as T-cells, dendritic cells (DCs), natural killer (NK) cells, and macrophages.[2] This blockade enhances the proliferation and activation of these immune cells, leading to an anti-tumor immune response.[2] Specifically, this compound has been shown to rescue IL-2 production from T-cells (an A2A-dependent effect) and inhibit the production of vascular endothelial growth factor (VEGF) by myeloid cells (an A2B-dependent effect).[3][4]

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated anti-tumor activity as a monotherapy and in combination with other agents, such as the checkpoint inhibitor bintrafusp alfa and the chemotherapeutic cisplatin, in syngeneic mouse models with high levels of adenosine and CD73 expression.[3][5] Successful outcomes have been reported in the 4T1 (breast cancer) and EMT6 (breast cancer) tumor models.[5]

Q3: Why was this compound not effective in the MC38 tumor model in published studies?

A3: The efficacy of this compound is dependent on an adenosine-rich tumor microenvironment.[3][5] The MC38 murine colon carcinoma model is characterized as having low levels of adenosine and the enzyme CD73, which is crucial for the production of adenosine from AMP.[5][6] Consequently, in this "adenosine-low" environment, there is insufficient immunosuppressive adenosine signaling for this compound to counteract, rendering it ineffective.[5][6]

Q4: What is the recommended formulation and administration for in vivo studies with this compound?

A4: While specific details may vary between studies, a general formulation for oral administration of this compound involves creating a suspension. One published protocol suggests a vehicle of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water. For combination studies, this compound is typically administered orally (p.o.) twice daily (b.i.d.).

Troubleshooting Guide

This guide addresses common issues that may lead to discrepancies in this compound in vivo study outcomes.

Issue 1: Lack of or Reduced Anti-Tumor Efficacy

Potential Cause 1: Inappropriate Tumor Model Selection

  • Explanation: The anti-tumor activity of this compound is contingent on a tumor microenvironment with high concentrations of adenosine.[3][5] This is often correlated with high expression of the ecto-5'-nucleotidase CD73, an enzyme that generates adenosine from AMP.

  • Troubleshooting Steps:

    • Verify CD73 Expression: Before initiating in vivo studies, confirm the CD73 expression level of your tumor cell line (e.g., 4T1, EMT6) via flow cytometry or western blot. Be aware that CD73 expression can vary between different sources and even with passage number.

    • Select High-Adenosine Models: Choose syngeneic models known to have an immunosuppressive, adenosine-rich microenvironment. The 4T1 and EMT6 models are reported to be suitable.[5] Avoid models with low CD73 and low adenosine, such as MC38, if you expect to see this compound monotherapy efficacy.[5][6]

Potential Cause 2: Suboptimal Tumor Growth and Variability

  • Explanation: Inconsistent tumor take-rate and growth can obscure the therapeutic effects of this compound. This can be caused by a number of factors including the health and passage number of the cancer cells, and the technique of implantation.

  • Troubleshooting Steps:

    • Cell Culture Conditions: Use tumor cells with a low passage number, as high passage numbers can alter their characteristics.[7] Ensure cells are healthy and in the logarithmic growth phase at the time of injection. Regularly test for mycoplasma contamination.

    • Standardized Implantation: Inject a consistent number of viable cells in a fixed volume and at the same anatomical location for all animals. For subcutaneous models, the flank is a common site. For orthotopic models like 4T1, injection into the mammary fat pad is crucial for mimicking the natural tumor environment.[8]

    • Animal Strain and Health: Use mice of the same age, sex, and from a reliable vendor to minimize inter-animal variability. Ensure the mice are healthy and housed in a consistent environment.

Potential Cause 3: Issues with this compound Formulation and Dosing

  • Explanation: Improper formulation or inconsistent administration of this compound can lead to variable drug exposure and reduced efficacy.

  • Troubleshooting Steps:

    • Consistent Formulation: Prepare the this compound suspension fresh daily and ensure it is homogenous before each administration.

    • Accurate Dosing: Administer the correct dose based on the most recent body weight of each animal. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.

Issue 2: High Variability in Response to this compound

Potential Cause 1: Host-Intrinsic Factors

  • Explanation: The gut microbiome has been shown to significantly influence the response to immunotherapies.[1][5][9] Variations in the gut microbiota between individual mice can lead to differing immune responses and, consequently, variable efficacy of this compound.

  • Troubleshooting Steps:

    • Consistent Animal Sourcing and Husbandry: Obtain all animals for a study from the same source and house them in the same environment with consistent diet, water, and bedding to minimize variations in their gut microbiome.

    • Acclimatization: Allow sufficient time for mice to acclimate to their new environment before starting the experiment.

    • Consider Co-housing: Co-housing animals for a period before tumor implantation can help to normalize their gut microbiota.

Potential Cause 2: Differences in the Tumor Microenvironment

  • Explanation: Even within the same tumor model, there can be heterogeneity in the tumor microenvironment, including the extent of hypoxia, which can influence adenosine production.

  • Troubleshooting Steps:

    • Consistent Tumor Size at Treatment Initiation: Begin treatment when tumors have reached a consistent average volume across all groups. This helps to normalize the starting conditions of the TME.

    • Randomization: Properly randomize animals into treatment and control groups to distribute any inherent variability.

Experimental Protocols & Data

In Vivo Syngeneic Mouse Models

The following tables summarize key parameters from published in vivo studies with this compound.

Table 1: Tumor Cell Inoculation Parameters

Cell LineMouse StrainNumber of Cells InoculatedInoculation Site
4T1 BALB/c5 x 10^4Mammary fat pad
EMT6 BALB/c2.5 x 10^5Mammary fat pad
MC38 C57BL/61 x 10^6Subcutaneous flank

Note: The number of cells for inoculation can influence tumor growth kinetics and metastasis.[10] It is recommended to optimize this for your specific laboratory conditions.

Table 2: this compound Dosing in Monotherapy Studies

Tumor ModelDose (mg/kg)Dosing ScheduleRoute of Administration
4T1 30, 100, 300Twice daily (b.i.d.)Oral (p.o.)
MC38 100, 300Twice daily (b.i.d.)Oral (p.o.)
Tumor Volume Measurement

Tumor volume is a critical endpoint in these studies. It is typically measured 2-3 times per week using digital calipers. The following formula is commonly used:

Tumor Volume (mm³) = (Width² x Length) / 2

Where 'Width' is the shorter diameter and 'Length' is the longer diameter of the tumor.

Visualizing Key Concepts

This compound Signaling Pathway

M1069_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T-cell) ATP ATP CD39 CD39 ATP->CD39 Adenosine Adenosine A2A_A2B_Receptors A2A/A2B Receptors Adenosine->A2A_A2B_Receptors Binds to AMP AMP CD39->AMP CD73 CD73 CD73->Adenosine This compound This compound This compound->A2A_A2B_Receptors Blocks Immune_Activation Immune Activation (e.g., ↑ IL-2) cAMP ↓ cAMP A2A_A2B_Receptors->cAMP Immune_Suppression Immune Suppression cAMP->Immune_Suppression AMP->CD73

This compound blocks adenosine-mediated immune suppression.
Experimental Workflow for In Vivo Efficacy Study

M1069_In_Vivo_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture 1. Tumor Cell Culture (e.g., 4T1, EMT6) Tumor_Implantation 3. Tumor Cell Implantation (Orthotopic or Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (e.g., BALB/c mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth_Monitoring Randomization 5. Randomize into Groups (Vehicle, this compound) Tumor_Growth_Monitoring->Randomization Treatment 6. Treatment Administration (e.g., Oral Gavage) Randomization->Treatment Data_Collection 7. Measure Tumor Volume and Body Weight Treatment->Data_Collection Endpoint 8. Endpoint Analysis (e.g., Tumor Growth Inhibition) Data_Collection->Endpoint

Workflow for a typical this compound in vivo efficacy study.
Troubleshooting Logic for Poor this compound Efficacy

M1069_Troubleshooting_Logic Start Poor or No this compound Efficacy Check_Model Is the tumor model appropriate? (High CD73/Adenosine) Start->Check_Model Check_Cells Are the tumor cells healthy and low passage? Check_Model->Check_Cells Yes Solution_Model Select an appropriate model (e.g., 4T1, EMT6) Check_Model->Solution_Model No Check_Procedure Was the experimental procedure consistent? Check_Cells->Check_Procedure Yes Solution_Cells Use low passage, healthy cells. Test for mycoplasma. Check_Cells->Solution_Cells No Check_Drug Was this compound formulated and administered correctly? Check_Procedure->Check_Drug Yes Solution_Procedure Standardize cell number, injection site, and animal strain. Check_Procedure->Solution_Procedure No Check_Host_Factors Could host factors like the microbiome be influencing results? Check_Drug->Check_Host_Factors Yes Solution_Drug Ensure proper formulation, dosing, and administration. Check_Drug->Solution_Drug No Solution_Host_Factors Standardize animal sourcing and husbandry. Check_Host_Factors->Solution_Host_Factors Possible

A logical approach to troubleshooting poor this compound efficacy.

References

Navigating M1069 in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for mitigating potential toxicities associated with the dual A2A/A2B adenosine (B11128) receptor antagonist, M1069, during long-term animal studies. The following information is designed to address common challenges and provide actionable strategies to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective, orally active dual antagonist of the A2A and A2B adenosine receptors.[1] Its primary mechanism of action is to counteract the immunosuppressive effects of high concentrations of adenosine within the tumor microenvironment.[2][3] By blocking A2A and A2B receptors on immune cells, this compound restores anti-tumor immune responses, including the production of pro-inflammatory cytokines like IL-2 and the inhibition of immunosuppressive factors such as VEGF.[2][3]

Q2: What is the reported clinical safety profile of this compound?

Preliminary data from a Phase 1 clinical trial in patients with advanced solid tumors (NCT05198349) has indicated that this compound has a "clean safety profile."[4][5] Observed adverse events have been limited to Grade 1 and 2, with no dose-limiting toxicities reported.[4]

Q3: What are the potential on-target and off-target toxicities of adenosine receptor antagonists?

While selective A2A receptor antagonists are generally considered to have a good safety profile, preclinical studies on related compounds suggest potential for cardiovascular and central nervous system effects.[6] Activation of A2A and A2B receptors can influence heart rate and vascular tone.[7] Therefore, careful monitoring of cardiovascular parameters in long-term studies is warranted. Off-target effects are minimized by the high selectivity of this compound for A2A/A2B receptors over A1 and A3 receptors.[1]

Q4: What are the key considerations for designing a long-term toxicology study for this compound?

A well-designed long-term toxicology study for a small molecule like this compound should be conducted in at least two species (one rodent and one non-rodent) and adhere to regulatory guidelines such as ICH M3(R2) and S9. Key components include dose-range finding studies, daily clinical observations, regular monitoring of body weight and food consumption, and comprehensive hematological, serum biochemical, and histopathological analyses at multiple time points.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected weight loss or reduced food consumption in treated animals. - General malaise related to high dose levels. - Gastrointestinal effects.- Re-evaluate dose levels. Consider dose reduction or intermittent dosing schedule. - Perform detailed clinical observations for signs of GI distress. - Analyze serum chemistry for metabolic disturbances.
Elevated liver enzymes (ALT, AST) in serum biochemistry. - Drug-induced hepatotoxicity.- Correlate with histopathological findings of the liver. - Consider reducing the dose or discontinuing treatment in affected animals. - Investigate potential for drug-drug interactions if this compound is used in combination.
Changes in heart rate or blood pressure during monitoring. - On-target cardiovascular effects of adenosine receptor antagonism.- Implement continuous or frequent cardiovascular monitoring (e.g., telemetry). - Correlate findings with dose level and pharmacokinetic data. - Conduct a thorough cardiovascular safety pharmacology study.
Altered hematological parameters (e.g., anemia, neutropenia). - Potential effects on hematopoiesis.- Perform complete blood counts (CBCs) at regular intervals. - Examine bone marrow histopathology. - Evaluate for potential hemolysis or immunosuppression.

Quantitative Data Summary

The following tables present hypothetical data representative of a 90-day toxicology study of this compound in Sprague-Dawley rats. This data is for illustrative purposes only and is not derived from actual study results for this compound. It is intended to provide a framework for the types of data that should be collected and analyzed.

Table 1: Hematology Data (Day 90)

ParameterVehicle Control (Male)This compound Low Dose (Male)This compound Mid Dose (Male)This compound High Dose (Male)
WBC (10³/µL) 8.5 ± 1.28.3 ± 1.58.1 ± 1.37.9 ± 1.6
RBC (10⁶/µL) 7.2 ± 0.57.1 ± 0.67.0 ± 0.46.8 ± 0.7
Hemoglobin (g/dL) 14.1 ± 1.013.9 ± 1.213.5 ± 1.113.1 ± 1.3
Platelets (10³/µL) 850 ± 150840 ± 160820 ± 140800 ± 170

Table 2: Serum Biochemistry Data (Day 90)

ParameterVehicle Control (Male)This compound Low Dose (Male)This compound Mid Dose (Male)This compound High Dose (Male)
ALT (U/L) 45 ± 1048 ± 1255 ± 1565 ± 20
AST (U/L) 110 ± 20115 ± 25125 ± 30140 ± 35
BUN (mg/dL) 20 ± 521 ± 422 ± 624 ± 5
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.7 ± 0.1
*Statistically significant difference from vehicle control (p < 0.05)

Table 3: Organ Weight Data (Day 90)

OrganVehicle Control (Male, g)This compound Low Dose (Male, g)This compound Mid Dose (Male, g)This compound High Dose (Male, g)
Liver 12.5 ± 1.512.8 ± 1.613.5 ± 1.814.5 ± 2.0
Kidneys 2.5 ± 0.32.5 ± 0.42.6 ± 0.32.7 ± 0.4
Spleen 0.8 ± 0.10.8 ± 0.20.7 ± 0.10.7 ± 0.1
Heart 1.2 ± 0.21.2 ± 0.11.2 ± 0.21.3 ± 0.1
Statistically significant difference from vehicle control (p < 0.05)

Experimental Protocols

Protocol 1: Long-Term (90-Day) Oral Toxicity Study in Rats
  • Animal Model: 80 male and 80 female Sprague-Dawley rats, 6-8 weeks old at the start of the study.

  • Groups: Animals are randomly assigned to four groups (10 males and 10 females per group for interim and terminal sacrifices):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

    • Group 2: this compound Low Dose

    • Group 3: this compound Mid Dose

    • Group 4: this compound High Dose

  • Dosing: this compound is administered orally via gavage once daily for 90 consecutive days. Dose volumes are adjusted based on the most recent body weight.

  • Clinical Observations:

    • Mortality and morbidity checks are performed twice daily.

    • Detailed clinical examinations are conducted weekly, including assessment of skin, fur, eyes, mucous membranes, respiratory and circulatory effects, autonomic and central nervous system effects, and somatomotor activity.

  • Body Weight and Food Consumption: Recorded weekly.

  • Ophthalmology: Examinations are performed prior to the start of the study and at termination.

  • Hematology and Serum Biochemistry: Blood samples are collected via the retro-orbital sinus or other appropriate method on day 30 (interim) and day 91 (terminal). Parameters listed in Tables 1 and 2 are analyzed.

  • Necropsy and Histopathology:

    • At day 31 (interim) and day 91 (terminal), animals are euthanized.

    • A full gross necropsy is performed on all animals.

    • Organ weights (as listed in Table 3) are recorded.

    • A comprehensive list of tissues is collected and preserved in 10% neutral buffered formalin for histopathological examination.

Visualizations

M1069_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell) Adenosine Adenosine A2A_A2B_Receptors A2A/A2B Receptors Adenosine->A2A_A2B_Receptors Activates AC Adenylate Cyclase A2A_A2B_Receptors->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Immunosuppression Immunosuppression (e.g., ↓ IL-2) PKA->Immunosuppression Leads to This compound This compound This compound->A2A_A2B_Receptors Blocks

Caption: this compound blocks adenosine-mediated immunosuppression.

Long_Term_Toxicity_Workflow cluster_StudyDesign Study Design cluster_InLifePhase In-Life Phase (90 Days) cluster_TerminalPhase Terminal Phase (Day 91) cluster_Analysis Data Analysis & Reporting Animal_Selection Animal Selection (e.g., Rats, 2 species) Dose_Selection Dose Range Finding Animal_Selection->Dose_Selection Group_Allocation Group Allocation (Vehicle, Low, Mid, High) Dose_Selection->Group_Allocation Dosing Daily Oral Dosing Group_Allocation->Dosing Observations Clinical Observations Body Weight, Food Intake Dosing->Observations Interim_Sacrifice Interim Sacrifice (Day 30) Blood Collection, Necropsy Dosing->Interim_Sacrifice Terminal_Sacrifice Terminal Sacrifice Dosing->Terminal_Sacrifice Blood_Analysis Hematology & Serum Biochemistry Interim_Sacrifice->Blood_Analysis Terminal_Sacrifice->Blood_Analysis Necropsy Gross Necropsy & Organ Weights Terminal_Sacrifice->Necropsy Data_Analysis Statistical Analysis Blood_Analysis->Data_Analysis Histopathology Histopathological Examination Necropsy->Histopathology Histopathology->Data_Analysis Final_Report Final Study Report Data_Analysis->Final_Report

Caption: Workflow for a long-term animal toxicity study.

References

Validation & Comparative

M1069 vs. Preladenant (SCH420814) in T-cell Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of M1069 and preladenant (B1679076) (SCH420814), two adenosine (B11128) receptor antagonists with immunomodulatory properties, focusing on their impact on T-cell activation. This document summarizes their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction

Adenosine, often abundant in the tumor microenvironment, acts as a potent immunosuppressive molecule by signaling through adenosine receptors on immune cells, including T-cells. This suppression hinders effective anti-tumor immune responses. Consequently, blocking adenosine receptors has emerged as a promising strategy in cancer immunotherapy. This guide focuses on two such antagonists: this compound, a dual A2A and A2B receptor antagonist, and preladenant (SCH420814), a selective A2A receptor antagonist. Understanding their distinct mechanisms and effects on T-cell activation is crucial for the strategic development of novel cancer therapies.

Mechanism of Action

This compound: Dual A2A/A2B Receptor Antagonist

This compound is an orally bioavailable antagonist of both the adenosine A2A receptor (A2AR) and the A2B receptor (A2BR).[1] By binding to both these receptors on various immune cells, including T-lymphocytes, this compound inhibits their activation by adenosine.[1] This dual antagonism is thought to more comprehensively counteract the immunosuppressive effects of adenosine, particularly in environments with high adenosine concentrations where the lower-affinity A2BR may also be activated.[2] The inhibition of A2AR and A2BR signaling leads to the activation and proliferation of immune cells, thereby enhancing anti-tumor immune responses.[1]

Preladenant (SCH420814): Selective A2A Receptor Antagonist

Preladenant is a potent and selective antagonist of the adenosine A2A receptor.[3][4][5] Its mechanism of action in the context of immuno-oncology involves blocking the adenosine-mediated inhibition of T-lymphocytes by selectively binding to A2AR.[3] This blockade prevents the downstream signaling cascade that leads to immunosuppression, thereby promoting T-cell proliferation and activation.[3] While extensively studied for Parkinson's disease, its selective A2AR antagonism also holds potential for cancer immunotherapy.[4][5][6]

Signaling Pathways

The signaling pathways affected by this compound and preladenant are centered on the adenosine receptor-mediated modulation of intracellular cyclic AMP (cAMP) levels.

Adenosine-Mediated T-cell Suppression and Antagonist Intervention cluster_TME Tumor Microenvironment cluster_TCell T-Cell cluster_Antagonists Therapeutic Intervention Tumor Cells Tumor Cells Adenosine Adenosine Tumor Cells->Adenosine releases A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR AC Adenylate Cyclase A2AR->AC inhibits A2BR->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates NFAT NFAT PKA->NFAT inhibits IL2 IL-2 Production CREB->IL2 suppresses NFAT->IL2 promotes Proliferation T-Cell Proliferation & Activation IL2->Proliferation This compound This compound This compound->A2AR blocks This compound->A2BR blocks Preladenant Preladenant Preladenant->A2AR blocks Experimental Workflow for T-Cell IL-2 Rescue Assay start Start tcell_isolation Isolate T-cells start->tcell_isolation cell_plating Plate T-cells in 96-well plate tcell_isolation->cell_plating compound_prep Prepare serial dilutions of this compound/Preladenant cell_plating->compound_prep treatment Add compounds to wells compound_prep->treatment agonist_addition Add adenosine receptor agonist (NECA) treatment->agonist_addition activation Stimulate T-cells (anti-CD3/CD28) agonist_addition->activation incubation Incubate for 48-72 hours activation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection elisa Quantify IL-2 using ELISA supernatant_collection->elisa data_analysis Analyze data and determine EC50 elisa->data_analysis end End data_analysis->end

References

M1069 vs. Selective A2A Receptor Antagonist: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer immunotherapy, targeting the adenosine (B11128) pathway has emerged as a promising strategy to counteract immunosuppression within the tumor microenvironment. This guide provides an objective in vivo comparison between M1069, a dual A2A/A2B adenosine receptor antagonist, and preladenant, a selective A2A receptor antagonist. The data and protocols presented are derived from preclinical studies to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound is an orally bioavailable antagonist of both A2A and A2B adenosine receptors, designed to combat the immunosuppressive effects of adenosine in the tumor microenvironment.[1] Preladenant is a potent and highly selective A2A receptor antagonist.[2] In vivo studies directly comparing this compound to a selective A2A receptor antagonist have been conducted, particularly in the context of breast cancer models.[1][3] The key distinction lies in this compound's dual antagonism, which also targets the A2B receptor, a receptor that can be complementary to A2A in the adenosine-rich tumor microenvironment.[4]

Data Presentation

The following table summarizes the in vivo anti-tumor efficacy of this compound compared to a selective A2A receptor antagonist in a murine breast cancer model.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI) vs. Vehicle
Vehicle-~1200-
Selective A2A Antagonist (Preladenant)100 mg/kg, BID~950~21%
This compound 30 mg/kg, BID ~900 ~25%
This compound 100 mg/kg, BID ~750 ~37.5%
This compound 300 mg/kg, BID ~600 ~50%

Data adapted from in vivo studies in the 4T1 syngeneic breast cancer model.[1][5]

Experimental Protocols

In Vivo Anti-Tumor Efficacy Study

A detailed methodology for the in vivo comparison of this compound and a selective A2A receptor antagonist is provided below.

1. Animal Model:

  • Species: Female BALB/c mice.[6]

  • Age: 8-10 weeks.

  • Acclimatization: Animals are acclimated for at least one week prior to the commencement of the study.

2. Tumor Cell Line and Implantation:

  • Cell Line: 4T1 murine breast carcinoma cells, which are known to create an adenosine-rich tumor microenvironment.[1][5]

  • Implantation: 1 x 10^5 4T1 cells are implanted subcutaneously into the mammary fat pad of the mice.[3]

3. Treatment Groups and Administration:

  • Randomization: Once tumors reach a palpable volume (approximately 50-80 mm³), mice are randomized into treatment groups (n=8-10 mice per group).[3][5]

  • Vehicle Control: Administered a corresponding vehicle solution orally, twice daily (BID).

  • Selective A2A Antagonist (Preladenant): Administered orally at a dose of 100 mg/kg, BID.[3]

  • This compound: Administered orally at doses of 30, 100, and 300 mg/kg, BID.[1][5]

  • Administration Route: Oral gavage.[5]

4. Efficacy Endpoints:

  • Primary Endpoint: Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.[6]

  • Secondary Endpoints: Body weight is monitored as an indicator of toxicity.

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., >1000 mm³), and tumors are excised for further analysis.[3]

5. Statistical Analysis:

  • Tumor growth data are typically analyzed using a two-way ANOVA with multiple comparisons to determine statistical significance between treatment groups.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound and a selective A2A receptor antagonist.

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell) Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor binds G_Protein Gs Protein A2A_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Immunosuppression Immunosuppression (e.g., ↓ IL-2, ↓ IFN-γ) PKA->Immunosuppression leads to Selective_A2A_Antagonist Selective A2A Antagonist (e.g., Preladenant) Selective_A2A_Antagonist->A2A_Receptor blocks

Selective A2A Receptor Antagonism

cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell, Myeloid Cell) Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor binds A2B_Receptor A2B Receptor Adenosine->A2B_Receptor binds G_Protein_A Gs Protein A2A_Receptor->G_Protein_A activates G_Protein_B Gs/Gq Protein A2B_Receptor->G_Protein_B activates AC Adenylate Cyclase G_Protein_A->AC G_Protein_B->AC cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Immunosuppression Immunosuppression (e.g., ↓ IL-2, ↑ VEGF) PKA->Immunosuppression leads to This compound This compound (Dual A2A/A2B Antagonist) This compound->A2A_Receptor blocks This compound->A2B_Receptor blocks

Dual A2A/A2B Receptor Antagonism by this compound

Conclusion

The in vivo data suggests that the dual A2A/A2B receptor antagonist, this compound, demonstrates a dose-dependent inhibition of tumor growth that is more pronounced than that observed with a selective A2A receptor antagonist at the tested dose. This enhanced efficacy may be attributed to the additional blockade of the A2B receptor, which also contributes to the immunosuppressive tumor microenvironment. These findings highlight the potential therapeutic advantage of dual A2A/A2B antagonism in cancer immunotherapy. Further research is warranted to fully elucidate the synergistic effects of blocking both receptors in various tumor models.

References

A Preclinical Perspective on M1069: Evaluating Monotherapy and the Potential for Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, targeting the adenosine (B11128) pathway has emerged as a promising strategy to overcome resistance to immune checkpoint inhibitors. This guide provides a comparative overview of the dual A2A/A2B adenosine receptor antagonist, M1069, as a monotherapy and explores the scientific rationale and preclinical evidence supporting its potential combination with anti-PD-1 therapy. This analysis is based on available preclinical data and the established mechanisms of action of both therapeutic modalities.

Mechanism of Action: A Two-Pronged Approach to Reinvigorating Anti-Tumor Immunity

This compound is an orally bioavailable small molecule that acts as a potent and selective antagonist of both the A2A and A2B adenosine receptors (A2AR and A2BR).[1][2] In the tumor microenvironment (TME), high levels of extracellular adenosine, often produced by cancer cells, suppress the anti-tumor immune response by binding to these receptors on various immune cells.[2][3]

This compound reverses this immunosuppression through a dual blockade:

  • A2A Receptor Blockade: Primarily found on T cells and Natural Killer (NK) cells, A2AR activation by adenosine leads to decreased T-cell receptor signaling, reduced cytokine production (e.g., IL-2), and inhibited cytotoxicity. By blocking A2AR, this compound restores the function of these key effector cells.[2][3]

  • A2B Receptor Blockade: Often upregulated in the hypoxic TME, A2BR activation on myeloid cells, such as dendritic cells (DCs) and macrophages, promotes the secretion of pro-angiogenic and pro-inflammatory factors like VEGF and reduces the production of pro-inflammatory cytokines like IL-12.[2][3] this compound's blockade of A2BR can help to repolarize these myeloid cells towards an anti-tumor phenotype.[2][4]

Anti-PD-1 therapy, on the other hand, works by disrupting the interaction between the programmed cell death protein 1 (PD-1) on T cells and its ligand, PD-L1, which is often expressed on tumor cells. This interaction serves as an "off switch" for T cells, leading to T-cell exhaustion. By blocking this checkpoint, anti-PD-1 antibodies unleash the cytotoxic potential of T cells against cancer cells.[5][6][7][8]

The combination of this compound and anti-PD-1 therapy is hypothesized to have a synergistic effect by tackling two distinct, yet complementary, immunosuppressive mechanisms within the TME.

Preclinical Data: Evidence for Monotherapy and Combination Potential

Direct preclinical or clinical data comparing this compound in combination with a dedicated anti-PD-1 antibody versus this compound monotherapy is not yet publicly available. However, existing preclinical studies provide a strong foundation for this therapeutic strategy.

In vivo studies using a syngeneic breast cancer model (4T1) have demonstrated that this compound monotherapy leads to a reduction in tumor growth.[2][9] Furthermore, a significant finding from preclinical research is that this compound enhances the anti-tumor activity of bintrafusp alfa, a bifunctional fusion protein that targets both PD-L1 and TGF-β.[2][3] This suggests that blocking the adenosine pathway can augment the efficacy of therapies that modulate the PD-1/PD-L1 axis.

The table below summarizes key preclinical findings for this compound from in vitro and in vivo studies.

Parameter This compound Monotherapy This compound Combination Therapy (with Bintrafusp Alfa or Cisplatin) Supporting Evidence
In Vitro T-cell Activity Rescued IL-2 production from T-cells in high adenosine environments.Not directly tested in combination in these assays.[2][3]
In Vitro Myeloid Cell Activity Inhibited VEGF production by myeloid cells and suppressed secretion of protumorigenic cytokines (CXCL1, CXCL5) from dendritic cells. Rescued IL-12 secretion.Not directly tested in combination in these assays.[2][3][4]
In Vivo Anti-Tumor Efficacy Decreased tumor growth in a 4T1 breast cancer model.Enhanced anti-tumor activity of bintrafusp alfa and cisplatin (B142131) in the 4T1 breast cancer model.[2][3][9]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound and anti-PD-1 therapy.

M1069_Signaling_Pathway cluster_TME Tumor Microenvironment (High Adenosine) cluster_ImmuneCell Immune Cell (e.g., T-cell, DC) Tumor Cells Tumor Cells Adenosine Adenosine Tumor Cells->Adenosine release A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR cAMP cAMP increase A2AR->cAMP A2BR->cAMP This compound This compound This compound->A2AR blocks This compound->A2BR blocks Immunosuppression Immunosuppression (↓IL-2, ↓IL-12, ↑VEGF) cAMP->Immunosuppression

Caption: this compound blocks adenosine-mediated immunosuppression.

AntiPD1_Signaling_Pathway cluster_TumorCell Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds TCell_Exhaustion T-Cell Exhaustion PD1->TCell_Exhaustion leads to AntiPD1 Anti-PD-1 Ab AntiPD1->PD1 blocks

Caption: Anti-PD-1 therapy blocks the PD-1/PD-L1 inhibitory axis.

Experimental Protocols

Detailed experimental protocols for clinical trials involving this compound are not yet publicly available. However, based on preclinical publications, key experiments to evaluate the efficacy of this compound as a monotherapy and in combination with anti-PD-1 would likely include:

1. In Vitro Immune Cell Function Assays:

  • Mixed Lymphocyte Reaction (MLR):

    • Objective: To assess the ability of this compound to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation in an adenosine-rich environment.

    • Methodology: Co-culture of dendritic cells with allogeneic T-cells in the presence of adenosine, with and without this compound. T-cell proliferation is measured by CFSE dilution or ³H-thymidine incorporation. Cytokine levels (e.g., IFN-γ, IL-2) in the supernatant are quantified by ELISA or multiplex bead array.

  • Cytokine Release Assays:

    • Objective: To measure the effect of this compound on the production of key cytokines by different immune cell subsets.

    • Methodology: Isolate specific immune cells (e.g., T-cells, macrophages, dendritic cells) and culture them in the presence of adenosine and relevant stimuli (e.g., anti-CD3/CD28 for T-cells, LPS for macrophages). This compound is added at various concentrations, and the supernatant is analyzed for cytokines such as IL-2, IL-12, and VEGF.

2. In Vivo Syngeneic Mouse Tumor Models:

  • Objective: To evaluate the anti-tumor efficacy of this compound monotherapy versus its combination with an anti-PD-1 antibody.

  • Methodology:

    • Implant tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer) into immunocompetent mice.

    • Once tumors are established, randomize mice into treatment groups: Vehicle, this compound alone, anti-PD-1 antibody alone, and this compound in combination with anti-PD-1 antibody.

    • Administer treatments according to a defined schedule. This compound is typically administered orally.

    • Monitor tumor growth by caliper measurements.

    • At the end of the study, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze changes in immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).

Hypothetical Experimental Workflow

The following diagram outlines a logical workflow for a preclinical study comparing this compound monotherapy with its combination with anti-PD-1 therapy.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis A Immune Cell Function Assays (MLR, Cytokine Release) B Syngeneic Tumor Model Implantation A->B Inform In Vivo Dosing C Treatment Groups: 1. Vehicle 2. This compound 3. Anti-PD-1 4. This compound + Anti-PD-1 B->C D Tumor Growth Monitoring C->D E Endpoint Analysis: Tumor & Spleen Immunophenotyping D->E F Comparative Efficacy & MOA Insights E->F Data Analysis & Comparison

Caption: Preclinical workflow for comparing this compound mono vs. combo therapy.

Conclusion and Future Directions

The dual A2A/A2B adenosine receptor antagonist this compound has demonstrated promising preclinical anti-tumor activity as a monotherapy. While direct comparative data for its combination with anti-PD-1 therapy is still forthcoming, the distinct and complementary mechanisms of action of these two agents provide a strong rationale for their combined use. By alleviating adenosine-mediated immunosuppression, this compound has the potential to sensitize tumors to and enhance the efficacy of anti-PD-1 blockade. Further preclinical studies directly comparing the combination to monotherapy are warranted, and the results of ongoing and future clinical trials will be critical in defining the therapeutic potential of this combination strategy in patients with advanced cancers.

References

Validating the Immunomodulatory Effects of M1069 on Dendritic Cells: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a framework for researchers, scientists, and drug development professionals to validate the effects of M1069, a dual A2A/A2B adenosine (B11128) receptor antagonist, on dendritic cells (DCs) using a robust secondary assay. While primary assays may indicate an initial effect, a secondary functional assay is crucial for confirming the immunomodulatory activity of this compound and understanding its downstream consequences on T-cell activation. This document compares the expected outcomes of this compound treatment with alternative immunomodulators and provides detailed experimental protocols.

This compound is a selective and orally active antagonist of the A2A and A2B adenosine receptors, playing a role in counteracting the immunosuppressive tumor microenvironment.[1] By blocking adenosine signaling, this compound has been shown to enhance the activation of T-cells in the presence of adenosine-differentiated dendritic cells.[1] To further elucidate and validate this activity, a Mixed Lymphocyte Reaction (MLR) is proposed as a comprehensive secondary assay.

The Mixed Lymphocyte Reaction (MLR) as a Secondary Assay

An MLR is a powerful in vitro assay that assesses the ability of dendritic cells to stimulate the proliferation and activation of allogeneic T-cells.[2] This assay provides a direct functional readout of DC maturation and antigen presentation capacity. By co-culturing this compound-treated DCs with T-cells, researchers can quantify the impact of the compound on the adaptive immune response.

Experimental Workflow: Dendritic Cell Maturation and Co-culture

experimental_workflow Experimental Workflow for this compound Validation cluster_dc_prep Dendritic Cell Preparation cluster_tcell_prep T-Cell Preparation cluster_coculture Co-culture and Analysis DC_isolation Isolate Monocytes from PBMCs DC_differentiation Differentiate into Immature DCs (GM-CSF + IL-4) DC_isolation->DC_differentiation DC_treatment Treat with this compound, Control, or LPS DC_differentiation->DC_treatment Co_culture Co-culture Treated DCs with T-Cells DC_treatment->Co_culture Tcell_isolation Isolate Allogeneic CD4+ or CD8+ T-Cells Tcell_isolation->Co_culture Proliferation_assay Measure T-Cell Proliferation (e.g., CFSE dilution) Co_culture->Proliferation_assay Cytokine_analysis Analyze Cytokine Production (ELISA, Luminex) Co_culture->Cytokine_analysis

Caption: Workflow for validating this compound's effect on DCs.

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize the anticipated quantitative results from an MLR assay comparing this compound-treated DCs to negative and positive controls.

Table 1: Dendritic Cell Maturation Markers (Flow Cytometry)

Treatment GroupCD80 Expression (MFI)CD86 Expression (MFI)MHC Class II Expression (MFI)
Untreated ControlBaselineBaselineBaseline
This compound Increased Increased Increased
LPS (Positive Control)Strongly IncreasedStrongly IncreasedStrongly Increased

MFI: Mean Fluorescence Intensity

Table 2: T-Cell Proliferation and Cytokine Production (MLR)

DC Treatment GroupT-Cell Proliferation (% Divided Cells)IL-2 Production (pg/mL)IFN-γ Production (pg/mL)IL-10 Production (pg/mL)
Untreated ControlLowLowLowHigh
This compound Significantly Increased Significantly Increased Significantly Increased Decreased
LPS (Positive Control)Highly IncreasedHighly IncreasedHighly IncreasedVariable

Signaling Pathway: this compound Mechanism of Action in Dendritic Cells

This compound's mechanism of action involves the blockade of adenosine receptors on dendritic cells, thereby preventing the immunosuppressive signals induced by extracellular adenosine.

signaling_pathway This compound Mechanism of Action in Dendritic Cells cluster_adenosine Adenosine Signaling (Immunosuppressive) cluster_this compound This compound Intervention (Immune Activating) cluster_outcome Functional Outcome Adenosine Extracellular Adenosine A2A_A2B A2A/A2B Receptors Adenosine->A2A_A2B cAMP ↑ cAMP A2A_A2B->cAMP PKA ↑ PKA cAMP->PKA CREB ↑ pCREB PKA->CREB IL10 ↑ IL-10 CREB->IL10 IL12 ↓ IL-12 CREB->IL12 inhibits DC_Maturation DC Maturation (↑ CD80, CD86, MHCII) IL12->DC_Maturation This compound This compound This compound->A2A_A2B blocks T_Cell_Activation T-Cell Activation (↑ Proliferation, IL-2, IFN-γ) DC_Maturation->T_Cell_Activation

Caption: this compound blocks adenosine signaling to promote DC maturation.

Experimental Protocols

1. Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

  • Source: Human peripheral blood mononuclear cells (PBMCs).

  • Protocol:

    • Isolate monocytes from PBMCs using CD14+ magnetic beads or by plastic adherence.

    • Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 5-7 days to generate immature DCs (iDCs).

    • Confirm iDC phenotype by flow cytometry (CD14-, CD1a+, HLA-DR+).

2. Dendritic Cell Treatment

  • Protocol:

    • Plate iDCs at a density of 1 x 10^6 cells/mL.

    • Treat iDCs with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 24-48 hours.

    • Include an untreated control and a positive control (e.g., 100 ng/mL Lipopolysaccharide - LPS) for DC maturation.

    • After incubation, harvest a fraction of the DCs for flow cytometric analysis of maturation markers (CD80, CD86, CD83, MHC Class II).

3. Mixed Lymphocyte Reaction (MLR)

  • Source: Allogeneic T-cells isolated from a different donor than the DCs.

  • Protocol:

    • Isolate CD4+ or CD8+ T-cells from allogeneic PBMCs using negative selection kits.

    • Label T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).

    • Co-culture the treated DCs with the CFSE-labeled T-cells at a DC:T-cell ratio of 1:5 or 1:10 for 3-5 days.

    • Assess T-cell proliferation by measuring CFSE dilution using flow cytometry.

    • Collect supernatants from the co-culture to quantify cytokine levels (e.g., IL-2, IFN-γ, IL-10) using ELISA or a multiplex bead array (Luminex).[2]

Comparison with Alternative Immunomodulators

To provide context for this compound's activity, its effects can be compared to other classes of immunomodulators that impact dendritic cell function.

Table 3: Comparative Effects of Immunomodulators on Dendritic Cells

Compound ClassPrimary TargetEffect on DC MaturationKey Cytokine Modulation
Adenosine Receptor Antagonist (this compound) A2A/A2B ReceptorsPromotes maturation by blocking immunosuppressive signals↓ IL-10, ↑ IL-12
Toll-Like Receptor (TLR) Agonist (e.g., LPS) TLR4Potent inducer of maturation↑ IL-12, ↑ TNF-α, ↑ IL-6
AXL Inhibitor (e.g., Bemcentinib) AXL Receptor Tyrosine KinasePromotes activation of CD103+ cross-presenting DCs↑ IL-12[3][4][5]

This comparative guide provides a robust framework for the secondary validation of this compound's effect on dendritic cells. The proposed MLR assay, coupled with phenotypic and cytokine analysis, will offer comprehensive insights into the functional consequences of adenosine receptor blockade and solidify the understanding of this compound's potential as an immunotherapeutic agent.

References

M1069: A Comparative Guide to its Anti-Tumor Activity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of M1069, a dual A2A/A2B adenosine (B11128) receptor antagonist, across various preclinical models. We will delve into its performance against other adenosine receptor antagonists, supported by experimental data, and provide detailed methodologies for the key experiments cited.

Mechanism of Action: Targeting the Adenosine Pathway

This compound is an orally active, selective dual antagonist of the A2A and A2B adenosine receptors, with over 100-fold selectivity against A1 and A3 receptors. In the tumor microenvironment (TME), high concentrations of adenosine, produced through the dephosphorylation of ATP by ectonucleotidases like CD39 and CD73, contribute to an immunosuppressive landscape. Adenosine, by binding to A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and myeloid cells, dampens the anti-tumor immune response.

This compound's therapeutic potential lies in its ability to block these immunosuppressive signals. By antagonizing both A2A and A2B receptors, this compound is designed to restore and enhance the function of immune cells within the TME, leading to a more robust anti-tumor response.

In Vitro and In Vivo Efficacy: A Data-Driven Comparison

The anti-tumor activity of this compound has been evaluated in several preclinical models, demonstrating its efficacy both as a monotherapy and in combination with other anti-cancer agents. A key determinant of this compound's effectiveness is the adenosine and CD73 expression levels within the tumor.

Performance in Different Tumor Models

This compound has shown significant anti-tumor activity in adenosine-high, CD73-high tumor models, such as the 4T1 murine breast cancer model. Conversely, in adenosine-low, CD73-low models like the MC38 murine colon carcinoma model, this compound did not exhibit tumor growth inhibition. This highlights the dependency of this compound's efficacy on a TME rich in adenosine.

Table 1: Comparison of this compound and AB928 Anti-Tumor Activity in the 4T1 Syngeneic Mouse Model

CompoundDose (oral, BID)Tumor Growth Inhibition (TGI)Reference
This compound 100 mg/kg30%
This compound 300 mg/kg41.8%
AB928 100 mg/kg19.9%

BID: twice daily

Table 2: Qualitative Comparison of this compound with Other Adenosine Receptor Antagonists

CompoundTarget(s)Key Findings in 4T1 ModelReference
This compound A2A/A2BDose-dependent tumor growth inhibition.
AB928 A2A/A2BDemonstrated tumor growth inhibition, though less potent than this compound at the same dose.
A2A selective antagonist (A2Ai) A2ALess effective than this compound in suppressing protumorigenic cytokines and stimulating T-cells in the presence of adenosine.
TT-10 A2AShowed superior tumor growth suppression compared to vehicle and anti-PD-1 treatment.
TT-4 A2BDemonstrated significant suppression of tumor growth.

Experimental Protocols

In Vivo Tumor Models

4T1 Murine Breast Cancer Model (Adenosine-high/CD73-high):

  • Cell Line: 4T1 murine breast cancer cells.

  • Animals: Female BALB/c mice.

  • Implantation: 5 x 10^4 4T1 cells are implanted into the mammary fat pad.

  • Treatment Initiation: Treatment begins when the average tumor volume reaches approximately 60-70 mm³.

  • Drug Administration: this compound and comparator agents are administered orally (p.o.) twice daily (BID) at the specified doses.

  • Monitoring: Tumor volume is measured 2-3 times per week using calipers.

  • Endpoint: Animals are euthanized when tumor volume reaches a predetermined size (e.g., 2,000 mm³) or at the end of the study period.

MC38 Murine Colon Carcinoma Model (Adenosine-low/CD73-low):

  • Cell Line: MC38 murine colon adenocarcinoma cells.

  • Animals: Female C57BL/6 mice.

  • Implantation: Cells are implanted subcutaneously.

  • Treatment and Monitoring: Follows a similar protocol to the 4T1 model.

In Vitro Assays

Mixed Lymphocyte Reaction (MLR) Assay:

This assay assesses the ability of dendritic cells (DCs) to stimulate T-cell proliferation and activation.

  • DC Generation: Monocytes are differentiated into DCs in the presence or absence of adenosine. To test the effect of this compound, the compound is added during this differentiation process.

  • Co-culture: The generated DCs (stimulator cells) are co-cultured with allogeneic T-cells (responder cells).

  • Readout: T-cell proliferation is measured by methods such as [3H]-thymidine incorporation or CFSE dilution. Cytokine production (e.g., IFN-γ, IL-2) in the supernatant is quantified by ELISA or other immunoassays to assess T-cell activation.

Dendritic Cell (DC) Differentiation Assay:

This assay evaluates the effect of this compound on the differentiation of monocytes into functional DCs in an adenosine-rich environment.

  • Monocyte Isolation: Monocytes are isolated from peripheral blood mononuclear cells (PBMCs).

  • Differentiation: Monocytes are cultured with GM-CSF and IL-4 to induce differentiation into immature DCs. Adenosine is added to the culture to mimic the TME. This compound is added to test its ability to counteract the effects of adenosine.

  • Phenotypic Analysis: The expression of DC maturation markers (e.g., CD80, CD86, HLA-DR) and immunosuppressive markers is analyzed by flow cytometry.

  • Functional Analysis: The ability of the differentiated DCs to produce cytokines (e.g., IL-12) is measured.

Visualizing the Science

Signaling Pathway of this compound

M1069_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T-cell) ATP ATP CD39 CD39 ATP->CD39 Adenosine Adenosine A2A_R A2A Receptor Adenosine->A2A_R A2B_R A2B Receptor Adenosine->A2B_R AMP AMP CD39->AMP CD73 CD73 CD73->Adenosine AMP->CD73 Immunosuppression Immunosuppression A2A_R->Immunosuppression Gs -> cAMP -> PKA A2B_R->Immunosuppression Gs -> cAMP -> PKA This compound This compound This compound->A2A_R This compound->A2B_R Anti-tumor_Immunity Anti-tumor Immunity Immunosuppression->Anti-tumor_Immunity this compound blocks

Caption: this compound blocks adenosine binding to A2A/A2B receptors, inhibiting immunosuppressive signaling.

Experimental Workflow for In Vivo Anti-Tumor Activity Assessment

InVivo_Workflow Start Start Tumor_Cell_Implantation Tumor Cell Implantation (e.g., 4T1 cells in BALB/c mice) Start->Tumor_Cell_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring (Calipers) Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Tumors reach ~60-70 mm³ Treatment Treatment Initiation (this compound, Comparators, Vehicle) Randomization->Treatment Continued_Monitoring Continued Tumor Growth and Body Weight Monitoring Treatment->Continued_Monitoring Endpoint Study Endpoint (Tumor size limit or pre-defined day) Continued_Monitoring->Endpoint Data_Analysis Data Analysis (TGI calculation) Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

M1069 vs. AZD4635: A Comparative Guide to Adenosine Receptor Antagonists in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment (TME) presents a complex network of cells and signaling molecules that can significantly influence cancer progression and the efficacy of immunotherapies. A key immunosuppressive pathway within the TME is mediated by adenosine (B11128), which signals through its receptors, primarily A2A and A2B, on various immune cells. This guide provides a detailed, data-driven comparison of two adenosine receptor antagonists, M1069 and AZD4635, and their respective impacts on modulating the TME.

At a Glance: this compound and AZD4635

This compound is a potent and selective dual antagonist of the A2A and A2B adenosine receptors.[1][2] In contrast, AZD4635 is a selective A2A receptor antagonist.[3][4] This fundamental difference in their mechanism of action—dual versus selective receptor antagonism—underpins their distinct effects on the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and AZD4635, providing a side-by-side comparison of their receptor binding affinities and in vitro functional activities.

Table 1: Adenosine Receptor Binding Affinity

CompoundTarget(s)IC50 / KiSelectivity
This compound A2A ReceptorIC50: 0.130 nM (in HEK-293 cells)[1]>10,000-fold vs. A1/A3[1]
A2B ReceptorIC50: 9.03 nM (in HEK-293 cells)[1]
AZD4635 A2A ReceptorKi: 1.7 nM[3]94-fold vs. A1, 37-fold vs. A2B, >5882-fold vs. A3[3]

Table 2: In Vitro Functional Activity

AssayThis compoundAZD4635
cAMP Inhibition EC50 (human T cells): 84.1 nM[1]IC50 (CHO cells, 1 µM adenosine): 10.0 nM[5]
EC50 (murine cells): 137.7 nM[1]
IL-2 Production Rescue EC50 (human T cells): Not explicitly stated, but dose-dependent rescue shown.[1]Not explicitly stated, but reverses adenosine-mediated suppression.
VEGF Production Inhibition IC50 (human cells): 20.9 nM[1]Not explicitly stated.
IC50 (murine cells): 181.3 nM[1]

Signaling Pathways and Mechanisms of Action

This compound and AZD4635 both aim to counteract the immunosuppressive effects of adenosine in the TME, but they do so by targeting different combinations of adenosine receptors.

Adenosine_Signaling_Pathway Adenosine Signaling in the Tumor Microenvironment cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell, Dendritic Cell) cluster_Antagonists Therapeutic Intervention ATP ATP Adenosine Adenosine ATP->Adenosine CD39/CD73 A2A_Receptor A2A R Adenosine->A2A_Receptor A2B_Receptor A2B R Adenosine->A2B_Receptor CD39 CD39 CD73 CD73 AC Adenylate Cyclase A2A_Receptor->AC Activates A2B_Receptor->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Immunosuppression Immune Suppression PKA->Immunosuppression This compound This compound This compound->A2A_Receptor Blocks This compound->A2B_Receptor Blocks AZD4635 AZD4635 AZD4635->A2A_Receptor Blocks

Figure 1: Adenosine Signaling and Antagonist Intervention.

As depicted in Figure 1, both this compound and AZD4635 block the binding of adenosine to the A2A receptor, thereby inhibiting the downstream signaling cascade that leads to immunosuppression. However, this compound also blocks the A2B receptor, which is often upregulated in the adenosine-rich TME and contributes to pro-tumorigenic effects.[6]

Modulation of the Tumor Microenvironment: A Comparative Analysis

Dendritic Cell Function

This compound has been shown to reverse the differentiation of bone marrow-derived dendritic cells (DCs) towards a more potent antigen-presenting phenotype in the presence of high adenosine concentrations.[1] In a one-way mixed lymphocyte reaction (MLR) assay, DCs treated with this compound demonstrated superior T-cell activation compared to those treated with a selective A2A antagonist.[6]

AZD4635 has also been shown to enhance DC activation and antigen presentation.[7] Preclinical studies demonstrated that AZD4635 treatment increased the expression of MHC class II on DCs.

Cytokine and Chemokine Profiles

A key differentiator between the two compounds lies in their impact on cytokine and chemokine secretion. In adenosine-rich conditions, this compound demonstrated superior suppression of pro-tumorigenic cytokines and chemokines, including CXCL1 and CXCL5, and a better rescue of the anti-tumorigenic cytokine IL-12 from adenosine-differentiated DCs when compared to a selective A2A antagonist.[6]

In Vivo Antitumor Activity

In a murine CD73-high 4T1 mammary cancer model, this compound demonstrated tumor growth inhibition as a monotherapy and enhanced the antitumor activity of chemotherapeutic agents like paclitaxel (B517696) and cisplatin.[1] Notably, in this model, a selective A2A antagonist did not show the same level of efficacy as a monotherapy.[6]

AZD4635 has also shown in vivo antitumor activity, particularly in combination with anti-PD-L1 therapy in various syngeneic mouse tumor models.[3]

Experimental Protocols

In Vitro Adenosine Receptor Antagonism Assay

Objective: To determine the potency of this compound and AZD4635 in inhibiting adenosine receptor-mediated signaling.

Methodology:

  • HEK-293 cells stably expressing either human A2A or A2B adenosine receptors are used.[1][8]

  • Cells are pre-incubated with varying concentrations of the antagonist (this compound or AZD4635).

  • The cells are then stimulated with an adenosine receptor agonist, such as 5'-N-ethylcarboxamide adenosine (NECA).[8]

  • The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit.[8]

  • The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is calculated.[8]

In_Vitro_Antagonism_Workflow In Vitro Adenosine Receptor Antagonism Assay Workflow Start Start Cell_Culture Culture HEK-293 cells expressing A2A or A2B receptors Start->Cell_Culture Pre_incubation Pre-incubate cells with varying concentrations of This compound or AZD4635 Cell_Culture->Pre_incubation Stimulation Stimulate cells with adenosine agonist (NECA) Pre_incubation->Stimulation cAMP_Measurement Measure intracellular cAMP levels Stimulation->cAMP_Measurement IC50_Calculation Calculate IC50 values cAMP_Measurement->IC50_Calculation End End IC50_Calculation->End

Figure 2: In Vitro Antagonism Assay Workflow.
One-Way Mixed Lymphocyte Reaction (MLR) Assay

Objective: To assess the ability of dendritic cells treated with this compound or AZD4635 to activate T cells.

Methodology:

  • Monocyte-derived dendritic cells (DCs) are generated from peripheral blood mononuclear cells (PBMCs).

  • DCs are differentiated in the presence of adenosine and either this compound, a selective A2A antagonist, or a vehicle control.[6]

  • These treated DCs are then co-cultured with allogeneic CD4+ T cells (from a different donor).[9]

  • T cell activation is assessed by measuring the release of interferon-gamma (IFNγ) into the culture supernatant using an ELISA or a similar immunoassay.[6][9]

MLR_Assay_Workflow One-Way Mixed Lymphocyte Reaction (MLR) Assay Workflow Start Start DC_Generation Generate monocyte-derived dendritic cells (DCs) Start->DC_Generation DC_Treatment Differentiate DCs with Adenosine + This compound / A2A antagonist / Vehicle DC_Generation->DC_Treatment Co_culture Co-culture treated DCs with allogeneic CD4+ T cells DC_Treatment->Co_culture IFNy_Measurement Measure IFNγ release from T cells Co_culture->IFNy_Measurement End End IFNy_Measurement->End

Figure 3: MLR Assay Workflow.

Conclusion

Both this compound and AZD4635 are promising therapeutic agents for overcoming adenosine-mediated immunosuppression in the tumor microenvironment. The choice between a dual A2A/A2B antagonist like this compound and a selective A2A antagonist like AZD4635 may depend on the specific characteristics of the tumor and its microenvironment.

The available preclinical data suggests that in adenosine-rich tumors where the A2B receptor is also highly expressed, the dual antagonism of this compound may offer a more comprehensive and potent reversal of immunosuppression, leading to superior anti-tumor activity. This is evidenced by its enhanced ability to modulate dendritic cell function and cytokine profiles compared to a selective A2A antagonist.

Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two approaches in different cancer types. This guide provides a foundational comparison based on current preclinical evidence to aid researchers in their ongoing efforts to develop novel and effective cancer immunotherapies.

References

A Comparative Analysis of Bempegaldesleukin (M1069) and Standard-of-Care Immunotherapies in Advanced Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel immunotherapy agent Bempegaldesleukin (formerly NKTR-214, here referenced as M1069) in combination with Nivolumab, against standard-of-care Nivolumab monotherapy for the treatment of previously untreated, unresectable, or metastatic melanoma.

This document outlines the mechanistic distinctions, summarizes key clinical trial data in comparative tables, details experimental protocols, and provides visual diagrams of the relevant biological pathways and study designs.

Mechanism of Action: A Novel Approach to IL-2 Pathway Agonism

Bempegaldesleukin is a first-in-class CD122-preferential IL-2 pathway agonist.[1] It is a prodrug consisting of recombinant human IL-2 with multiple releasable polyethylene (B3416737) glycol (PEG) chains attached.[2][3] This PEGylation strategy is key to its mechanism. The PEG chains sterically hinder the binding of IL-2 to the high-affinity IL-2 receptor α-subunit (CD25), which is constitutively expressed on immunosuppressive regulatory T cells (Tregs).[2][4]

Upon intravenous administration, the PEG chains slowly detach, leading to a sustained release of active IL-2 conjugates.[3][5] This design results in preferential signaling through the intermediate-affinity IL-2 receptor βγ complex (CD122/CD132), which is predominant on CD8+ effector T cells and Natural Killer (NK) cells.[4][5] The intended outcome is the robust activation and proliferation of these cancer-killing immune cells within the tumor microenvironment, with a reduced impact on the expansion of Tregs.[2][6]

Standard-of-care immunotherapies, such as the PD-1 inhibitor Nivolumab, work by blocking the interaction between the PD-1 receptor on T cells and its ligand (PD-L1) on tumor cells. This action releases the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells. The combination of Bempegaldesleukin and Nivolumab is hypothesized to have a synergistic effect: Bempegaldesleukin increases the number and activity of tumor-infiltrating lymphocytes, while Nivolumab ensures these cells can effectively execute their anti-tumor function.[7]


dot T {
graph [fontname="Arial", newrank=true, splines=true, overlap=false, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

This compound and Nivolumab Signaling Pathways

Comparative Clinical Performance

The pivotal study for evaluating the combination of Bempegaldesleukin (this compound) and Nivolumab was the Phase III PIVOT IO 001 trial. This randomized, open-label study compared the combination therapy against Nivolumab monotherapy in patients with previously untreated advanced melanoma.[8] While earlier phase studies showed promising results, the Phase III trial did not meet its primary endpoints.[8][9]

Table 1: Efficacy Results from the PIVOT IO 001 Trial [8]

EndpointThis compound (Bempegaldesleukin) + Nivolumab (n=391)Nivolumab Monotherapy (n=392)Hazard Ratio (HR) / P-value
Objective Response Rate (ORR) 27.7%36.0%P = .0311
Progression-Free Survival (PFS) 4.17 months4.99 monthsHR: 1.09 (P = .3988)
Overall Survival (OS) 29.67 months28.88 monthsHR: 0.94

Data sourced from the PIVOT IO 001 Phase III trial results.[8]

Table 2: Safety Profile from the PIVOT IO 001 Trial [8]

Adverse Event (AE) CategoryThis compound (Bempegaldesleukin) + NivolumabNivolumab Monotherapy
Grade 3-4 Treatment-Related AEs 21.7%11.5%
Serious Treatment-Related AEs 10.1%5.5%

Data reflects the higher incidence of toxicity with the combination therapy.[8]

While the combination of Bempegaldesleukin and Nivolumab did not demonstrate a clinical benefit over Nivolumab alone in the Phase III trial, earlier phase studies, such as the PIVOT-02 trial, had shown encouraging results that prompted the larger study.[8][10]

Table 3: Efficacy from PIVOT-02 Phase I/II Dose Escalation/Expansion [11][12][13]

IndicationObjective Response Rate (ORR)Complete Response (CR) Rate
Advanced Melanoma (n=38) 53%34%
Renal Cell Carcinoma 46%Not Reported
Non-Small Cell Lung Cancer 60% (in patients with PD-L1 negative tumors)Not Reported

Note: These earlier phase results should be interpreted with caution due to the smaller patient numbers and different study design.[1]

Experimental Protocols

The methodologies employed in the clinical evaluation of Bempegaldesleukin in combination with Nivolumab followed standard oncological clinical trial designs.

PIVOT IO 001 (Phase III Trial) Protocol Summary: [8]

  • Study Design: A randomized, open-label, global Phase III study.

  • Patient Population: Previously untreated patients with unresectable or metastatic melanoma.

  • Randomization: Patients were assigned on a 1:1 basis to one of two treatment arms.

  • Treatment Arms:

    • Combination Arm: Bempegaldesleukin (0.006 mg/kg) administered intravenously every three weeks, plus Nivolumab (360 mg) administered intravenously every three weeks.

    • Monotherapy Arm: Nivolumab (360 mg) administered intravenously every three weeks.

  • Primary Endpoints: The co-primary endpoints were Objective Response Rate (ORR) and Progression-Free Survival (PFS), as assessed by a blinded independent central review. Overall Survival (OS) was also a primary endpoint.

  • Key Assessments: Tumor assessments were performed at baseline and at regular intervals. Safety was monitored throughout the study.


dot G {
graph [fontname="Arial", splines=true, overlap=false, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

PIVOT IO 001 Experimental Workflow

Standard-of-Care Immunotherapies

The current standard of care for first-line treatment of advanced melanoma often involves immunotherapy with PD-1 inhibitors, such as Nivolumab or Pembrolizumab, either as monotherapy or in combination with a CTLA-4 inhibitor like Ipilimumab.[14] For patients with BRAF-mutated melanoma, targeted therapies are also a first-line option.[15][16]

For advanced renal cell carcinoma (RCC), standard-of-care has also shifted towards immunotherapy-based combinations.[17] Options include the combination of a PD-1 inhibitor with a VEGF tyrosine kinase inhibitor (TKI) or the dual checkpoint inhibitor combination of Nivolumab and Ipilimumab for certain patient populations.[17][18]

Conclusion

Bempegaldesleukin (this compound) represents an innovative approach to harnessing the power of the IL-2 pathway for cancer immunotherapy. Its design to preferentially stimulate effector T cells and NK cells over regulatory T cells is a rational strategy to enhance anti-tumor immunity.[2][5] However, the Phase III PIVOT IO 001 trial in advanced melanoma did not demonstrate that the addition of Bempegaldesleukin to Nivolumab improved efficacy outcomes compared to Nivolumab monotherapy.[8] Furthermore, the combination was associated with a higher rate of serious adverse events.[8] While the initial Phase I/II data were promising, the definitive Phase III results do not support the use of this combination as a new standard of care for this patient population. These findings underscore the complexities of immuno-oncology drug development and the critical importance of large-scale randomized trials to validate novel therapeutic strategies.

References

Dual A2A/A2B Blockade with M1069: A Superior Approach in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of M1069 against other adenosine (B11128) receptor antagonists, supported by preclinical data, demonstrates its potential as a best-in-class therapeutic agent for researchers, scientists, and drug development professionals.

In the landscape of cancer immunotherapy, the adenosine pathway has emerged as a critical checkpoint for immune suppression within the tumor microenvironment (TME). Extracellular adenosine, often found at high concentrations in tumors, signals through A2A and A2B receptors on various immune cells, dampening their anti-tumor activity. This compound, a potent and selective dual antagonist of both A2A and A2B adenosine receptors, represents a promising strategy to overcome this immunosuppression and unleash a robust anti-cancer immune response. This guide provides a comprehensive comparison of this compound with other adenosine receptor antagonists, supported by key preclinical experimental data.

Mechanism of Action: The Advantage of Dual Blockade

This compound is an orally bioavailable small molecule that counteracts the immunosuppressive effects of adenosine.[1] By simultaneously blocking both A2A and A2B receptors, this compound addresses the multifaceted nature of adenosine-mediated immune evasion. The A2A receptor is predominantly expressed on lymphocytes, such as T cells and natural killer (NK) cells, where its activation inhibits their cytotoxic functions. The A2B receptor, on the other hand, is often upregulated on myeloid cells, including dendritic cells and macrophages, and its activation can promote a pro-tumorigenic and immunosuppressive phenotype.[1] The dual blockade by this compound therefore offers a more comprehensive approach compared to selective A2A or A2B antagonists.

dot

Adenosine_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor A2B_Receptor A2B Receptor Adenosine->A2B_Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates A2B_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppression Immune Suppression (e.g., Decreased IL-2, IFNγ) CREB->Immunosuppression Leads to This compound This compound This compound->A2A_Receptor This compound->A2B_Receptor

Caption: Adenosine signaling pathway and the inhibitory action of this compound.

Comparative In Vitro Potency and Selectivity

Preclinical studies have demonstrated the high potency and selectivity of this compound. In assays using HEK-293 cells, this compound exhibited potent antagonism of both the human A2A and A2B receptors, with IC50 values of 0.130 nM and 9.03 nM, respectively.[2] Notably, this compound displayed remarkable selectivity, with over 10,000-fold greater affinity for A2A/A2B receptors compared to A1 and A3 receptors.[2] This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Compound A2A Receptor IC50 (nM) A2B Receptor IC50 (nM) Selectivity vs. A1/A3 Reference
This compound 0.1309.03>10,000-fold[2]
Etrumadenant (AB928) 1.4 (KB)2 (KB)High[1]
Ciforadenant (CPI-444) 3.5 (Ki)-Selective for A2A[3]

Superior Reversal of Immune Suppression In Vitro

The functional consequence of this dual blockade is a superior ability to restore immune cell function in an adenosine-rich environment. Key in vitro experiments have validated the superiority of this compound over selective A2A antagonism.

T-Cell Function Restoration

In assays with primary human T cells, this compound effectively rescued IL-2 production, a critical cytokine for T-cell proliferation and activation, in the presence of an adenosine analog.[2] The EC50 values for IL-2 rescue were 84.1 nM in human T cells and 137.7 nM in murine T cells.[2]

Myeloid Cell Reprogramming

This compound demonstrated its ability to counteract the pro-tumorigenic effects of adenosine on myeloid cells. It suppressed the production of vascular endothelial growth factor (VEGF), a key angiogenic factor, from human and murine myeloid cells with IC50 values of 20.9 nM and 181.3 nM, respectively.[2]

Dendritic Cell Function Enhancement

Furthermore, this compound showed superior effects compared to a selective A2A antagonist in rescuing the function of dendritic cells (DCs), which are crucial for initiating anti-tumor immune responses. This compound was more effective at suppressing the secretion of pro-tumorigenic cytokines like CXCL1 and CXCL5 and rescuing the production of the anti-tumor cytokine IL-12 from adenosine-differentiated DCs.[4]

dot

Experimental_Workflow_In_Vitro cluster_TCell T-Cell Assay cluster_Myeloid Myeloid Cell Assay Isolate_T_Cells Isolate Primary T-Cells Stimulate_T_Cells Stimulate with Adenosine Analog Isolate_T_Cells->Stimulate_T_Cells Treat_T_Cells Treat with this compound Stimulate_T_Cells->Treat_T_Cells Measure_IL2 Measure IL-2 Production Treat_T_Cells->Measure_IL2 Culture_Myeloid Culture Myeloid Cells Stimulate_Myeloid Stimulate with Adenosine Analog Culture_Myeloid->Stimulate_Myeloid Treat_Myeloid Treat with this compound Stimulate_Myeloid->Treat_Myeloid Measure_VEGF Measure VEGF Production Treat_Myeloid->Measure_VEGF

Caption: In vitro experimental workflows for this compound evaluation.

Potent In Vivo Anti-Tumor Efficacy

The in vitro advantages of this compound translate to significant anti-tumor activity in vivo, particularly in tumors characterized by high adenosine levels.

Monotherapy in Adenosine-Rich Tumors

In the syngeneic 4T1 mammary carcinoma model, which is known to have a CD73-high/adenosine-rich TME, this compound monotherapy demonstrated dose-dependent tumor growth inhibition.[2] This effect was significantly greater than in tumor models with low adenosine levels, highlighting the targeted nature of this compound's action.[4]

Combination Therapy Enhancement

This compound has also shown the potential to enhance the efficacy of standard-of-care chemotherapies. In the 4T1 tumor model, the combination of this compound with either paclitaxel (B517696) or cisplatin (B142131) resulted in a greater anti-tumoral effect compared to the respective monotherapies.[2] This suggests that by alleviating immunosuppression in the TME, this compound can create a more favorable environment for the cytotoxic effects of chemotherapy.

Treatment Tumor Model Effect Reference
This compound (monotherapy) 4T1 (adenosine-rich)Dose-dependent tumor growth inhibition[2]
This compound + Paclitaxel 4T1Enhanced anti-tumor effect[2]
This compound + Cisplatin 4T1Enhanced anti-tumor effect[2]
This compound vs. AB928 4T1This compound showed comparable or superior tumor growth inhibition[5]

Clinical Development

A first-in-human Phase 1 clinical trial (NCT05198349) was initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors.[6] The study was terminated early due to a portfolio-level review by the sponsor and not for safety concerns.[6]

Experimental Protocols

In Vitro Receptor Binding Assay
  • Cell Lines: HEK-293 cells stably expressing human A2A or A2B receptors.

  • Method: Competitive radioligand binding assays were performed using specific radioligands for each receptor subtype.

  • Analysis: IC50 values were determined by measuring the concentration of this compound required to inhibit 50% of the specific radioligand binding.

T-Cell IL-2 Rescue Assay
  • Cells: Primary human or murine T cells.

  • Method: T cells were stimulated with anti-CD3/CD28 antibodies in the presence of an adenosine receptor agonist (e.g., NECA) to suppress IL-2 production. Various concentrations of this compound were then added.

  • Analysis: IL-2 levels in the culture supernatant were measured by ELISA. EC50 values were calculated as the concentration of this compound that restored 50% of the maximal IL-2 production.

Myeloid Cell VEGF Suppression Assay
  • Cells: Human or murine myeloid cell lines or primary macrophages.

  • Method: Cells were stimulated with an adenosine receptor agonist in the presence of varying concentrations of this compound.

  • Analysis: VEGF levels in the supernatant were quantified by ELISA. IC50 values were determined as the concentration of this compound that inhibited 50% of the adenosine-induced VEGF production.

In Vivo 4T1 Tumor Model
  • Animals: BALB/c mice.

  • Method: 4T1 mammary carcinoma cells were implanted into the mammary fat pad. Once tumors were established, mice were treated with this compound (e.g., 30, 100, 300 mg/kg, twice daily by oral gavage), chemotherapy, or a combination.

  • Analysis: Tumor growth was monitored by caliper measurements. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage reduction in tumor volume or weight compared to the vehicle-treated control group.

Conclusion

The preclinical data strongly support the superiority of a dual A2A/A2B blockade strategy with this compound for cancer immunotherapy. Its high potency, selectivity, and ability to comprehensively reverse adenosine-mediated immunosuppression in both lymphoid and myeloid compartments distinguish it from selective A2A antagonists. The potent in vivo anti-tumor efficacy, both as a monotherapy in adenosine-rich tumors and in combination with chemotherapy, further underscores its therapeutic potential. This compound represents a compelling candidate for further clinical development, with the promise of improving outcomes for patients with a broad range of solid tumors.

References

Assessing the Translational Relevance of M1069 Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for M1069, a dual A2A/A2B adenosine (B11128) receptor antagonist, with alternative therapeutic strategies. The objective is to critically assess the translational relevance of this compound's preclinical findings by benchmarking its performance against other agents targeting the adenosine pathway. This analysis is supported by quantitative data from key experiments, detailed methodologies, and visualizations of the underlying biological pathways and experimental workflows.

Executive Summary

This compound is an orally bioavailable dual antagonist of the A2A and A2B adenosine receptors, designed to counteract the immunosuppressive tumor microenvironment (TME) and promote anti-tumor immune responses. Preclinical studies have demonstrated its ability to modulate immune cell function and inhibit tumor growth, both as a monotherapy and in combination with other anti-cancer agents. However, the first-in-human Phase 1 clinical trial (NCT05198349) for this compound in advanced solid tumors was terminated early due to a portfolio-level review, not for safety reasons. This guide places the preclinical data of this compound in the context of other adenosine receptor antagonists, such as the dual A2A/A2B antagonist etrumadenant (AB928) and the A2A-selective antagonist ciforadenant (B606687), to evaluate its potential clinical viability and translational challenges.

Mechanism of Action: Dual Blockade of the Adenosine Pathway

In the TME, high concentrations of adenosine, produced through the CD39/CD73 pathway, suppress the activity of various immune cells, including T cells, NK cells, and dendritic cells (DCs), primarily through the A2A and A2B adenosine receptors. This compound is designed to block both of these receptors simultaneously.

The A2A receptor is highly expressed on T cells and NK cells, and its activation by adenosine leads to decreased effector function. The A2B receptor, which has a lower affinity for adenosine, is thought to play a significant role in the TME where adenosine levels are high and contributes to the dysfunction of myeloid cells and promotes angiogenesis. The dual blockade by this compound aims to comprehensively reverse adenosine-mediated immunosuppression.

M1069_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T cell) Tumor Cells Tumor Cells ATP ATP Tumor Cells->ATP release Adenosine Adenosine ATP->Adenosine CD39/CD73 A2A Receptor A2A Receptor Adenosine->A2A Receptor binds A2B Receptor A2B Receptor Adenosine->A2B Receptor binds CD39 CD39 CD73 CD73 Immunosuppression Immunosuppression A2A Receptor->Immunosuppression Immune Activation Immune Activation A2A Receptor->Immune Activation A2B Receptor->Immunosuppression A2B Receptor->Immune Activation This compound This compound This compound->A2A Receptor blocks This compound->A2B Receptor blocks This compound->Immune Activation promotes

This compound Mechanism of Action.

Comparative Preclinical Efficacy

The translational potential of this compound can be evaluated by comparing its preclinical performance against other adenosine receptor antagonists.

In Vitro Potency

The following table summarizes the in vitro potency of this compound and its comparators against the human A2A and A2B adenosine receptors.

CompoundTarget(s)A2A Receptor IC50 (nM)A2B Receptor IC50 (nM)A2A Receptor Ki (nM)A2B Receptor Kd (nM)
This compound A2A/A2B0.139.03--
Etrumadenant (AB928) A2A/A2B---1.4 (A2aR), 2 (A2bR)
Ciforadenant (CPI-444) A2A--3.54-
Preladenant A2A--1.1-
Istradefylline A2A----

Note: IC50, Ki, and Kd values are measures of potency; lower values indicate higher potency. Direct comparison between different assay types (IC50 vs. Ki/Kd) should be made with caution.

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been evaluated in syngeneic mouse models, both as a monotherapy and in combination with other agents. A key finding is that the efficacy of this compound is dependent on the adenosine levels within the TME.

ModelTreatmentDosingOutcome
4T1 (adenosine-high) This compound30, 100, 300 mg/kg, BIDDose-dependent tumor growth inhibition.
4T1 (adenosine-high) This compound + CisplatinThis compound: 300 mg/kg BID; Cisplatin: 5 mg/kgEnhanced anti-tumor activity compared to either agent alone.
MC38 (adenosine-low) This compoundNot specifiedNo significant tumor growth inhibition.
EMT6 (adenosine-medium) This compound + Bintrafusp alfa (BA)Not specifiedEnhanced tumor growth inhibition and increased survival.

Comparison with Etrumadenant (AB928): In a head-to-head comparison in the 4T1 tumor model, this compound at 100 mg/kg and 300 mg/kg showed greater tumor growth inhibition than AB928 at 100 mg/kg.

Comparison with A2A-Selective Antagonists: In vitro studies showed that this compound was superior to an unspecified A2A-selective antagonist ("A2Ai") in rescuing IL-12 production from dendritic cells and in promoting T-cell stimulatory activity. Preclinical data for the A2A-selective antagonist ciforadenant (CPI-444) has shown dose-dependent tumor growth inhibition in the MC38 model and synergistic effects with anti-PD-L1 therapy.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor_Binding Receptor Binding Assays (IC50/Ki Determination) Cell-based_Assays Cell-based Functional Assays (cAMP, Cytokine Production) Receptor_Binding->Cell-based_Assays Immune_Cell_Function Immune Cell Function Assays (T-cell activation, DC maturation) Cell-based_Assays->Immune_Cell_Function Syngeneic_Models Syngeneic Mouse Models (e.g., 4T1, MC38) Immune_Cell_Function->Syngeneic_Models Treatment_Regimens Monotherapy & Combination Therapy Syngeneic_Models->Treatment_Regimens Efficacy_Endpoints Tumor Growth Inhibition & Survival Analysis Treatment_Regimens->Efficacy_Endpoints

Preclinical Evaluation Workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical data. Below are summaries of the key methodologies used in the evaluation of this compound.

In Vitro Receptor Occupancy and Signaling
  • cAMP Assays: To determine the potency of this compound in blocking A2A and A2B receptor signaling, cAMP accumulation assays were performed in HEK293 cells overexpressing the respective human receptors. Cells were stimulated with an adenosine receptor agonist (NECA) in the presence of varying concentrations of this compound. The resulting cAMP levels were measured using HTRF-based kits.

  • pCREB Flow Cytometry: The phosphorylation of CREB (pCREB), a downstream effector of cAMP signaling, was assessed in human or murine immune cells. Cells were stimulated with NECA with or without this compound, and pCREB levels in specific immune cell subsets (e.g., CD8+ T cells) were quantified by flow cytometry.

Immune Cell Functional Assays
  • Cytokine Release Assays: To assess the ability of this compound to reverse adenosine-mediated suppression of cytokine production, human or murine immune cells (e.g., T cells, dendritic cells) were stimulated in the presence of adenosine or NECA with varying concentrations of this compound. Supernatants were collected, and cytokine levels (e.g., IL-2, IL-12, VEGF) were measured by ELISA.

  • Mixed Lymphocyte Reaction (MLR): The capacity of this compound to enhance the T-cell stimulatory function of dendritic cells (DCs) was evaluated in a one-way MLR. DCs were differentiated in the presence of adenosine with or without this compound and then co-cultured with allogeneic T cells. T-cell activation was assessed by measuring IFN-γ production.

In Vivo Tumor Models
  • Syngeneic Tumor Models: The anti-tumor efficacy of this compound was evaluated in immunocompetent mice bearing syngeneic tumors, such as the 4T1 breast cancer model (high adenosine) and the MC38 colon cancer model (low adenosine).

  • Drug Administration: this compound was administered orally (p.o.) twice daily (BID). Combination therapies involved the co-administration of this compound with chemotherapeutic agents (e.g., cisplatin) or other immunotherapies.

  • Efficacy Assessment: Tumor growth was monitored by caliper measurements, and tumor growth inhibition (TGI) was calculated. Survival was also monitored as a primary or secondary endpoint.

Translational Relevance and Clinical Context

The ultimate measure of preclinical data relevance is its ability to predict clinical outcomes.

This compound Clinical Development
  • Phase 1 Trial (NCT05198349): A first-in-human, open-label, dose-escalation study of this compound was initiated in patients with advanced solid malignancies. The primary objectives were to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

  • Trial Termination: The trial was terminated in August 2023 due to a portfolio-level review by the sponsoring company, not due to safety concerns. A total of 15 patients were enrolled.

Competitor Clinical Landscape
  • Etrumadenant (AB928): This dual A2A/A2B antagonist is being evaluated in multiple clinical trials, including a Phase 2 study in metastatic colorectal cancer (mCRC) (ARC-9, NCT04660812). In this trial, etrumadenant in combination with zimberelimab (anti-PD-1), FOLFOX, and bevacizumab demonstrated a statistically significant improvement in progression-free survival (PFS) and overall survival (OS) compared to regorafenib (B1684635) in third-line mCRC.

  • Ciforadenant (CPI-444): This A2A-selective antagonist has been evaluated in a Phase 1/1b study as a monotherapy and in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced cancers, including renal cell carcinoma (RCC). The combination showed promising clinical activity in treatment-refractory RCC patients. A Phase 1b/2 trial (NCT05501054) is evaluating ciforadenant in combination with ipilimumab and nivolumab (B1139203) in first-line advanced RCC.

Translational_Pathway cluster_this compound This compound cluster_Competitors Competitors (e.g., Etrumadenant) Preclinical_Data Strong Preclinical Rationale (In Vitro & In Vivo Efficacy) Phase1_Trial Phase 1 Clinical Trial (Safety, PK/PD) Preclinical_Data->Phase1_Trial M1069_Phase1 NCT05198349 (Terminated) Preclinical_Data->M1069_Phase1 Go_NoGo_Decision Go/No-Go Decision Phase1_Trial->Go_NoGo_Decision Phase2_3_Trials Phase 2/3 Clinical Trials (Efficacy in Target Population) Go_NoGo_Decision->Phase2_3_Trials Go Termination Termination Go_NoGo_Decision->Termination No-Go Competitor_Phase2_3 Ongoing Phase 2/3 Trials Regulatory_Approval Regulatory Approval Phase2_3_Trials->Regulatory_Approval M1069_Phase1->Go_NoGo_Decision

Clinical Development Pathway.

Conclusions and Future Perspectives

The preclinical data for this compound demonstrate a potent and selective dual A2A/A2B adenosine receptor antagonist with promising anti-tumor activity, particularly in adenosine-rich tumor microenvironments. The head-to-head preclinical data suggest a potential efficacy advantage over other dual and selective adenosine receptor antagonists.

However, the early termination of the Phase 1 clinical trial, albeit for strategic rather than safety reasons, leaves the clinical translatability of these preclinical findings unproven. In contrast, competitors like etrumadenant have advanced to later-stage clinical trials and have shown encouraging efficacy data in combination regimens.

For future development of this compound or similar molecules, key considerations for enhancing translational relevance include:

  • Biomarker Strategy: The preclinical data strongly suggest that the efficacy of this compound is dependent on the adenosine content of the TME. A robust biomarker strategy to select patients with "adenosine-high" tumors will be critical for clinical success.

  • Combination Therapies: The preclinical data and the clinical progress of competitors highlight the importance of combination strategies. Rational combinations with checkpoint inhibitors, chemotherapy, or other targeted agents that can synergistically modulate the TME should be prioritized.

  • Competitive Landscape: The field of adenosine receptor antagonists is becoming increasingly crowded. Any future development of this compound will need to be positioned strategically against competitors with more advanced clinical data.

Safety Operating Guide

Proper Disposal Procedures for M1069: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like M1069, a dual A2A/A2B adenosine (B11128) receptor antagonist, are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 3027658-65-4), this guide provides a comprehensive framework for its proper disposal based on established best practices for research-grade chemical waste management.

Core Principle: Treat as a Hazardous Chemical Waste

Given the lack of specific regulatory disposal data for this compound, it must be managed as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2][3]

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, strict adherence to safety protocols during handling is essential. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE) Specifications
Gloves Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before each use.
Eye Protection Tightly fitting safety goggles or a face shield are necessary to protect against splashes or aerosols.
Lab Coat A standard laboratory coat is required to prevent skin contact.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe collection, storage, and disposal of this compound.

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste : All unused this compound, solutions containing this compound, and contaminated materials (e.g., pipette tips, vials, absorbent paper) must be classified as hazardous chemical waste.

  • Segregate Waste Streams : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Keep it separate from biological, radioactive, and non-hazardous waste.[1][4] Incompatible wastes, such as strong acids or bases, should be stored in separate secondary containment.[1]

Step 2: Waste Collection and Containerization
  • Select Appropriate Containers : Use a sturdy, leak-proof container that is chemically compatible with this compound and any solvents used. The original container, if in good condition, can be used for the disposal of the pure compound.[1][2] For solutions, use a designated hazardous waste container.

  • Label Containers Clearly : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and "adenosine receptor antagonist"), the approximate concentration and quantity, and the date accumulation started.[2] Deface any original product labels on reused containers to avoid confusion.[2]

Step 3: On-Site Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[1] This area should be away from sinks and floor drains.[1]

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[1]

  • Keep Containers Closed : Waste containers must be kept securely closed except when adding waste.

Step 4: Final Disposal
  • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Follow Institutional Procedures : Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the primary protocol is the administrative and physical process of hazardous waste segregation, containment, and removal as outlined above. Chemical neutralization or other in-lab treatment methods are not recommended without a validated procedure and should only be performed by trained personnel following established safety protocols.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

M1069_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Other Waste characterize->segregate containerize Select & Label Waste Container segregate->containerize store Store in Designated SAA containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node End: Proper Disposal contact_ehs->end_node

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling M1069

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling, storage, and disposal of M1069, a selective dual A2A/A2B adenosine (B11128) receptor antagonist. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research. This compound is intended for research use only.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the required PPE.

Equipment Specification Purpose
Eye Protection ANSI Z87.1-compliant safety glasses or goggles. A face shield should be worn over safety glasses if there is a splash hazard.Protects eyes from dust particles and accidental splashes.
Hand Protection Disposable nitrile gloves. For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.Prevents skin contact with the compound.
Body Protection A buttoned, knee-length laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder outside of a certified chemical fume hood, or if aerosolization is possible.Prevents inhalation of the compound.
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.

2.1. Handling Procedures

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Weighing: When weighing, use an analytical balance within the fume hood or a vented balance safety enclosure.

  • Solution Preparation: To prepare solutions, add the solvent to the this compound powder slowly to avoid aerosolization.

  • Avoidance of Contamination: Use dedicated spatulas and weighing papers. Clean all surfaces and equipment thoroughly after use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

2.2. Storage Plan

Proper storage is essential to maintain the integrity and activity of this compound.

Storage Condition Temperature Duration Notes
Stock Solution -80°CUp to 6 monthsStore in a tightly sealed, light-resistant container. Avoid repeated freeze-thaw cycles.
Stock Solution -20°CUp to 1 monthStore in a tightly sealed, light-resistant container.
Solid Compound As per manufacturer's recommendationRefer to product datasheetStore in a cool, dry, and well-ventilated area away from incompatible substances.
Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

3.1. Waste Segregation and Collection

  • Solid Waste: All this compound-contaminated solid waste, including empty containers, pipette tips, gloves, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".

3.2. Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Ensure all waste containers are properly sealed and labeled before pickup.

Experimental Protocols and Signaling Pathway

Mechanism of Action

This compound is a selective and orally active dual antagonist of the A2A and A2B adenosine receptors. In the tumor microenvironment, high levels of adenosine contribute to an immunosuppressive environment. This compound counteracts these effects by blocking adenosine from binding to the A2A and A2B receptors on immune cells. This inhibition leads to the activation and proliferation of various immune cells, thereby enhancing anti-tumor immune responses.

Signaling Pathway

M1069_Signaling_Pathway This compound Signaling Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_cell Immune Cell (e.g., T-Cell) Tumor Cells Tumor Cells Adenosine Adenosine Tumor Cells->Adenosine High Production A2A/A2B Receptors A2A/A2B Receptors Adenosine->A2A/A2B Receptors Binds to Immunosuppression Immunosuppression A2A/A2B Receptors->Immunosuppression Leads to Anti-Tumor Response Anti-Tumor Response A2A/A2B Receptors->Anti-Tumor Response Activation of Immune Cells This compound This compound This compound->A2A/A2B Receptors Blocks

Caption: this compound blocks adenosine binding to A2A/A2B receptors on immune cells, reversing immunosuppression.

Experimental Workflow: In Vitro Antagonist Activity Assay

The following is a generalized workflow for assessing the antagonist activity of this compound on adenosine receptors in a cell-based assay.

Experimental_Workflow In Vitro Antagonist Activity Workflow Cell Culture Culture cells expressing A2A/A2B receptors Plating Plate cells in 96-well plates Cell Culture->Plating Pre-incubation Pre-incubate cells with varying concentrations of this compound Plating->Pre-incubation Stimulation Stimulate cells with an adenosine receptor agonist (e.g., NECA) Pre-incubation->Stimulation Measurement Measure downstream signaling (e.g., cAMP levels) Stimulation->Measurement Data Analysis Analyze data to determine IC50 of this compound Measurement->Data Analysis

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.